ginkgolide-B
Description
Properties
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17+,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJOAFXDQDRGF-MMQTXUMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@H]2O)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-77-7 | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ginkgolide B: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of ginkgolide B, a potent therapeutic agent derived from Ginkgo biloba. It also delves into the key signaling pathways modulated by this unique diterpenoid lactone.
Discovery and Structural Elucidation
Ginkgolide B is a member of a class of structurally complex diterpenoids known as ginkgolides, which are found exclusively in the leaves and root bark of the Ginkgo biloba tree, a species often referred to as a "living fossil".[1] The initial isolation of ginkgolides was reported by Furukawa in 1932.[1] However, the intricate cage-like molecular structure of ginkgolide B, characterized by a system of five-membered rings—one spiro-noncarboxylic, three lactones, and a tetrahydrofuran (B95107) ring—was not fully elucidated until 1967 by the renowned chemist Koji Nakanishi.[1][2][3] The total synthesis of (±)-ginkgolide B was a significant challenge in organic chemistry, a feat accomplished by E. J. Corey and his research group in 1988.[4][5][6]
Isolation and Purification from Ginkgo biloba
The extraction and purification of ginkgolide B from Ginkgo biloba leaves present a significant challenge due to its complex structure and the presence of other closely related ginkgolides (A, C, J, etc.) and bilobalide (B1667068).[7][8] Various methods have been developed to efficiently isolate ginkgolide B with high purity.
A common approach involves the initial extraction of dried and crushed ginkgo leaves with an organic solvent, such as 70% ethanol (B145695).[9][10] The resulting extract is then subjected to a series of purification steps. One effective method involves concentrating the ethanol extract, diluting it with water, and then using macroporous resin chromatography.[9][11] Impurities can be washed away with a lower concentration of ethanol (e.g., 20%), while the fraction containing ginkgolide B is eluted with a higher concentration (e.g., 80% ethanol).[9] This eluant is then concentrated and crystallized. Recrystallization from a solvent like isopropanol (B130326) can yield ginkgolide B with a purity of up to 95%.[9]
Another protocol takes advantage of the stability of the terpene trilactone structure to oxidation. This method involves boiling an aqueous extract of the leaves with dilute hydrogen peroxide, followed by extraction with ethyl acetate (B1210297).[12][13] Further purification using reversed-phase chromatography can effectively remove undesirable compounds like ginkgolic acids.[12] A more advanced separation of individual ginkgolides can be achieved by leveraging the differential reactivity of ginkgolides B and C to benzylation, allowing for their chromatographic separation from the less reactive ginkgolides A and J.[7][8]
Analytical Characterization
A variety of analytical techniques are employed to identify and quantify ginkgolide B. High-performance liquid chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis.[9][14][15][16][17] For structural confirmation and purity assessment, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable.[12][14][15][17][18] Specifically, liquid chromatography-electrospray tandem mass spectrometry (LC-MS-MS) provides a highly sensitive and selective method for the quantification of ginkgolide B in biological matrices.[14][18]
Biological Activity and Signaling Pathways
Ginkgolide B exhibits a wide range of pharmacological activities, with its most prominent role being a potent and selective antagonist of the platelet-activating factor receptor (PAFR).[1][19][20][21] This antagonism is central to many of its therapeutic effects, including its anti-inflammatory, neuroprotective, and anti-atherosclerotic properties.[22][23]
Neuroprotective Effects
Ginkgolide B has demonstrated significant neuroprotective effects in various models of neurological disorders.[24] It can penetrate the blood-brain barrier, particularly after ischemic events, making it a promising agent for the treatment of stroke.[25] Its neuroprotective mechanisms are multifaceted and involve the modulation of several key signaling pathways:
-
PI3K/Akt Signaling Pathway: Ginkgolide B has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[19][25] This activation promotes cell survival and proliferation and is implicated in the differentiation of oligodendrocyte precursor cells.[25] Furthermore, the PI3K/Akt/mTOR pathway is involved in the anti-apoptotic effects of ginkgolide B in cardiac cells.[26]
-
Akt/CREB/Bcl-2 Signaling Pathway: By enhancing the activity of the Akt/CREB/Bcl-2 signaling pathway, ginkgolide B promotes the survival of oligodendrocytes and prevents apoptosis.[25]
-
Anti-apoptotic Mechanisms: Ginkgolide B reduces the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2.[19][27]
Anti-inflammatory Effects
The anti-inflammatory properties of ginkgolide B are largely attributed to its inhibition of PAF-mediated signaling.[1][28] This leads to the modulation of downstream inflammatory cascades:
-
MAPK and NF-κB Signaling Pathways: Ginkgolide B can inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response.[29][30][31] Specifically, it has been shown to suppress the ERK/MAPK pathway in a mouse model of asthma.[28]
-
TLR4/MyD88/NF-κB Signaling Pathway: Ginkgolide B can also regulate the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, thereby attenuating inflammatory responses.[29][30]
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity after Recrystallization | 95% | [9] |
| Terpene Trilactone Content after H2O2 Treatment | 60-70% | [12][13] |
| Ginkgolic Acid Content after Purification | < 10 ppm | [12] |
| Ginkgolide B Ki for PAF Receptor | 1.3 µM | [19] |
| Ginkgolide B IC50 for PAF-mediated PLD activity | 2 µM | [32] |
Experimental Protocols
Extraction and Isolation of Ginkgolide B
Method 1: Macroporous Resin Chromatography [9]
-
Extraction: Extract dried Ginkgo biloba leaf powder with 70% ethanol three times.
-
Concentration and Dilution: Concentrate the combined extracts under reduced pressure to remove ethanol. Dilute the concentrate with water to a crude drug density of 0.1 g/mL.
-
Macroporous Resin Adsorption: Load the diluted extract onto an HPD-450 macroporous resin column.
-
Elution of Impurities: Wash the column with 20% ethanol to elute impurities.
-
Elution of Ginkgolide B: Elute the ginkgolide B fraction with 80% ethanol.
-
Crystallization: Concentrate the 80% ethanol eluant and allow it to crystallize.
-
Recrystallization: Recrystallize the crude crystals from isopropanol to obtain purified ginkgolide B.
Method 2: Hydrogen Peroxide Treatment [12]
-
Aqueous Extraction and Oxidation: Boil an aqueous extract of Ginkgo biloba leaves with dilute hydrogen peroxide.
-
Solvent Extraction: Extract the cooled solution with ethyl acetate.
-
Washing: Wash the ethyl acetate extract with basic solutions.
-
Charcoal Filtration: Filter the extract through charcoal to yield a crude powder of terpene trilactones.
-
Reversed-Phase Chromatography: Further purify the crude powder using reversed-phase chromatography with polymeric resins to remove ginkgolic acids.
Analytical Quantification by LC-MS-MS
Sample Preparation (Rat Plasma) [18]
-
To 100 µL of plasma, add the internal standard.
-
Extract with ethyl acetate by vortexing.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
LC-MS-MS Conditions [18]
-
LC System: Agilent 1100 series
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Mobile Phase: Methanol and ammonium (B1175870) acetate buffer.
-
Detection: Multiple reaction monitoring (MRM).
Visualizations
Caption: Neuroprotective signaling pathway of Ginkgolide B.
Caption: Anti-inflammatory signaling pathway of Ginkgolide B.
Caption: Experimental workflow for Ginkgolide B isolation.
References
- 1. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 2. Terpene trilactones from Gingko biloba: from ancient times to the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. Total Synthesis of (±)-Ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. CN102887909B - Method for extracting and separating ginkgolide B from ginkgo leaves - Google Patents [patents.google.com]
- 12. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba solid oral dosage forms. [sites.ualberta.ca]
- 17. 1H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 28. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 31. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sensitization of human neutrophil defense activities through activation of platelet-activating factor receptors by ginkgolide B, a bioactive component of the Ginkgo biloba extract EGB 761 - PubMed [pubmed.ncbi.nlm.nih.gov]
ginkgolide-B chemical structure and stereochemistry
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ginkgolide B
Introduction
Ginkgolide B is a highly complex, polycyclic diterpenoid trilactone isolated from the leaves and root bark of the Ginkgo biloba tree.[1] First isolated in 1932 and its intricate structure elucidated in 1967 by Nakanishi, ginkgolide B is a member of a unique class of natural products known for their dense oxygenation, caged structure, and significant biological activities.[1] Notably, it is a potent and selective antagonist of the platelet-activating factor receptor (PAFR), making it a subject of extensive research in pharmacology and drug development for its potential therapeutic effects in inflammatory and neurological disorders.[1][2] This guide provides a detailed examination of the chemical structure and absolute stereochemistry of ginkgolide B, supported by quantitative data and a review of the experimental protocols used for its characterization.
Chemical Structure and Stereochemistry
Ginkgolide B possesses a rigid and exceptionally complex molecular architecture. Its core is a hexacyclic C20 skeleton characterized by three lactone rings, a spirocyclic ether (tetrahydrofuran ring), and a distinctive tert-butyl group, a rare feature in natural products.[3][4] The molecule contains eleven stereogenic centers, leading to a precisely defined three-dimensional conformation.
Core Structure
The systematic IUPAC name for ginkgolide B, which defines its absolute configuration, is (1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione.[3][5] The structure is comprised of six fused rings, creating a cage-like framework. Ginkgolide B is differentiated from other ginkgolides (A, C, J) by the presence of hydroxyl groups at positions C1 and C7.[6] An intramolecular hydrogen bond is often observed between the C1 and C10 hydroxyl groups.[7]
Absolute Stereochemistry
The absolute configuration of ginkgolide B's eleven stereocenters has been unequivocally established through X-ray crystallography studies.[8][9] The specific arrangement of these chiral centers dictates the molecule's unique three-dimensional shape, which is crucial for its biological activity, particularly its high-affinity binding to the PAF receptor. The Cahn-Ingold-Prelog (CIP) system provides a method for unambiguously defining the spatial arrangement at each stereocenter as either R (Rectus) or S (Sinister).[10] Definitive determination of this absolute configuration is critical in medicinal chemistry, as different enantiomers of a chiral molecule can have vastly different pharmacological effects.[11]
Quantitative Data
The physicochemical and spectroscopic properties of ginkgolide B have been thoroughly characterized. This data is essential for its identification, purification, and structural analysis.
Table 1: Physicochemical Properties of Ginkgolide B
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₁₀ | [5][12] |
| Molecular Weight | 424.4 g/mol | [5] |
| Monoisotopic Mass | 424.13694696 Da | [5] |
| IUPAC Name | (1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0¹¹¹.0³⁷.0⁷¹¹.0¹³¹⁷]nonadecane-5,15,18-trione | [3][5] |
| CAS Number | 15291-77-7 | [5] |
| Melting Point | ~280 °C (decomposes) | [3] |
| pKa (Predicted) | Extremely weak basic (essentially neutral) | [3] |
Table 2: ¹H NMR Spectroscopic Data for Ginkgolide B (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1-CH | 4.044 | dd, J = 7.2, 2.4 |
| 2-CH | 4.640 | d, J = 7.8 |
| 3-OH | 6.461 | |
| 6-CH | 5.303 | d, J = 3.6 |
| 7-CH₂ | 2.138 | dd, J = 13.8, 4.8 |
| 7'-CH₂ | 1.936 | dd, J = 13.8, 4.8 |
| 8-CH | 1.727 | dd, J = 1.4, 4.4 |
| 9-H | 1.029 | |
| 10-CH | 5.018 | d, J = 4.8 |
| 10-OH | 7.460 | d, J = 5.4 |
| 12-CH | 6.071 | |
| 14-CH | 2.845 | q, J = 7.2 |
| 16-CH₃ | 1.109 | d, J = 7.2 |
| 18-, 19-, 20-CH₃ | 1.029 | |
| 1-OH | 4.908 | d, J = 3 |
| Source: Data compiled from MDPI, 2024.[12] |
Table 3: ¹³C NMR Spectroscopic Data for Ginkgolide B (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| 1-CH | 73.76 |
| 2-CH | 91.81 |
| 3-C | 82.91 |
| 4-C | 98.45 |
| 5-C | 71.69 |
| 6-CH | 78.60 |
| 7-CH₂ | 36.60 |
| 8-CH | 48.54 |
| 9-C | 67.43 |
| 10-CH | 69.06 |
| 11-C=O | 173.96 |
| 12-CH | 109.61 |
| 13-C=O | 170.28 |
| 14-CH | 41.52 |
| 15-C=O | 176.40 |
| 16-CH₃ | 7.96 |
| 17-C | 31.89 |
| 18-, 19-, 20-CH₃ | 28.87 |
| Source: Data compiled from MDPI, 2024.[12] |
Experimental Protocols
The elucidation of ginkgolide B's structure is a landmark in natural product chemistry, relying on a combination of isolation, spectroscopic, and crystallographic techniques.
Isolation and Purification
Ginkgolide B is naturally sourced from the leaves and root bark of Ginkgo biloba.
-
Extraction: Dried and powdered plant material is subjected to solvent extraction, typically using a mixture of acetone (B3395972) and water or methanol.
-
Solvent Partitioning: The crude extract is partitioned between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity. The ginkgolides, being moderately polar, are concentrated in the organic phase.
-
Chromatography: The enriched fraction undergoes a series of chromatographic separations. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform an initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification of individual ginkgolides, yielding highly pure ginkgolide B.[13]
-
Spectroscopic Characterization
Spectroscopic methods are fundamental to determining the connectivity and stereochemistry of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Methodology: High-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR spectra are acquired. Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[12][14]
-
¹H NMR: Provides information on the chemical environment of each proton and their scalar couplings (J-couplings), which helps define dihedral angles and thus relative stereochemistry.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
2D NMR (COSY, HMBC): Establishes proton-proton and long-range proton-carbon correlations, allowing for the unambiguous assignment of all signals and the piecing together of the molecular structure.[13][14]
-
-
Vibrational Circular Dichroism (VCD) Spectroscopy:
-
Objective: To determine the absolute configuration of the molecule in solution.
-
Methodology: The experimental VCD and infrared (IR) spectra of ginkgolide B in solution are measured. These are then compared to spectra calculated ab initio using density functional theory (DFT) methods (e.g., B3LYP/6-31G(d)). A strong correlation between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration.[8]
-
X-ray Crystallography
-
Objective: To provide an unambiguous determination of the molecular structure and absolute stereochemistry in the solid state.
-
Methodology:
-
Crystallization: A highly purified sample of ginkgolide B is crystallized from a suitable solvent to obtain single crystals of sufficient quality.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of all atoms in the crystal lattice are determined. This provides precise bond lengths, bond angles, and the absolute configuration of all chiral centers. The structure of ginkgolide A was first confirmed by X-ray analysis of its p-bromobenzoate derivative, which then served as a reference for the spectroscopic elucidation of ginkgolide B.[8][9]
-
Mandatory Visualizations
The following diagram illustrates the logical workflow for the structural elucidation of ginkgolide B, from natural source to final characterization.
Caption: Workflow for the structural elucidation of Ginkgolide B.
References
- 1. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound Ginkgolide B (FDB015815) - FooDB [foodb.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ginkgolide B | C20H24O10 | CID 11973122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. grokipedia.com [grokipedia.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide B: A Comprehensive Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide B, a unique terpenoid lactone isolated from the leaves of the Ginkgo biloba tree, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This technical guide provides an in-depth exploration of the mechanism of action of Ginkgolide B, focusing on its interaction with the PAF receptor and the subsequent modulation of downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and workflows involved in the study of this natural compound.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2][3] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, neutrophils, and endothelial cells.[4][5] The activation of PAFR triggers a cascade of intracellular signaling events, leading to diverse cellular responses.
Ginkgolide B is a structurally complex natural product that has been extensively studied for its pharmacological properties.[6] It is recognized as one of the most potent natural antagonists of the PAF receptor.[2] This document serves as a technical resource for researchers and drug development professionals, offering a detailed understanding of Ginkgolide B's mechanism of action as a PAF antagonist.
Mechanism of Action: Competitive Antagonism of the PAF Receptor
Ginkgolide B functions as a competitive antagonist at the PAF receptor.[7] This means that it binds to the same site on the receptor as the endogenous ligand, PAF, but does not activate the receptor. By occupying the binding site, Ginkgolide B prevents PAF from binding and initiating the downstream signaling cascade.[8] This competitive antagonism has been demonstrated in various experimental systems, including radioligand binding assays and functional assays such as platelet aggregation.
Binding Affinity and Potency
The potency of Ginkgolide B as a PAF receptor antagonist has been quantified in numerous studies, yielding a range of inhibitory concentration (IC50) and binding affinity (Ki) values. These values can vary depending on the experimental system, including the species, cell type, and specific assay conditions. A summary of reported quantitative data is presented in the tables below.
Quantitative Data Presentation
The following tables summarize the quantitative data for Ginkgolide B's activity as a PAF antagonist from various studies.
Table 1: Inhibition of PAF-Induced Platelet Aggregation by Ginkgolide B
| Species | Preparation | Agonist (PAF) Concentration | IC50 | Reference |
| Human | Platelet-Rich Plasma | Not Specified | 2.5 µg/mL | [9] |
| Rabbit | Platelet-Rich Plasma | 10 nM | 441.93 ± 37.89 nM | [10][11] |
Table 2: Inhibition of PAF Receptor Binding by Ginkgolide B
| Ligand | Preparation | Ki | IC50 | Reference |
| [3H]PAF | Human Platelets | - | 2.5 x 10⁻⁷ M | [2] |
| Not Specified | Cloned PAF Receptors | 110 nM (for 7α-chloro ginkgolide B, a potent derivative) | - | [12] |
Downstream Signaling Pathways
By blocking the binding of PAF to its receptor, Ginkgolide B effectively inhibits the initiation of the PAF-induced signaling cascade. The PAF receptor is primarily coupled to Gq and Gi proteins.[13] Activation of these G-proteins leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.
Ginkgolide B's antagonism of the PAF receptor has been shown to inhibit:
-
Intracellular Calcium Mobilization: Prevents the PAF-induced rise in cytosolic calcium concentrations.
-
MAPK Pathway Activation: Attenuates the phosphorylation of downstream kinases such as p38 MAPK.
The following diagram illustrates the PAF receptor signaling pathway and the inhibitory action of Ginkgolide B.
PAF signaling pathway and the inhibitory site of Ginkgolide B.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the PAF antagonist activity of Ginkgolide B.
PAF Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of Ginkgolide B to compete with a radiolabeled ligand for binding to the PAF receptor.
Objective: To determine the binding affinity (Ki) of Ginkgolide B for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)
-
[3H]-PAF (radiolabeled ligand)
-
Ginkgolide B (unlabeled competitor)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA)
-
Wash buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate cell membranes expressing the PAF receptor using standard cell fractionation techniques. Resuspend the membranes in binding buffer.
-
Assay Setup: In a microcentrifuge tube, combine the cell membrane preparation, a fixed concentration of [3H]-PAF (typically at or below its Kd), and varying concentrations of Ginkgolide B.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter under vacuum. The filter will trap the membranes with bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PAF against the logarithm of the Ginkgolide B concentration. The IC50 value (the concentration of Ginkgolide B that inhibits 50% of the specific binding of [3H]-PAF) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for a PAF receptor radioligand binding assay.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of Ginkgolide B to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the IC50 of Ginkgolide B for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) for blank
-
PAF
-
Ginkgolide B
-
Aggregometer
Procedure:
-
Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Assay Setup: Place a cuvette with PRP in the aggregometer and establish a baseline.
-
Pre-incubation: Add varying concentrations of Ginkgolide B to the PRP and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the light transmittance increases.
-
Data Analysis: The maximum aggregation response is recorded. The percentage inhibition of aggregation by Ginkgolide B is calculated relative to the control (PAF alone). The IC50 value is determined by plotting the percentage inhibition against the logarithm of the Ginkgolide B concentration.[1]
Intracellular Calcium Mobilization Assay
This assay measures the effect of Ginkgolide B on the PAF-induced increase in intracellular calcium concentration.
Objective: To assess the ability of Ginkgolide B to block PAF-induced calcium signaling.
Materials:
-
Cells expressing the PAF receptor (e.g., platelets, neutrophils, or a transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
PAF
-
Ginkgolide B
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the acetoxymethyl (AM) ester form of the dye. The AM ester allows the dye to cross the cell membrane.
-
Pre-treatment: Pre-incubate the dye-loaded cells with varying concentrations of Ginkgolide B.
-
Stimulation: Stimulate the cells with PAF.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. The binding of calcium to the dye results in an increase in fluorescence.
-
Data Analysis: The peak fluorescence response is quantified. The inhibitory effect of Ginkgolide B is determined by comparing the response in the presence and absence of the compound.
Western Blot for p38 MAPK Phosphorylation
This assay is used to determine if Ginkgolide B can inhibit the PAF-induced phosphorylation (activation) of downstream signaling proteins like p38 MAPK.
Objective: To investigate the effect of Ginkgolide B on PAF-stimulated p38 MAPK phosphorylation.
Materials:
-
Cells expressing the PAF receptor
-
PAF
-
Ginkgolide B
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with Ginkgolide B for a specified time before stimulating with PAF for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38. Compare the ratios between different treatment groups.[14][15]
In Vivo Evidence
The PAF antagonist activity of Ginkgolide B has been demonstrated in various animal models. For instance, in a rat model of acetaminophen-induced liver injury, administration of Ginkgolide B was shown to be protective, suggesting a role for PAF in this pathology.[16] In a model of photochemically induced thrombotic cerebral ischemia in tree shrews, Ginkgolide B treatment reduced brain edema and calcium overload, highlighting its neuroprotective effects through PAF antagonism.[7]
Conclusion
Ginkgolide B is a well-characterized, potent, and competitive antagonist of the Platelet-Activating Factor receptor. Its mechanism of action involves direct binding to the PAF receptor, thereby preventing the binding of PAF and the subsequent activation of intracellular signaling pathways, including calcium mobilization and MAPK activation. The in vitro and in vivo data strongly support its role as a PAF antagonist and provide a solid foundation for its further investigation and potential therapeutic development for PAF-mediated disorders. This technical guide provides a comprehensive overview of the core mechanism of action of Ginkgolide B, along with the necessary data and experimental frameworks for researchers and drug development professionals.
References
- 1. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental therapy of a platelet-activating factor antagonist (ginkgolide B) on photochemically induced thrombotic cerebral ischaemia in tree shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ginkgolide B Biosynthetic Pathway in Ginkgo biloba: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Molecular Machinery Behind a Unique Therapeutic Compound
Ginkgolide B, a potent therapeutic agent found in the ancient tree Ginkgo biloba, has garnered significant interest for its medicinal properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2] This technical guide provides a comprehensive overview of the ginkgolide B biosynthetic pathway, offering researchers, scientists, and drug development professionals a detailed resource on its core components. The guide delves into the enzymatic steps, genetic regulation, and experimental methodologies crucial for understanding and potentially harnessing this complex natural product synthesis.
The Biosynthetic Blueprint of Ginkgolide B
Ginkgolides are structurally complex diterpene trilactones, and their biosynthesis is a multi-step process primarily occurring in the roots of Ginkgo biloba.[3][4] The synthesized ginkgolides are then transported to the leaves for storage.[3] The pathway begins with precursors from the methylerythritol 4-phosphate (MEP) pathway, which is located in the plastids.[1][5]
The biosynthesis can be broadly divided into three key stages:
-
Formation of the Universal Diterpene Precursor: The initial steps involve the synthesis of the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) derived from the MEP pathway.[6]
-
Formation of the Diterpene Scaffold: GGPP is then cyclized to form the foundational diterpene skeleton, levopimaradiene (B1200008).[7][8]
-
Tailoring and Functionalization: A series of complex oxidation, cyclization, and rearrangement reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the levopimaradiene scaffold to produce the various ginkgolides, including ginkgolide B.[1][9]
The following diagram illustrates the core enzymatic steps in the ginkgolide B biosynthetic pathway:
Key Enzymes and Their Genetic Correlates
The biosynthesis of ginkgolide B is orchestrated by a series of enzymes, many of which have been cloned and characterized from Ginkgo biloba.[6] Understanding the function and regulation of these enzymes is critical for any attempt at metabolic engineering or synthetic biology approaches to enhance ginkgolide production.
Enzymes of the MEP Pathway
The MEP pathway provides the fundamental C5 building blocks, IPP and DMAPP. Key enzymes in this part of the pathway include:
-
1-Deoxy-D-xylulose 5-phosphate synthase (DXS): Catalyzes the first committed step of the MEP pathway.[6]
-
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): The second enzyme in the pathway.[6]
-
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MECT) [6]
-
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMEK) [6]
-
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MECS) [6]
-
1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS) [6]
-
1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR): The terminal enzyme of the MEP pathway.[6]
Diterpene Synthases and Tailoring Enzymes
-
Geranylgeranyl diphosphate synthase (GGPPS): Catalyzes the formation of the C20 precursor GGPP.[6]
-
Levopimaradiene synthase (LPS): A key enzyme that catalyzes the cyclization of GGPP to form levopimaradiene, the first committed step specific to ginkgolide biosynthesis.[8]
-
Cytochrome P450 Monooxygenases (CYPs): A large family of enzymes responsible for the extensive oxidation and rearrangement of the levopimaradiene skeleton to form the complex trilactone structure of ginkgolides.[7][9] Several specific CYPs involved in the early steps of ginkgolide biosynthesis have been identified within a gene cluster.[7][9]
Quantitative Data on Ginkgolide B Biosynthesis
Quantitative analysis of metabolites and gene expression provides crucial insights into the regulation and efficiency of the biosynthetic pathway. The following tables summarize key quantitative data from published research.
Gene Expression in Different Ginkgo biloba Tissues
The expression of key biosynthetic genes is predominantly localized to the roots, supporting the hypothesis that ginkgolide biosynthesis primarily occurs in this organ.
| Gene | Relative Expression Level (Fibrous Root vs. Other Tissues) | Reference |
| GbLPS | Mainly expressed in the fibrous root. | [3] |
| GbDXS2 | ~260-fold higher expression in fibrous roots compared to other tissues. | [3] |
| GbDXR2 | Highly expressed in fibrous roots. | [3] |
| GbIDS2 | Highly expressed in fibrous roots. | [3] |
| GbGGPPS | Highly expressed in fibrous roots. | [3] |
Ginkgolide Content in Different Ginkgo biloba Tissues
Consistent with the gene expression data, the precursors and final products of the ginkgolide pathway show distinct accumulation patterns across the plant.
| Compound | Tissue Distribution (Content Order) | Reference |
| Terpene Trilactones (TTLs) | Leaf > Fibrous Root > Main Root > Old Stem > Young Stem | [3] |
| Ginkgolide B (GB) | Roots show at least 4-fold higher levels than leaves and 1.2- to 2.7-fold higher than in stems. | [1] |
| Ginkgolide A (GA) | Roots show at least 4-fold higher levels than leaves and 1.2- to 2.7-fold higher than in stems. | [1] |
| Ginkgolide C (GC) | Roots show 1.5- and 3.8-fold higher levels than in leaves and stems, respectively. | [1] |
Regulation of the Ginkgolide B Biosynthetic Pathway
The biosynthesis of ginkgolides is tightly regulated at the transcriptional level, integrating various internal and external signals.
Transcriptional Regulation
A key transcriptional regulator, GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS), has been identified as a critical activator of ginkgolide biosynthesis.[1][2] GbEAG is highly expressed in the roots and its expression is induced by methyl jasmonate (MeJA).[1][2] It directly binds to the promoters of key biosynthetic genes, such as GbIDI and GbCYP7005C3, to activate their transcription.[1][10]
Hormonal and Light Signaling
The regulation of ginkgolide biosynthesis involves the integration of jasmonate (JA) and light signaling pathways.
-
Jasmonic Acid (JA): MeJA treatment significantly induces the expression of GbEAG and leads to an increase in ginkgolide content in the roots.[1] The repressive effect of GbJAZ3 on GbEAG is alleviated by JA signaling.[1][10]
-
Light: The light-responsive transcription factor GbHY5 mediates the light induction of ginkgolide biosynthesis by binding to the promoter of GbEAG.[2][10]
The interplay between these regulatory factors is depicted in the following diagram:
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the ginkgolide B biosynthetic pathway.
Extraction and Quantification of Ginkgolides
Objective: To extract and quantify ginkgolide B and other terpene trilactones from Ginkgo biloba tissues.
Protocol Overview (HPLC):
-
Sample Preparation: Freeze-dry and grind plant material (e.g., roots, leaves) to a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent, such as a methanol-water mixture.[3] The extraction can be enhanced by sonication or heating.
-
Purification: The crude extract is often purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds like flavonoids.[3]
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed.
-
Detection: Due to the lack of a strong chromophore, ginkgolides are often detected using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS). UV detection at low wavelengths (e.g., 220 nm) can also be used.
-
Quantification: Quantification is performed by comparing the peak areas of the samples to those of authentic standards of ginkgolide B.
-
Gene Cloning and Expression Analysis
Objective: To isolate the full-length cDNA of a target gene and analyze its expression levels in different tissues or under various treatments.
Protocol Overview:
-
RNA Extraction: Extract total RNA from Ginkgo biloba tissues using a commercial kit or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Gene Cloning (RACE):
-
Design degenerate primers based on conserved regions of homologous genes from other species.
-
Perform PCR to amplify a partial cDNA fragment.
-
Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length 5' and 3' ends of the cDNA.
-
Assemble the full-length cDNA sequence and clone it into a suitable vector for sequencing and further functional characterization.
-
-
Gene Expression Analysis (RT-qPCR):
-
Design gene-specific primers for the target gene and a reference gene (e.g., actin or ubiquitin) for normalization.
-
Perform real-time quantitative PCR (RT-qPCR) using SYBR Green or a probe-based method.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target gene.
-
Enzyme Assays
Objective: To determine the catalytic activity of a specific enzyme in the ginkgolide B biosynthetic pathway.
General Protocol for a Terpene Synthase (e.g., LPS):
-
Enzyme Source: Recombinantly express the enzyme (e.g., in E. coli or yeast) and purify it, or use a crude protein extract from Ginkgo biloba tissues.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate (e.g., GGPP for LPS), and any necessary cofactors (e.g., Mg²⁺).
-
Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.
-
Product Extraction: Stop the reaction and extract the terpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Protoplast Transformation for In Vivo Studies
Objective: To study protein-protein interactions, subcellular localization, and transient gene expression in Ginkgo biloba cells.
Protocol Overview:
-
Protoplast Isolation:
-
Collect young, healthy leaves of Ginkgo biloba.
-
Digest the leaf tissue with a mixture of cell wall-degrading enzymes (e.g., cellulase (B1617823) and macerozyme) in an osmoticum-containing buffer.
-
Purify the protoplasts by filtration and centrifugation.
-
-
Transformation:
-
Use a polyethylene (B3416737) glycol (PEG)-mediated method to introduce plasmid DNA (e.g., carrying a gene of interest fused to a fluorescent protein) into the protoplasts.
-
-
Incubation and Analysis:
-
Incubate the transformed protoplasts to allow for gene expression.
-
Analyze the protoplasts using fluorescence microscopy to determine the subcellular localization of the protein of interest or to observe protein-protein interactions via techniques like Bimolecular Fluorescence Complementation (BiFC).
-
The following workflow illustrates a typical experimental approach for characterizing a gene in the ginkgolide B pathway:
Future Perspectives and Conclusion
While significant progress has been made in elucidating the ginkgolide B biosynthetic pathway, several aspects remain to be fully understood. The complete sequence of enzymatic reactions from levopimaradiene to the final ginkgolide structures is still under investigation. Further research is needed to identify and characterize the remaining cytochrome P450s and other tailoring enzymes involved in the later steps of the pathway.
A deeper understanding of the regulatory networks controlling ginkgolide biosynthesis will be crucial for developing strategies to enhance the production of these valuable compounds. Metabolic engineering and synthetic biology approaches, guided by the knowledge of the biosynthetic genes and their regulation, hold promise for the sustainable production of ginkgolide B and other medicinally important ginkgolides. This technical guide serves as a foundational resource for researchers and professionals aiming to contribute to this exciting field of natural product biosynthesis and drug development.
References
- 1. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Biosynthesis pathways of ginkgolides [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Protoplast isolation and transient transformation system for Ginkgo biloba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. | Semantic Scholar [semanticscholar.org]
- 9. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Neuroprotective Potential of Ginkgolide B in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising neuroprotective agent with therapeutic potential in a range of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-apoptotic, and antioxidant properties, positions it as a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the neuroprotective effects of Ginkgolide B in Alzheimer's disease, Parkinson's disease, and ischemic stroke, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Alzheimer's Disease
Ginkgolide B has been shown to counteract the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1] Its neuroprotective mechanisms in this context include reducing Aβ-induced apoptosis and neuroinflammation.
Quantitative Data: Alzheimer's Disease
| Model System | Ginkgolide B Dosage/Concentration | Key Findings | Reference |
| APP/PS1 Transgenic Mice | 0.4375, 0.875, and 1.75 mg/kg | Dose-dependent improvement in learning and memory; 1.75 mg/kg significantly reduced escape latency in Morris water maze. | [2] |
| APP/PS1 Transgenic Mice | 1.75 mg/kg | Significantly reduced Aβ deposition, inflammatory cell infiltration, and neuronal loss in the hippocampus. | [2] |
| Aβ1–42-treated BV-2 microglial cells | Pretreatment with Ginkgolide | Significantly decreased the mRNA and protein expression of NLRP3, ASC, and caspase-1. | [2] |
| Aβ1–42-treated BV-2 microglial cells | Pretreatment with Ginkgolide | Significantly reduced the release of IL-1β and IL-18. | [2] |
Experimental Protocols
In Vivo Model: APP/PS1 Transgenic Mice
-
Animal Model: APP/PS1 double transgenic mice, which develop age-dependent Aβ deposition and cognitive deficits.
-
Treatment: Ginkgolide B administered orally or via intraperitoneal injection at specified doses (e.g., 0.4375, 0.875, 1.75 mg/kg) for a defined period (e.g., 5 days).[2]
-
Behavioral Assessment: Cognitive function is assessed using standardized tests such as the Morris water maze to evaluate spatial learning and memory.[2]
-
Histopathological Analysis: Following the treatment period, brain tissue is collected and sectioned. Immunohistochemistry is performed to quantify Aβ plaque deposition, microglial and astrocyte activation (neuroinflammation), and neuronal loss in the hippocampus and cortex.[2]
-
Biochemical Analysis: Brain homogenates are used to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-18) and components of the NLRP3 inflammasome (NLRP3, ASC, caspase-1) via ELISA or Western blotting.[2]
In Vitro Model: Aβ-treated Microglial Cells
-
Cell Culture: Murine microglial cell line (e.g., BV-2) are cultured under standard conditions.
-
Treatment: Cells are pre-treated with Ginkgolide B for a specified duration (e.g., 2 hours) before being stimulated with oligomeric Aβ1-42 (e.g., 2 μM) for a further period (e.g., 10 hours) to induce an inflammatory response.[2]
-
Gene and Protein Expression Analysis: RNA is extracted for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of NLRP3, ASC, and caspase-1. Cell lysates are collected for Western blotting to determine the protein levels of these inflammasome components.[2]
-
Cytokine Measurement: The cell culture supernatant is collected to measure the concentration of secreted inflammatory cytokines, such as IL-1β and IL-18, using ELISA kits.[2]
Signaling Pathways in Alzheimer's Disease
Ginkgolide B exerts its neuroprotective effects in Alzheimer's disease by modulating inflammatory pathways. One key mechanism is the suppression of the NLRP3 inflammasome.
Parkinson's Disease
In the context of Parkinson's disease, Ginkgolide B has demonstrated protective effects against the loss of dopaminergic neurons and the associated motor deficits. Its mechanisms of action include anti-oxidative stress, anti-inflammatory effects, and activation of pro-survival signaling pathways.[3]
Quantitative Data: Parkinson's Disease
| Model System | Ginkgolide B Dosage/Concentration | Key Findings | Reference |
| MPTP-induced PD mice | Not specified | Improved behavior, reduced dopamine (B1211576) deficiency, and elevated dopamine metabolite levels. | [4] |
| Rotenone-induced PC12 cells | Not specified | Increased cell viability, improved morphology, decreased oxidative stress, and inhibited apoptosis. | [5] |
| 6-OHDA-induced PD rats | 60 mg/kg intraperitoneally for 4 weeks | Improved behavioral and learning/memory test indexes. | [3] |
| 6-OHDA-induced PD rats | 60 mg/kg intraperitoneally for 4 weeks | Significantly increased substantia nigra SOD and GSH-Px levels. | [3] |
| 6-OHDA-induced PD rats | 60 mg/kg intraperitoneally for 4 weeks | Significantly decreased substantia nigra MDA, TNF-α, IL-6, and IL-1β levels. | [3] |
| 6-OHDA-induced PD rats | 60 mg/kg intraperitoneally for 4 weeks | Significantly increased the ratios of p-PI3K/PI3K and p-Akt/Akt in the substantia nigra. | [3] |
Experimental Protocols
In Vivo Model: MPTP-induced Parkinson's Disease in Mice
-
Animal Model: C57BL/6 mice are commonly used. Parkinsonism is induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[4]
-
Treatment: Ginkgolide B, often formulated in nanocrystals for enhanced bioavailability, is administered orally.[4]
-
Behavioral Analysis: Motor function is assessed using tests such as the pole test and wire-hang test to measure bradykinesia and grip strength.[6]
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.[4]
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.[5]
In Vitro Model: Neurotoxin-treated PC12 Cells
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are used as they exhibit many properties of dopaminergic neurons.
-
Neurotoxin Treatment: To mimic Parkinson's pathology, cells are treated with neurotoxins such as rotenone (B1679576) or MPP+ (the active metabolite of MPTP).[4][5]
-
Ginkgolide B Treatment: Cells are co-treated or pre-treated with Ginkgolide B.
-
Cell Viability and Apoptosis Assays: Cell viability is assessed using the MTT assay. Apoptosis is measured by flow cytometry or by analyzing the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) via Western blotting.[5]
-
Oxidative Stress Measurement: The levels of reactive oxygen species (ROS) are measured using fluorescent probes. The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are also determined.[3]
Signaling Pathways in Parkinson's Disease
Ginkgolide B appears to exert its neuroprotective effects in Parkinson's disease through the activation of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Ischemic Stroke
Ginkgolide B has demonstrated significant neuroprotective effects in animal models of ischemic stroke. Its primary mechanism of action in this context is as a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[7] By inhibiting PAF, Ginkgolide B reduces inflammation, apoptosis, and excitotoxicity, key contributors to ischemic brain injury.[8][9]
Quantitative Data: Ischemic Stroke
| Model System | Ginkgolide B Dosage/Concentration | Key Findings | Reference |
| Rat model of 10-min forebrain ischemia | 50 mg/kg p.o. (pre-ischemic) | Significantly reduced post-ischemic neuronal damage in the hippocampus. | [7] |
| Rat MCAO model | 10 mg/kg i.v. | Significantly alleviated cerebral infarction and improved neurological function scores within 24 hours. | [9] |
| Rat MCAO model | Post-ischemic treatment | Reduced infarct size in the basal ganglia within 3 hours and in the cerebral cortex within 5 hours. | [10] |
| Rat MCAO model | Post-ischemic treatment | Attenuated brain edema and decreased blood-brain barrier permeability for up to 5 hours post-ischemia. | [10] |
| High glucose-treated HUVECs | 0.6 mg/ml | Completely abolished high glucose-induced STAT3 phosphorylation. | [11] |
| High glucose-treated HUVECs | Dose-dependent | Inhibited high glucose-induced JAK2 phosphorylation. | [11] |
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
-
Animal Model: Rats or mice are subjected to transient middle cerebral artery occlusion (tMCAO), a widely used model of focal cerebral ischemia. This is typically achieved by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 60-90 minutes), followed by reperfusion.[12][13][14]
-
Treatment: Ginkgolide B is administered intravenously or intraperitoneally, either before (pre-treatment) or after (post-treatment) the ischemic insult.[9][10]
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after tMCAO using a standardized scoring system.[9]
-
Infarct Volume Measurement: At the end of the experiment, brains are removed and sliced. The infarct volume is quantified by staining with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[10]
-
Brain Edema Assessment: Brain water content is measured to assess the degree of cerebral edema.[10]
-
Blood-Brain Barrier Permeability: Evans blue dye extravasation is used to evaluate the integrity of the blood-brain barrier.[10]
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cells
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.
-
OGD/R Procedure: To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber for a specific duration. Reoxygenation is initiated by returning the cells to a normal glucose-containing medium and normoxic conditions.[15]
-
Ginkgolide B Treatment: Cells are pre-treated or co-treated with Ginkgolide B.
-
Cell Viability and Apoptosis Assays: Cell viability is determined by assays such as the MTT or CCK-8 assay. Apoptosis is assessed by TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2).[15]
-
Analysis of Signaling Pathways: The activation of relevant signaling pathways, such as TLR4/NF-κB, is investigated by measuring the expression and phosphorylation of key proteins via Western blotting.[16][17]
Signaling Pathways in Ischemic Stroke
A key neuroprotective mechanism of Ginkgolide B in ischemic stroke is the inhibition of the TLR4/NF-κB signaling pathway, which plays a critical role in post-ischemic inflammation. Ginkgolide B is also a well-established antagonist of the Platelet-Activating Factor (PAF) receptor.
Conclusion
Ginkgolide B demonstrates significant neuroprotective effects across multiple models of neurodegenerative diseases. Its ability to modulate key pathological processes such as neuroinflammation, apoptosis, and oxidative stress through various signaling pathways, including the inhibition of the NLRP3 inflammasome, activation of the PI3K/Akt pathway, and antagonism of the TLR4 and PAF receptors, underscores its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the clinical utility of Ginkgolide B in the treatment of Alzheimer's disease, Parkinson's disease, and ischemic stroke. Further research is warranted to translate these promising preclinical findings into effective therapies for these devastating neurological disorders.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgo Biloba Extract in an Animal Model of Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly stabilized nanocrystals delivering Ginkgolide B in protecting against the Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Ginkgolide B Against Ischemic Stroke: A Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 10. Therapeutic neuroprotective effects of ginkgolide B on cortex and basal ganglia in a rat model of transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginkgolide B Suppresses TLR4-Mediated Inflammatory Response by Inhibiting the Phosphorylation of JAK2/STAT3 and p38 MAPK in High Glucose-Treated HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]
The Anti-Inflammatory Properties of Ginkgolide B in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide B, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its potent anti-inflammatory effects. Extensive research in various cellular models has elucidated its mechanisms of action, revealing a multi-pronged approach to suppressing inflammatory cascades. This technical guide provides an in-depth overview of the anti-inflammatory properties of Ginkgolide B, focusing on its effects in cellular models, with detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Core Mechanisms of Anti-Inflammatory Action
Ginkgolide B exerts its anti-inflammatory effects primarily through the modulation of several key signaling pathways and cellular processes:
-
Inhibition of Platelet-Activating Factor (PAF) Receptor: Ginkgolide B is a well-documented antagonist of the platelet-activating factor receptor (PAFR)[1][2][3][4]. By blocking PAF, a potent inflammatory mediator, Ginkgolide B can inhibit a wide range of inflammatory responses, including platelet aggregation, neutrophil and eosinophil chemotaxis, and the production of reactive oxygen species[1][2][3].
-
Suppression of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Ginkgolide B has been shown to inhibit the activation of the NF-κB pathway in various cell types[5][6][7][8][9]. This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The mechanism often involves preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB[5][8][9].
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK signaling cascades, including ERK, JNK, and p38, play crucial roles in inflammatory responses. Studies have demonstrated that Ginkgolide B can suppress the phosphorylation and activation of key MAPK proteins, particularly ERK and p38, in response to inflammatory stimuli[6][10][11][12].
-
Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Ginkgolide B has been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these potent cytokines[13][14][15][16]. Some evidence suggests this inhibition is mediated by promoting the autophagic degradation of NLRP3 components[13][15][16].
-
Antioxidant Properties: Ginkgolide B exhibits antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes[17][18][19][20]. By reducing oxidative stress, Ginkgolide B can mitigate a key driver of inflammation.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative effects of Ginkgolide B on various inflammatory markers in different cellular models.
Table 1: Effect of Ginkgolide B on Pro-Inflammatory Cytokine Production
| Cell Line/Model | Inflammatory Stimulus | Ginkgolide B Concentration | Cytokine | Percent Inhibition/Reduction | Reference |
| LPS-induced BV2 microglia | Lipopolysaccharide (LPS) | 30, 60, 120 µmol/l | TNF-α, IL-1, IL-6 | Dose-dependent reduction | [21][22][23] |
| APP/PS1-HEK293 cells | - | High-dosage | TNF-α, IL-1β, IL-6 | Significant downregulation | [5] |
| LPS-stimulated rat astrocytes | Lipopolysaccharide (LPS) | 0.1-10 µmol/L | IL-6 | Inhibition of mRNA expression and secretion | [24] |
| OVA-challenged BALB/c mice (in vivo model with cellular implications) | Ovalbumin (OVA) | 40 mg/kg | IL-5, IL-13 (in BALF) | Significant inhibition | [11][12] |
Table 2: Effect of Ginkgolide B on Other Inflammatory Mediators
| Cell Line/Model | Inflammatory Stimulus | Ginkgolide B Concentration | Mediator | Effect | Reference |
| LPS-stimulated rat astrocytes | Lipopolysaccharide (LPS) | 0.1-10 µmol/L | Nitric Oxide (NO) | Significant decrease in production | [24] |
| LPS-induced BV2 microglia | Lipopolysaccharide (LPS) | 30, 60, 120 µmol/l | Nitric Oxide (NO) | Dose-dependent reduction | [21][22] |
| LPS-induced BV2 microglia | Lipopolysaccharide (LPS) | Not specified | iNOS, COX-2 | Reduced mRNA and protein expression | [21] |
| Human eosinophils and neutrophils | Platelet-Activating Factor (PAF) | 7.0 x 10⁻⁶ M (eosinophils), 2.3 x 10⁻⁵ M (neutrophils) | Chemotaxis | 50% inhibition (IC50) | [2] |
| High glucose-treated HUVECs | High glucose | Not specified | TLR4 | Suppressed RNA and protein expression | [25] |
Experimental Protocols
This section outlines common methodologies used to investigate the anti-inflammatory properties of Ginkgolide B in cellular models.
Cell Culture and Induction of Inflammation
-
Cell Lines:
-
BV2 microglia: A murine microglial cell line commonly used to model neuroinflammation.
-
RAW 264.7 macrophages: A murine macrophage-like cell line used to study general inflammatory responses.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Used to investigate inflammation in the context of vascular biology.
-
Primary astrocytes: Isolated from rat brains to study neuroinflammatory processes.
-
HEK293 cells (transfected): Human embryonic kidney cells, often transfected with disease-relevant genes (e.g., APP/PS1 for Alzheimer's disease models), to study specific pathways.
-
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Inflammatory Stimuli:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, widely used to induce a strong inflammatory response via Toll-like receptor 4 (TLR4). A typical concentration used is 1 µg/mL.
-
Amyloid-beta (Aβ) peptides: Used in models of Alzheimer's disease to induce neuroinflammation.
-
Platelet-Activating Factor (PAF): A potent phospholipid inflammatory mediator.
-
High Glucose: Used to model inflammatory conditions associated with diabetes.
-
Measurement of Cytokines and Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Griess Assay: Used to quantify nitric oxide (NO) production by measuring the concentration of nitrite, a stable product of NO, in the culture medium.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Western Blotting: To detect the protein levels of inflammatory mediators and signaling proteins (e.g., iNOS, COX-2, p-p65, p-ERK).
Analysis of Signaling Pathways
-
Western Blotting: This is the primary technique used to assess the activation of signaling pathways. Antibodies specific to the phosphorylated (active) forms of signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38) are used to probe cell lysates. Total protein levels are also measured as a control.
-
Immunofluorescence Staining: To visualize the subcellular localization of proteins. For example, to observe the nuclear translocation of the NF-κB p65 subunit, cells are fixed, permeabilized, and stained with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Luciferase Reporter Assays: To measure the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. The luminescence produced is proportional to NF-κB activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Ginkgolide B and a typical experimental workflow.
Caption: Ginkgolide B inhibits the NF-κB pathway by preventing IKK activation.
Caption: Ginkgolide B suppresses p38 and ERK MAPK pathways.
Caption: Ginkgolide B inhibits NLRP3 inflammasome activation.
Caption: Typical workflow for in vitro anti-inflammatory studies.
Conclusion
Ginkgolide B demonstrates significant anti-inflammatory properties in a variety of cellular models. Its ability to target multiple key inflammatory pathways, including PAFR, NF-κB, MAPKs, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for inflammatory diseases. The quantitative data consistently show a reduction in pro-inflammatory cytokines and mediators. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of action of Ginkgolide B and explore its therapeutic applications. Future research should continue to delineate the intricate molecular interactions of Ginkgolide B and translate these promising in vitro findings to in vivo models and ultimately, clinical settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 7. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]
- 8. Frontiers | Cardioprotection of Ginkgolide B on Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Regulation of A20-NF-κB Pathway [frontiersin.org]
- 9. Inhibition of NF-κB activation is associated with anti-inflammatory and anti-apoptotic effects of Ginkgolide B in a mouse model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ginkgolide B inactivates the NLRP3 inflammasome by promoting autophagic degradation to improve learning and memory impairment in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Alzheimer Disease | Ginkgolide B inactivates the NLRP3 inflammasome by promoting autophagic degradation to improve learning and memory impairment in Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 17. Radical Scavenging Potential of Ginkgolides and Bilobalide: Insight from Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ginkgolide B alleviates the inflammatory response and attenuates ...: Ingenta Connect [ingentaconnect.com]
- 23. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Effect of ginkgolide B on the production of NO, IL-6 and RANTES from astrocytes]. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Interaction of Ginkgolide B with Glycine (B1666218) and GABA Receptors
Executive Summary
Ginkgolide B, a diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, is a potent and selective modulator of inhibitory neurotransmitter receptors, specifically the glycine receptor (GlyR) and the γ-aminobutyric acid (GABA) receptor.[1][2][3] Structurally resembling the chloride channel blocker picrotoxinin, ginkgolide B exhibits complex antagonistic properties at these Cys-loop ligand-gated ion channels.[4][5] This technical guide provides a comprehensive overview of the molecular interactions, quantitative pharmacology, and experimental methodologies used to characterize the effects of ginkgolide B on GlyR and GABA receptors. It details the compound's mechanism of action, subunit selectivity, and the signaling pathways it modulates, offering a critical resource for neuropharmacology research and drug development.
Interaction with Glycine Receptors (GlyRs)
Ginkgolide B acts as a potent, non-competitive antagonist and open-channel blocker of glycine receptors.[1][6][7] Its interaction is characterized by a strong selectivity for heteromeric GlyRs, which are predominantly found at synaptic locations.[1][8]
Mechanism of Action
The primary mechanism of ginkgolide B at GlyRs is through direct channel block.[1][9] Evidence for this includes:
-
Non-competitive Inhibition : Ginkgolide B reduces the maximum response to glycine without significantly shifting the EC50 in a manner consistent with competitive antagonism.[1]
-
Use-Dependency : The blocking action of ginkgolide B is use-dependent, meaning the channel must be opened by glycine for the block to occur.[3][7]
-
Pore-Lining Residue Interaction : Mutagenesis studies have identified that residues within the M2 transmembrane domain, which lines the ion channel pore, are critical for ginkgolide binding and efficacy.[1][9][10] Specifically, residues at the 2' and 6' positions of the pore are crucial determinants of its blocking action.[10]
Quantitative Data: Potency and Subunit Selectivity
Ginkgolide B displays significantly higher potency for heteromeric (α/β subunit-containing) GlyRs compared to homomeric (α subunit only) GlyRs. The co-expression of the β subunit with α subunits increases the sensitivity to ginkgolide B, shifting the IC50 values from the micromolar to the nanomolar range.[1] This suggests that ginkgolide B can be used as a pharmacological tool to distinguish between synaptic (heteromeric) and extrasynaptic (homomeric) glycine currents.[1][8]
| Receptor Subtype | IC50 Value of Ginkgolide B | Species/Expression System | Reference |
| Homomeric GlyRs | |||
| α1 | 0.61 ± 0.1 µM | Recombinant (Xenopus oocytes) | [1] |
| α1 | 1.6 ± 0.2 µM | Rat Hippocampal Neurons (7 days old) | [8] |
| Heteromeric GlyRs | |||
| α1/β | Shift to nanomolar values | Recombinant (Xenopus oocytes) | [1] |
| α1/β | 0.27 ± 0.01 µM | Rat Hippocampal Neurons (14 days old) | [8] |
| α1/β | 270 ± 10 nM | Rat Hippocampal Neurons | [11] |
Interaction with GABA Receptors
Ginkgolide B also acts as an antagonist at GABA receptors, though its mechanism and potency can vary between receptor subtypes, such as GABA-A and GABA-C.[3][4][12]
Mechanism of Action
-
GABA-A Receptors : At recombinant human α1β2γ2L GABA-A receptors, ginkgolide B functions as a non-competitive antagonist.[12] This is indicated by a reduction in the maximal response to GABA and a non-parallel rightward shift in the dose-response curve.[12] The binding site is believed to be within the ion channel pore, involving residues at the 2' and 6' positions of the M2 domain.[13]
-
GABA-C Receptors : At recombinant human ρ1 GABA-C receptors, ginkgolide B exhibits a mixed-type antagonism.[4][14] It causes a rightward shift in the GABA dose-response curve (suggesting competitive action) while also reducing the maximal response (characteristic of non-competitive action).[4][14] Kinetic modeling suggests an allosteric inhibition mechanism where ginkgolide B binds with higher affinity to the closed state of the receptor.[4][14]
Quantitative Data: Potency
Ginkgolide B is a moderately potent antagonist at GABA receptors, with inhibitory constants typically in the micromolar range.
| Receptor Subtype | K_i_ or IC50 Value of Ginkgolide B | Notes | Species/Expression System | Reference |
| GABA-A (α1β2γ2L) | K_i_ = 12.7 ± 1.7 µM | Non-competitive antagonism | Recombinant (Xenopus oocytes) | [12] |
| GABA-C (ρ1) | IC50 in the µM range | Mixed-type antagonism | Recombinant (Xenopus oocytes) | [4][14] |
Key Experimental Protocols
The characterization of ginkgolide B's interaction with these receptors relies heavily on electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is the most common method for studying the effects of ginkgolide B on recombinant receptors.[1][4][12]
Methodology:
-
Receptor Expression : Capped messenger RNA (cRNA) encoding the desired receptor subunits (e.g., human α1 and β GlyR subunits) is synthesized in vitro.
-
Oocyte Preparation : Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection : A specific amount of cRNA is microinjected into the cytoplasm of each oocyte.
-
Incubation : The oocytes are incubated for 2-7 days to allow for receptor protein expression and insertion into the cell membrane.
-
Electrophysiological Recording :
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., ND96).
-
Two glass microelectrodes (one for voltage clamping, one for current recording) are inserted into the oocyte. The membrane potential is typically clamped at -60 mV.[15]
-
The agonist (glycine or GABA) is applied to elicit an inward chloride current.
-
Ginkgolide B is then co-applied with the agonist to measure the degree of inhibition of the agonist-induced current.
-
-
Data Analysis : Dose-response curves are generated by applying a range of ginkgolide B concentrations against a fixed concentration of the agonist to calculate IC50 or K_i_ values.[4][12]
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that form the ginkgolide B binding site.[1][10]
Methodology:
-
Mutation Induction : A plasmid containing the cDNA of a receptor subunit (e.g., GlyR α1) is used as a template. A specific codon is altered to code for a different amino acid (e.g., mutating a threonine at the 6' position to a phenylalanine).[10]
-
Expression and Recording : The mutated cRNA is then expressed in Xenopus oocytes, and the effect of ginkgolide B is measured using TEVC as described above.
-
Analysis : A significant change (increase or decrease) in the IC50 value for the mutated receptor compared to the wild-type receptor indicates that the mutated residue is important for ginkgolide B binding or transduction of its effect. For example, the α1 subunit T6'F mutation was found to abolish inhibition by all ginkgolides, identifying this residue as critical.[10]
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for GlyR and GABA-A receptors and the inhibitory point of ginkgolide B.
Caption: Inhibitory signaling pathway of the glycine receptor and its blockade by ginkgolide B.
Caption: Inhibitory signaling pathway of the GABA-A receptor and its antagonism by ginkgolide B.
Experimental Workflow
The following diagram outlines the workflow for characterizing ginkgolide B using the TEVC method.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
References
- 1. The beta subunit increases the ginkgolide B sensitivity of inhibitory glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolides and glycine receptors: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed antagonistic effects of the ginkgolides at recombinant human ρ1 GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajt44.altervista.org [ajt44.altervista.org]
- 6. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity studies with Ginkgo biloba extract constituents as receptor-gated chloride channel blockers and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginkgolide B preferentially blocks chloride channels formed by heteromeric glycine receptors in hippocampal pyramidal neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity analysis of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular determinants of ginkgolide binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of hippocampal LTP by ginkgolide B is mediated by its blocking action on PAF rather than glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ginkgolides, diterpene trilactones of Ginkgo biloba, as antagonists at recombinant alpha1beta2gamma2L GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA receptor cysteinyl mutants and the ginkgo terpenoid lactones bilobalide and ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aups.org.au [aups.org.au]
Foundational Research on Ginkgolide B and Bilobalide Synergy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B and bilobalide (B1667068), two prominent terpene trilactones isolated from Ginkgo biloba leaves, have demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties. While often studied individually, emerging research points towards a synergistic relationship where their combined therapeutic effects may be greater than the sum of their individual actions. This technical guide provides an in-depth overview of the foundational research on the synergistic potential of ginkgolide B and bilobalide, focusing on their convergent mechanisms of action, relevant signaling pathways, and the experimental frameworks used to elucidate these effects. The information presented herein is intended to support further research and drug development efforts targeting neurological and inflammatory disorders.
Core Mechanisms of Action
Ginkgolide B and bilobalide exert their effects through a multi-pronged approach, often impacting the same critical signaling pathways involved in cellular stress, inflammation, and survival. Their potential for synergy arises from their ability to modulate these pathways at different points, leading to a more comprehensive and robust cellular response.
Neuroprotection and Anti-Apoptosis
Both ginkgolide B and bilobalide have been shown to protect neuronal cells from ischemic injury and apoptosis.[1][2] A key mechanism underlying this neuroprotection is the modulation of signaling cascades that control cell survival and death.
-
Akt/Nrf2 Pathway Activation: One of the most significant areas of convergence is the activation of the Akt/Nrf2 signaling pathway.[[“]][4] This pathway is a central regulator of the cellular antioxidant response. Ginkgolide B, in particular, has been shown to be a potent activator of this pathway.[4] Activation of Akt leads to the phosphorylation and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[[“]][4] Bilobalide also contributes to the antioxidant defense, suggesting a coordinated effort in mitigating oxidative stress.[5]
-
Regulation of Apoptotic Proteins: Ginkgolide B and bilobalide can influence the expression of key proteins involved in the apoptotic cascade.[6][7] They have been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, and the combined action of both compounds could more effectively prevent apoptosis.
Anti-Inflammatory Effects
Chronic inflammation is a hallmark of many neurodegenerative diseases. Both ginkgolide B and bilobalide possess anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation. Ginkgolide B has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][9] Bilobalide also exhibits inhibitory effects on NF-κB signaling.[8] Their combined ability to target this central inflammatory pathway suggests a strong potential for synergistic anti-inflammatory action.
-
Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are involved in cellular stress responses and inflammation.[10][11] Ginkgolide B has been found to inhibit the activation of the ERK/MAPK pathway, contributing to its anti-inflammatory effects.[12] The coordinated regulation of these pathways by both ginkgolide B and bilobalide could lead to a more profound reduction in the inflammatory response.
Quantitative Data Summary
While direct quantitative studies on the synergy between ginkgolide B and bilobalide are limited, the following tables summarize the effective concentrations and observed effects from studies on the individual compounds and the standardized Ginkgo biloba extract (EGb 761), which contains both.
Table 1: In Vitro Effects of Ginkgolide B and Bilobalide on Cellular Mechanisms
| Compound/Extract | Cell Line | Experimental Model | Concentration | Observed Effects | Reference(s) |
| Ginkgolide B | SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 25 mg/L | Increased cell viability, decreased ROS, increased SOD activity, upregulated p-Akt and p-Nrf2. | [4][13] |
| Bilobalide | SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 25 mg/L | Decreased ROS, increased SOD activity, upregulated p-Akt and p-Nrf2. | [4][13] |
| Ginkgolide B | APP/PS1-HEK293 | Alzheimer's Disease Model | 100 µg/ml | Decreased NF-κB p65 and Bax mRNA and protein levels. | [7] |
| Bilobalide | APP/PS1-HEK293 | Alzheimer's Disease Model | 100 µg/ml | Increased IκBα and Bcl-2 mRNA and protein levels. | [7] |
| Ginkgolide B | Hep G2 | Ethanol-induced toxicity | 5-25 µM | Inhibited apoptosis and decreased intracellular oxidative stress. | [14] |
| EGb 761 | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 20-100 µg/ml | Increased cell viability, decreased apoptosis rate. | [15] |
Table 2: In Vivo Effects of Ginkgolide B
| Compound | Animal Model | Dosage | Observed Effects | Reference(s) |
| Ginkgolide B | Rat MCAO | Not Specified | Reduced infarct volume, upregulated HO-1, Nqo1, SOD, p-Akt, and p-Nrf2. | [4][13] |
| Ginkgolide B | Rat Vascular Dementia | Not Specified | Reduced neuroinflammation via regulation of the NF-κB pathway. | [9] |
Experimental Protocols
The following sections detail common experimental methodologies used to assess the effects of ginkgolide B and bilobalide. These protocols can be adapted for synergy studies by incorporating combination treatments at various dose ratios.
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells
This model is widely used to simulate ischemic-reperfusion injury in vitro.[4][10][15][16]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
OGD Induction: To induce oxygen-glucose deprivation, the culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 4 hours).
-
Treatment and Reoxygenation: Following OGD, the glucose-free medium is replaced with a complete culture medium containing ginkgolide B, bilobalide, or a combination of both at various concentrations. The cells are then returned to a normoxic incubator (95% air, 5% CO2) for a reoxygenation period (e.g., 24 hours).
-
Assessment of Cellular Effects:
-
Cell Viability: Assessed using assays such as MTT or CCK-8.
-
Apoptosis: Measured by flow cytometry using Annexin V/PI staining or by TUNEL assay.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like DCFH-DA.
-
Protein Expression: Levels of key proteins in signaling pathways (e.g., p-Akt, Nrf2, NF-κB, cleaved caspase-3) are determined by Western blotting.
-
Synergy Analysis
To quantitatively assess synergy, methods such as isobolographic analysis or the Combination Index (CI) method can be employed.[17][18][19]
-
Dose-Response Curves: Generate dose-response curves for ginkgolide B and bilobalide individually to determine their respective IC50 values (the concentration that produces 50% of the maximum effect).
-
Combination Studies: Test various combinations of ginkgolide B and bilobalide at fixed ratios (e.g., based on their IC50 ratios).
-
Isobolographic Analysis: Plot the concentrations of the two compounds that produce a specific effect (e.g., 50% inhibition of apoptosis). If the data points for the combination fall below the line of additivity (connecting the individual IC50 values), it indicates synergy.
-
Combination Index (CI): Calculate the CI using specialized software. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Signaling Pathways
Caption: Convergent signaling pathways modulated by Ginkgolide B and Bilobalide.
Experimental Workflow
Caption: Workflow for assessing Ginkgolide B and Bilobalide synergy.
Conclusion
The available evidence strongly suggests that ginkgolide B and bilobalide have the potential to act synergistically in providing neuroprotection and combating inflammation. Their convergent actions on critical signaling pathways, including the Akt/Nrf2 and NF-κB pathways, provide a solid foundation for this hypothesis. While further studies employing rigorous synergy analysis methodologies are needed to quantify this relationship, the existing data encourages the co-development of these two compounds for the treatment of complex neurological disorders. This guide serves as a foundational resource to inform and direct future research in this promising area.
References
- 1. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginkgolide K protects SH-SY5Y cells against oxygen-glucose deprivation-induced injury by inhibiting the p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide K protects SH‑SY5Y cells against oxygen‑glucose deprivation‑induced injury by inhibiting the p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dosage effects of ginkgolide B on ethanol-induced cell death in human hepatoma G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Ginkgo biloba extract on the apoptosis of oxygen and glucose-deprived SH-SY5Y cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revisiting the Isobole and Related Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Ginkgolide B in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide B is a key bioactive terpene lactone found in the extracts of the Ginkgo biloba leaf.[1][2] It is recognized as a potent antagonist of the platelet-activating factor (PAF) receptor, playing a significant role in its therapeutic effects, which include improvements in cerebral and vascular insufficiency.[1][2] The quantification of ginkgolide B in plasma is crucial for pharmacokinetic studies, aiding in the development of new drugs and the evaluation of herbal medicines.[3] This document provides a detailed HPLC-MS/MS method for the sensitive and selective quantification of ginkgolide B in plasma.
Principle
This method employs High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the quantification of ginkgolide B. Plasma samples are first processed using a liquid-liquid extraction technique to isolate the analyte and remove interfering substances. The extract is then injected into the HPLC system, where ginkgolide B is separated from other components on a C18 reversed-phase column. The analyte is subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. Quantification is achieved by comparing the peak area of ginkgolide B to that of an internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
Experimental Workflow
Caption: Experimental workflow for the quantification of ginkgolide B in plasma.
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of ginkgolide B and the internal standard (e.g., ginkgolide A) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the ginkgolide B stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Prepare calibration standards by spiking blank plasma with the appropriate ginkgolide B working solutions to achieve final concentrations in the desired range (e.g., 1-200 ng/mL).[1][2][7]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 1, 25, and 200 ng/mL).[1]
Sample Preparation Protocol
-
Pipette 190 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]
-
Add 5 µL of the internal standard working solution (e.g., 4 µg/mL ginkgolide A).[1]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes for liquid-liquid extraction.[1][2]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.[1][2]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1][2]
-
Reconstitute the residue in 400 µL of the mobile phase.[1][2]
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.[1][2]
-
Transfer the supernatant to an autosampler vial for injection into the HPLC-MS/MS system.
HPLC-MS/MS Method Parameters
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent[2] |
| Column | Waters Symmetry shield RP18 (3.9 x 150 mm, 5 µm) or equivalent C18 column[1][2] |
| Mobile Phase | Methanol and 10 mM ammonium acetate (85:15, v/v)[1][2] or Water with 0.01% formic acid and acetonitrile[4][5] |
| Flow Rate | 0.8 mL/min[1][2] |
| Column Temperature | 40°C[1][2][4] |
| Injection Volume | 10 µL[1][2] |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][2][7] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1][2][7] |
| MRM Transitions | Ginkgolide B: m/z 423.4 → 367.0[1][8] Ginkgolide A (IS): m/z 407.5 → 351.0[1][8] |
| Ion Source Temp. | 500-550°C[4][7] |
| Ionspray Voltage | -4500 V[4] |
Method Validation Data
The following tables summarize the quantitative data from a validated HPLC-MS/MS method for ginkgolide B in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| Ginkgolide B | Plasma | 1 - 200 | > 0.9993 | 1 |
Data sourced from a study by Yang et al. (2012).[1][2][7]
Table 2: Precision and Accuracy
| Analyte | Matrix | Added Conc. (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Accuracy (RE%) |
| Ginkgolide B | Plasma | 1 | < 11.67 | < 11.67 | -2.61 to 10.67 | -2.36 to 8.98 |
| 25 | < 11.67 | < 11.67 | -2.61 to 10.67 | -2.36 to 8.98 | ||
| 200 | < 11.67 | < 11.67 | -2.61 to 10.67 | -2.36 to 8.98 |
Precision is expressed as the relative standard deviation (RSD), and accuracy is expressed as the relative error (RE). Data demonstrates that these values are within the acceptable range of ±15%.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Mean Recovery (%) |
| Ginkgolide B | Plasma | 82.5 - 97.0 |
Recovery data indicates the efficiency of the extraction procedure.[1][2][7]
Data Analysis
The quantification of ginkgolide B is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of ginkgolide B to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is then applied to the data.[1] The concentration of ginkgolide B in the plasma samples is subsequently determined from this calibration curve.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of ginkgolide B in plasma. The method has been validated for its linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and other applications in drug development and clinical research. The provided protocols offer a comprehensive guide for researchers and scientists to implement this method in their laboratories.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A sensitive LC-MS/MS method to determine ginkgolide B in human plasma and urine: application in a pharmacokinetics and excretion study of healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study of Ginkgo Diterpene Lactone Meglumine Injection in humans - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ginkgolide B Administration in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ginkgolide B (GB), a potent neuroprotective agent, in preclinical animal models of ischemic stroke. The protocols and data presented are collated from multiple studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of GB.
Ginkgolide B, a terpene lactone extracted from the leaves of the Ginkgo biloba tree, has demonstrated significant neuroprotective effects in various models of cerebral ischemia.[1][2] Its mechanisms of action are multifaceted, including anti-inflammatory, anti-apoptotic, and antioxidant properties.[3][4] GB has been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of stroke.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the efficacy of Ginkgolide B in animal models of stroke.
Table 1: Effects of Ginkgolide B on Infarct Volume, Brain Edema, and Neurological Deficits
| Animal Model | Ginkgolide B Dose & Administration Route | Reduction in Infarct Volume (%) | Reduction in Brain Water Content (%) | Improvement in Neurological Score | Reference |
| tMCAO Mice | 3.5 mg/kg, i.v. | Significant reduction (P=0.00325) | Significant reduction (P=0.0316) | Significantly improved | [5] |
| tMCAO Mice | 7.0 mg/kg, i.v. | Significant reduction (P=0.000523) | Significant reduction (P=0.00825) | Significantly improved | [5] |
| MCAO Rats | 10 mg/kg, i.p. (pre-treatment) | Significantly diminished | Not Reported | Not Reported | [6] |
| MCAO Rats | 20 mg/kg, i.p. (pre-treatment) | Significantly diminished | Not Reported | Not Reported | [6] |
| tMCAO Mice | 10, 20, 40 mg/kg, i.v. (post-treatment) | Marked reduction | Marked reduction | Marked improvement | [7] |
| MCAO Rats | 10 mg/kg, i.v. | Significantly alleviated | Not Reported | Significantly improved | [8][9] |
tMCAO: transient Middle Cerebral Artery Occlusion; MCAO: Middle Cerebral Artery Occlusion; i.v.: intravenous; i.p.: intraperitoneal.
Table 2: Molecular Effects of Ginkgolide B in Ischemic Stroke Models
| Animal Model | Ginkgolide B Treatment | Key Molecular Changes | Reference |
| tMCAO Mice | 3.5 & 7.0 mg/kg, i.v. | Promoted M2 microglia polarization | [5][10] |
| MCAO Rats | Not specified | Upregulated p-AMPK and Bcl2, decreased neuronal apoptosis | [3] |
| tMCAO Mice | 10, 20, 40 mg/kg, i.v. | Inhibited NF-κB activation, reduced TNF-α, IL-1β, and iNOS levels | [7] |
| MCAO Rats | 10 mg/kg, i.v. | Inhibited Bax and Caspase-3, restored LC3B, p62, and p-mTOR | [8][9] |
| MCAO Rats | Not specified | Upregulated HO-1, Nqo1, and SOD via Akt/Nrf2 pathway | [4][11] |
| MCAO Rats | 2.5, 5, 10 mg/kg (pre-treatment) | Decreased serum IL-6, IL-1β and brain TNF-α, E-selectin, ICAM-1 | [12] |
iNOS: inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta; IL-6: Interleukin-6; Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2; Caspase-3: Cysteine-aspartic acid protease 3; LC3B: Microtubule-associated protein 1A/1B-light chain 3B; p62: Sequestosome 1; p-mTOR: phosphorylated Mammalian Target of Rapamycin; p-AMPK: phosphorylated AMP-activated protein kinase; HO-1: Heme oxygenase-1; Nqo1: NAD(P)H quinone dehydrogenase 1; SOD: Superoxide dismutase; Akt: Protein kinase B; Nrf2: Nuclear factor erythroid 2-related factor 2; ICAM-1: Intercellular Adhesion Molecule 1.
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
This protocol is based on methodologies described in studies investigating the neuroprotective effects of Ginkgolide B.[5][10]
1. Animals:
-
Adult male C57BL/6J mice (2-3 months old, weighing approximately 25 g) are commonly used.[5]
-
House animals in a controlled environment (22°C, 65% relative humidity, 12-hour light-dark cycle) with ad libitum access to food and water.[5]
2. Anesthesia:
-
Anesthetize mice with 1.5% isoflurane (B1672236) in a mixture of 30% oxygen and 70% nitrous oxide.[5]
-
Maintain body temperature at 37.0 ± 0.5°C using a warming pad throughout the surgical procedure.[5]
3. tMCAO Surgery:
-
Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal portion of the ECA and the CCA.
-
Introduce a silicone-coated 6-0 nylon monofilament suture into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 9-10 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.
4. Ginkgolide B Administration:
-
Prepare Ginkgolide B (purity >98%) in saline.
-
Administer GB intravenously (e.g., via tail vein injection) at doses of 3.5 mg/kg or 7.0 mg/kg, typically 1 hour after the onset of reperfusion.[5]
-
The control group should receive an equivalent volume of saline.
5. Outcome Measures:
-
Neurological Deficit Scoring: Evaluate neurological function at 24, 48, and 72 hours post-tMCAO using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is death).
-
Infarct Volume Measurement: At 72 hours post-tMCAO, sacrifice the animals, and section the brains. Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Brain Water Content: Measure brain edema by calculating the wet weight-dry weight percentage of the ischemic hemisphere.
-
Immunohistochemistry and Western Blot: Analyze brain tissue for markers of inflammation (e.g., Iba1 for microglia), apoptosis (e.g., TUNEL staining, Cleaved Caspase-3), and relevant signaling proteins (e.g., p-AMPK, NF-κB).
Protocol 2: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in vitro Model
This protocol simulates ischemic conditions in cell culture and is useful for mechanistic studies.[3]
1. Cell Culture:
-
Use a neuronal cell line such as SH-SY5Y human neuroblastoma cells.[3]
-
Culture cells in standard medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere of 5% CO2.
2. OGD/R Procedure:
-
Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.
-
For reoxygenation, replace the glucose-free EBSS with the normal culture medium and return the cells to the standard incubator for 24 hours.
3. Ginkgolide B Treatment:
-
Dissolve Ginkgolide B in DMSO and then dilute in the culture medium to the desired final concentrations.
-
Add GB to the culture medium during the reoxygenation phase.[3]
4. Outcome Measures:
-
Cell Viability: Assess cell viability using assays such as MTT or LDH release.
-
Apoptosis Assays: Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase-3 activity.
-
Western Blot Analysis: Analyze cell lysates to determine the expression levels of key proteins in signaling pathways of interest (e.g., AMPK, PINK1, Bcl2).[3]
-
Mitochondrial Membrane Potential (MMP): Use fluorescent probes like JC-1 to measure changes in MMP.[3]
Signaling Pathways and Mechanisms of Action
Ginkgolide B exerts its neuroprotective effects through the modulation of several key signaling pathways.
1. Anti-inflammatory Effects via Modulation of Microglia Polarization:
Ginkgolide B has been shown to suppress neuroinflammation by promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5][10] This action is mediated, at least in part, through the antagonism of the Platelet-Activating Factor (PAF) receptor.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Ginkgolide B Against Ischemic Stroke: A Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ginkgolide B on striatal extracellular amino acids in middle cerebral artery occluded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB activation is associated with anti-inflammatory and anti-apoptotic effects of Ginkgolide B in a mouse model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 9. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effects of Ginkgolide B on inflammation induced by cerebral ischemia-reperfusion in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Neuroprotective Effects of Ginkgolide B in SH-SY5Y Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model for neurodegenerative disease research and neurotoxicity studies.[1] These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, making them a suitable system for investigating neuronal apoptosis, oxidative stress, and mitochondrial dysfunction.[2] Ginkgolide B (GB), a major terpene trilactone component isolated from Ginkgo biloba leaves, has demonstrated significant neuroprotective properties.[3][4] It has been shown to mitigate neuronal damage induced by various toxins by targeting pathways involved in apoptosis, oxidative stress, and mitochondrial integrity.[3][5][6]
This document provides detailed protocols for utilizing Ginkgolide B in SH-SY5Y cell culture to perform neuroprotection assays. It covers cell culture and differentiation, induction of neurotoxicity, and methods for assessing cell viability and apoptosis, supported by quantitative data and visual workflows.
Mechanisms of Ginkgolide B Neuroprotection
Ginkgolide B exerts its neuroprotective effects through multiple mechanisms. It is a potent antioxidant, capable of scavenging free radicals and reducing reactive oxygen species (ROS) accumulation, a key initiator of apoptosis.[7][8] GB also preserves mitochondrial function by preventing mitochondrial depolarization and inhibiting the release of pro-apoptotic factors.[5][9] Furthermore, GB modulates several critical signaling pathways involved in cell survival and apoptosis.
Key signaling pathways modulated by Ginkgolide B include:
-
Akt/CREB/Bcl-2 Pathway: GB can enhance the phosphorylation of Akt and CREB, leading to the upregulation of the anti-apoptotic protein Bcl-2.[10] This helps to maintain the integrity of the mitochondrial membrane and inhibit the apoptotic cascade.
-
AMPK/PINK1 Pathway: Evidence suggests GB can activate the AMPK pathway, which in turn upregulates PINK1 expression.[3] This pathway is crucial for mitochondrial quality control and the clearance of damaged mitochondria (mitophagy), thereby reducing neuronal apoptosis following ischemic insults.[3]
-
JNK Pathway: Ginkgolide B has been shown to inhibit the activation of c-jun N-terminal kinase (JNK), a key signaling pathway involved in stress-induced apoptosis.[6][11]
Experimental Design and Workflow
A typical neuroprotection assay involves culturing SH-SY5Y cells, pre-treating them with Ginkgolide B, inducing neurotoxicity with a specific agent, and finally assessing cell health through various assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from studies using Ginkgolide B in SH-SY5Y cells.
Table 1: Ginkgolide B Treatment Parameters and Effects
| Neurotoxin | Ginkgolide B (GB) Concentration | Pre-treatment Time | Key Neuroprotective Effect | Reference |
|---|---|---|---|---|
| Bupivacaine | 40 µmol/L | 6 hours | Suppressed mitochondrial depolarization, ROS accumulation, and apoptosis. | [7] |
| Aβ(25-35) | Not specified | 3 hours | Decreased ROS, restored mitochondrial membrane potential, and rescued cells from apoptosis. | [9] |
| Aβ(1-42) | 20-200 µM | 2 hours | Increased cell survival rates in a dose-dependent manner. | [12] |
| MPP+ | Not specified | Not specified | Alleviated viability loss, apoptosis, and mitochondrial dysfunction. |[6] |
Table 2: Effects of Ginkgolide B on Cellular Markers
| Toxin Model | Cellular Marker | Effect of Toxin | Effect of GB Pre-treatment | Reference |
|---|---|---|---|---|
| Bupivacaine | Cleaved Caspase-3 | Increased | Suppressed increase | [7] |
| Aβ(25-35) | SOD Activity | Increased by 18% | Increased by 23% (vs. control) | [13] |
| Aβ(25-35) | Mn-SOD (SOD2) Expression | Increased by 13% | Increased by 33% (vs. Aβ alone) | [13] |
| Aβ(1-42) | Bax/Bcl-2 mRNA Ratio | Increased | Decreased |[12] |
Detailed Experimental Protocols
1. SH-SY5Y Cell Culture and Maintenance This protocol is for the general maintenance of undifferentiated SH-SY5Y cells.
-
Culture Medium: DMEM/F12 medium supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.[14]
-
Wash the cell monolayer once with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 0.05% Trypsin-EDTA to cover the cells and incubate for 2-3 minutes at 37°C until cells detach.[14]
-
Neutralize the trypsin with fresh culture medium and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a new culture flask at a desired split ratio (e.g., 1:3 to 1:6).
-
Change the medium every 2-3 days.[7]
-
2. Neuronal Differentiation of SH-SY5Y Cells (Optional) Differentiation can create a more mature neuronal model. A common method uses retinoic acid (RA).
-
Differentiation Medium: Low glucose (0.9 g/L) DMEM supplemented with 1% FBS, 1% antibiotic-antimycotic, and 10 µM all-trans-retinoic acid (RA).
-
Protocol:
-
Seed SH-SY5Y cells at a low density to allow for neurite outgrowth.
-
Replace the growth medium with differentiation medium.
-
Culture the cells for 3-7 days, changing the differentiation medium every 2 days.[1] Differentiated cells will exhibit reduced proliferation and extended neurite-like processes.
-
3. Induction of Neurotoxicity This is a generalized protocol; the specific toxin, concentration, and incubation time must be optimized based on the experimental goals. An example using bupivacaine is provided.
-
Example Toxin: Bupivacaine hydrochloride (dissolved in culture medium).[7]
-
Protocol:
-
Culture SH-SY5Y cells in 96-well plates (for viability assays) or larger plates (for protein/RNA analysis).
-
After Ginkgolide B pre-treatment (see Protocol 4), remove the medium containing GB.
-
Add fresh culture medium containing the desired concentration of the neurotoxin (e.g., various concentrations of bupivacaine).[7]
-
Incubate for the determined time period (e.g., 24 hours).
-
4. Ginkgolide B Treatment
-
Stock Solution: Dissolve Ginkgolide B (purity ≥ 99.5%) in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C.[7] Dilute to the final working concentration in culture medium just before use. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
-
Protocol:
5. Cell Viability Assessment (MTT Assay) The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[7][15]
-
Perform the GB pre-treatment and neurotoxin induction as described above.
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][16]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the untreated control group.
-
6. Apoptosis Assessment (Caspase-3 Activity Assay) Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using colorimetric or fluorometric kits.
-
Protocol (based on a colorimetric kit): [17]
-
Culture and treat cells in a suitable plate format (e.g., 6-well or 12-well plate).
-
After treatment, collect both adherent and floating cells. Lyse the cells using the cold Lysis Buffer provided in the kit. Incubate on ice for 10-30 minutes.[18]
-
Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C to pellet cellular debris.[18]
-
Transfer the supernatant (cytosolic extract) to a new, cold microcentrifuge tube. Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein per well. Adjust the volume to 45-50 µL with Lysis Buffer.[17][18]
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.[17]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[17]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Measure the absorbance at 400-405 nm. The increase in caspase-3 activity is determined by comparing the OD of treated samples with the untreated control.[17]
-
7. Western Blotting for Bcl-2 and Bax The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical indicator of apoptosis susceptibility.
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 (approx. 26 kDa), Bax (approx. 21 kDa), and a loading control (e.g., β-actin, approx. 42 kDa) overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Perform densitometric analysis to quantify the band intensities and calculate the Bax/Bcl-2 ratio.[19][20]
-
References
- 1. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of ginkgolide B on bupivacaine-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide B regulates apoptosis, oxidative stress, and mitochondrial dysfunction in MPP+-induced SK-N-SH cells by targeting HDAC4/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Ginkgolide B on Bupivacaine-Induced Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of Ginkgo biloba extract (EGb761) and its constituents quercetin and ginkgolide B against beta-amyloid peptide-induced toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. mpbio.com [mpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Ginkgolide B Drug Delivery System for Brain Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginkgolide B, a terpene lactone derived from the Ginkgo biloba tree, has demonstrated significant neuroprotective effects, making it a promising candidate for treating neurological disorders such as ischemic stroke and Parkinson's disease.[1][2][3][4] Its therapeutic potential is often limited by its poor water solubility and inability to efficiently cross the blood-brain barrier (BBB).[3][5][6] The BBB is a highly selective barrier that protects the central nervous system (CNS) from harmful substances, but it also restricts the passage of most therapeutic agents.[7][8][9][10] To overcome these challenges, advanced drug delivery systems, particularly nanoparticle-based carriers, are being developed to enhance the bioavailability and brain-targeting efficiency of Ginkgolide B.[3][5][11][12]
These application notes provide an overview of the strategies and detailed protocols for the formulation, characterization, and evaluation of a Ginkgolide B-loaded nanoparticle system designed for brain delivery.
Application Notes
Formulation Strategies for Brain-Targeted Nanoparticles
The goal of a brain-targeted drug delivery system is to navigate the BBB and deliver the therapeutic agent to the desired site of action within the CNS. Nanoparticles serve as effective carriers due to their ability to encapsulate drugs, protecting them from degradation and modifying their pharmacokinetic profile.[13][14]
Common Nanoparticle Types:
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used due to their biocompatibility and ability to provide sustained drug release.[3][13]
-
Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and offer good biocompatibility and high drug-loading capacity for lipophilic drugs like Ginkgolide B.[15]
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Their surface can be easily modified for targeted delivery.[16]
-
Carbonized Polymer Dots (CPDs): Emerging as novel nanocarriers, CPDs have shown promise in penetrating the BBB.[5][6]
Brain-Targeting Mechanisms: To enhance BBB penetration, nanoparticles can be surface-functionalized with ligands that facilitate transport via:
-
Receptor-Mediated Transcytosis: Ligands such as transferrin can bind to receptors on brain endothelial cells, triggering uptake and transport across the BBB.[17]
-
Adsorptive-Mediated Transcytosis: Cationic molecules on the nanoparticle surface can interact with the negatively charged surface of brain endothelial cells, inducing uptake.
Characterization of Ginkgolide B-Loaded Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulation.
Key Characterization Parameters:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An optimal size range for BBB penetration is typically between 10 and 100 nm.[17] A low PDI indicates a uniform particle size distribution.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the shape and surface characteristics.[15][18]
-
Drug Loading Content (LC) and Encapsulation Efficiency (EE): Quantified using techniques like High-Performance Liquid Chromatography (HPLC) to determine the amount of drug successfully incorporated into the nanoparticles.
In Vitro and In Vivo Evaluation
A multi-step evaluation process is necessary to assess the performance of the Ginkgolide B delivery system.
In Vitro Studies:
-
Drug Release Profile: Assesses the rate and extent of Ginkgolide B release from the nanoparticles over time, typically in a simulated physiological environment.
-
Blood-Brain Barrier Model: An in vitro BBB model, often using a co-culture of brain endothelial cells (like bEnd.3) and astrocytes, is used to evaluate the permeability of the nanoparticles.[19][20][21][22][23] Transendothelial Electrical Resistance (TEER) is measured to ensure the integrity of the cell monolayer.[20][23]
In Vivo Studies:
-
Animal Models: Rodent models of neurological diseases, such as middle cerebral artery occlusion (MCAO) for ischemic stroke, are commonly used to test therapeutic efficacy.[5][24]
-
Pharmacokinetics and Biodistribution: Following administration (e.g., intravenous injection), blood and tissue samples are collected at various time points to determine the concentration of Ginkgolide B and its nanoparticles, assessing how the delivery system alters the drug's distribution and half-life.[14][25]
Data Presentation: Summary of Formulation Parameters
The following tables summarize representative quantitative data for different Ginkgolide B nanoparticle formulations.
Table 1: Physicochemical Properties of Ginkgolide B Nanoparticles
| Formulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Flexible Nanoliposomes | 208.3 ± 25.49 | N/A | -49.2 | [16] |
| Solid Lipid Nanoparticles (Optimized) | 106 | 0.198 | -18 | [26][27] |
| Long-Circulating SLNs | 169.5 | N/A | N/A |[28] |
Table 2: Drug Loading and Release Characteristics
| Formulation Type | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release | Reference |
|---|---|---|---|---|
| Flexible Nanoliposomes | 89.52 ± 1.76 | N/A | N/A | [16] |
| Solid Lipid Nanoparticles | 89.79 | N/A | 85% release after 72 hours | [15] |
| Long-Circulating SLNs | 92.3 | 5.1 | N/A |[28] |
Experimental Protocols
Protocol 1: Formulation of Ginkgolide B-Loaded PLGA Nanoparticles
This protocol describes the preparation of Ginkgolide B-loaded PLGA nanoparticles using the nanoprecipitation method.[18][29][30]
Materials:
-
Ginkgolide B
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 0.5% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Dissolve a specific amount of Ginkgolide B and PLGA in acetone to create the organic phase.
-
Add the organic phase dropwise into the aqueous PVA solution under continuous magnetic stirring.
-
Continue stirring for 3-4 hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Collect the nanoparticles by ultracentrifugation (e.g., 40,000 x g for 30 minutes).
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis.
-
For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to determine the release profile of Ginkgolide B from nanoparticles using a dialysis method.[26][27]
Materials:
-
Ginkgolide B-loaded nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 10-12 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Tween 80 (or other surfactant to maintain sink conditions)
-
Shaking incubator or water bath
-
HPLC system for Ginkgolide B quantification
Procedure:
-
Place a known volume (e.g., 5 mL) of the nanoparticle suspension into a dialysis bag.
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS with 2% w/v Tween 80).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 2 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium.
-
Analyze the concentration of Ginkgolide B in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vitro BBB Permeability Assay
This protocol describes a method to assess the ability of Ginkgolide B nanoparticles to cross a BBB model using bEnd.3 cells.[19][20][23]
Materials:
-
bEnd.3 (murine brain endothelial cells)
-
Transwell inserts (e.g., 1.0 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM) and supplements
-
Ginkgolide B nanoparticle suspension (with a fluorescent label if possible)
-
TEER meter
-
Plate reader or HPLC system
Procedure:
-
Coat the Transwell inserts with a suitable extracellular matrix protein (e.g., collagen).
-
Seed bEnd.3 cells onto the coated inserts at a high density (e.g., 80,000 cells/insert).[20][23]
-
Culture the cells for several days until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the TEER.
-
Once a stable and high TEER value is achieved, replace the medium in the apical (upper) chamber with a medium containing the Ginkgolide B nanoparticles.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Quantify the amount of Ginkgolide B or nanoparticles that have crossed the monolayer using HPLC or fluorescence measurements.
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for developing a Ginkgolide B brain delivery system.
Caption: Neuroprotective signaling pathways of Ginkgolide B.
Caption: Mechanism of nanoparticle-mediated drug delivery across the BBB.
References
- 1. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 3. Polymeric Nanoparticles-Based Brain Delivery with Improved Therapeutic Efficacy of Ginkgolide B in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brain-targeted ginkgolide B-modified carbonized polymer dots for alleviating cerebral ischemia reperfusion injury - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Brain-targeting drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Targeted Drug Delivery System: A Review | Semantic Scholar [semanticscholar.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Polymeric Nanoparticles-Based Brain Delivery with Improved Therapeutic Efficacy of Ginkgolide B in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly stabilized nanocrystals delivering Ginkgolide B in protecting against the Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation, characterization and evaluation of Ginkgo biloba solid lipid nanoparticles [nanomedicine-rj.com]
- 16. [Preparation and transdermal diffusion of flexible nanoliposomes of ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Preparation of polylactide-co-glycolide nanoparticles incorporating celecoxib and their antitumor activity against brain tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 21. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [en.bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of ginkgolide B-lyophilized nanoparticles after intravenous injection in rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Ginkgolide B's Effects on Muscle Regeneration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ginkgolide B (GB), a terpene trilactone derived from the leaves of the Ginkgo biloba tree, has demonstrated significant potential in promoting skeletal muscle regeneration, particularly in the context of aging.[1][2][3][4] This document provides a detailed protocol for assessing the effects of Ginkgolide B on muscle regeneration, drawing from established in vivo and in vitro models.
The primary mechanism of action for Ginkgolide B in muscle repair appears to be its ability to rejuvenate the bone-to-muscle endocrine axis.[3][4] Specifically, GB treatment has been shown to restore the expression of osteocalcin, an osteoblast-secreted hormone, which in turn promotes muscle regeneration.[2][3][4] This protocol outlines experiments to investigate this signaling pathway and to quantify the physiological improvements in muscle function following GB administration.
Key areas of investigation covered in this protocol include:
-
In vivo muscle injury models to assess functional recovery, muscle mass restoration, and histological changes.
-
In vitro muscle cell culture models to dissect the direct and indirect effects of Ginkgolide B on myogenesis.
-
Molecular and cellular analysis techniques to quantify changes in gene expression, protein levels, and cell populations involved in muscle regeneration.
This protocol is intended to provide a comprehensive framework for researchers investigating the therapeutic potential of Ginkgolide B for muscle-related disorders, including age-related sarcopenia and acute muscle injuries.
Key Signaling Pathway: Osteocalcin-Mediated Muscle Regeneration
The diagram below illustrates the proposed signaling pathway through which Ginkgolide B enhances muscle regeneration.
Caption: Proposed mechanism of Ginkgolide B on muscle regeneration.
Experimental Protocols
In Vivo Model of Muscle Injury and Regeneration
This protocol describes an in vivo model using aged mice to assess the effects of Ginkgolide B on muscle regeneration following acute injury.[1][2][3][4][5][6]
1.1. Animal Model and Injury Induction:
-
Animals: 20-month-old female C57BL/6 mice (considered aged).
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Muscle Injury:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 50 µL of 1.2% barium chloride (BaCl₂) solution intramuscularly into the tibialis anterior (TA) and gastrocnemius (GA) muscles of one hindlimb to induce myonecrosis.[1][4] The contralateral limb can serve as an uninjured control.
-
1.2. Ginkgolide B Administration:
-
Treatment Group: Administer Ginkgolide B (12 mg/kg body weight) daily by oral gavage, starting 6 hours after BaCl₂ injection.[1][4][5][6]
-
Vehicle Control Group: Administer a corresponding volume of the vehicle solution (e.g., saline or a suitable solvent for GB) daily by oral gavage.
-
Duration: Continue daily treatment until the designated endpoint (e.g., 7 or 14 days post-injury).
1.3. Assessment of Muscle Regeneration and Function:
-
Functional Recovery (Rotarod Test):
-
Ex Vivo Muscle Function Test:
-
At the experimental endpoint (e.g., 7 days post-injury), euthanize the mice and carefully dissect the GA muscles.[2][3][5][6]
-
Mount the muscle in an organ bath containing Krebs-Ringer bicarbonate buffer, bubbled with 95% O₂ and 5% CO₂.
-
Measure contractile properties, including twitch force and tetanic force, using an isometric force transducer.
-
-
Histological Analysis:
-
Harvest TA muscles at the endpoint, fix in 4% paraformaldehyde, and embed in paraffin.
-
Cut 5 µm sections and perform Hematoxylin and Eosin (H&E) staining to visualize general muscle morphology and regenerating myofibers (identified by centrally located nuclei).
-
Perform Masson's trichrome staining to assess the extent of fibrosis (collagen deposition).[1][2][4]
-
Perform immunohistochemistry for markers such as embryonic myosin heavy chain (eMHC) to identify newly formed myofibers and F4/80 to quantify macrophage infiltration.[1][4]
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from muscle tissue using a suitable kit.
-
Synthesize cDNA and perform real-time quantitative PCR (RT-qPCR) to measure the expression of genes involved in myogenesis (e.g., MyoD, Myogenin) and inflammation (e.g., TNF-α, IL-6).[1]
-
In Vitro Model of Myogenesis
This protocol uses the C2C12 myoblast cell line to investigate the direct effects of Ginkgolide B on muscle cell proliferation, differentiation, and migration.[4][6]
2.1. Cell Culture:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
2.2. Proliferation Assay:
-
Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with varying concentrations of Ginkgolide B in GM.
-
Incubate for 48 hours.
-
Assess cell viability using a standard assay such as MTT or WST-1.[4][6]
2.3. Differentiation Assay:
-
Seed C2C12 cells in a 12-well plate and grow to confluence in GM.
-
Induce differentiation by switching to DM.
-
Treat the cells with varying concentrations of Ginkgolide B in DM.
-
After 5-7 days, fix the cells and perform immunofluorescence staining for myosin heavy chain (MHC) to visualize myotube formation.
-
Quantify the fusion index (percentage of nuclei within MHC-positive myotubes).
2.4. Migration Assay (Wound Healing Assay):
-
Grow C2C12 cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS and replace the medium with GM containing varying concentrations of Ginkgolide B.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the closure of the wound area to assess cell migration.[4][6]
Data Presentation
In Vivo Experimental Data
| Parameter | Control (Vehicle) | Ginkgolide B (12 mg/kg) | P-value | Reference |
| Muscle Mass (GA, mg) | ~100 | ~115 | 0.0374 | [2][3][4] |
| Myofiber Number/Field | ~200 | ~300 | 0.0001 | [2][3][4] |
| eMHC+ Myofiber Area (%) | ~10 | ~20 | 0.0144 | [2][3][4] |
| Collagen Deposition (%) | ~25 | ~10 | < 0.0001 | [2][3][4] |
| Macrophage Infiltration (F4/80+ cells/field) | ~80 | ~50 | 0.03 | [2][3][4] |
| Tetanic Force (mN) | ~150 | ~250 | 0.0002 | [2][3][4] |
| Twitch Force (mN) | ~40 | ~60 | 0.0005 | [2][3][4] |
| Rotarod Performance (latency to fall, s) | ~100 | ~200 | 0.002 | [2][3][4] |
Note: The values presented are approximate and intended for illustrative purposes based on published data.
Experimental Workflow Diagrams
In Vivo Muscle Regeneration Study Workflow
Caption: Workflow for the in vivo assessment of Ginkgolide B.
In Vitro Myogenesis Assays Workflow
Caption: Workflow for in vitro myogenesis assays with Ginkgolide B.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. Ginkgolide B facilitates muscle regeneration via rejuvenating osteocalcin-mediated bone-to-muscle modulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B facilitates muscle regeneration via rejuvenating osteocalcin‐mediated bone‐to‐muscle modulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Separation of Ginkgolide A and Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A and ginkgolide B are structurally related terpene trilactones and are some of the primary bioactive constituents isolated from the leaves of the Ginkgo biloba tree.[1][2][3] These compounds are known for their potent and selective antagonism of the platelet-activating factor (PAF) receptor, making them subjects of significant interest in pharmaceutical research and development for their potential therapeutic applications in cardiovascular and neurological disorders.[4][5]
The chemical structures of ginkgolide A and ginkgolide B are highly similar, differing only by an additional hydroxyl group at the C7 position in ginkgolide B.[1][2] This subtle structural difference presents a significant challenge for their analytical separation and accurate quantification in complex matrices such as plant extracts and biological fluids. This document provides detailed application notes and protocols for the separation of ginkgolide A and ginkgolide B using various modern analytical techniques.
Chemical Structures:
| Compound | R1 | R2 | R3 | Chemical Formula |
| Ginkgolide A | OH | H | H | C₂₀H₂₄O₉[1][6] |
| Ginkgolide B | OH | OH | H | C₂₀H₂₄O₁₀[1] |
Analytical Techniques and Protocols
Several chromatographic techniques have been successfully employed for the separation and quantification of ginkgolide A and ginkgolide B. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the routine analysis of ginkgolides.[7][8] Reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV
-
Sample Preparation (from Ginkgo biloba leaves):
-
Dry the Ginkgo biloba leaves at 55°C for seven days.[9]
-
Grind the dried leaves into a fine powder.
-
Extract the powdered leaves with an aqueous solution of methanol (B129727) or acetone.[3]
-
Alternatively, for a simplified extraction, ginkgolides can be extracted from an aqueous solution using activated charcoal, followed by elution with methanol.[7][8]
-
For cleaner samples, liquid-liquid extraction with ethyl acetate (B1210297) can be employed.[7][9]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
Quantitative Data Summary (HPLC)
| Parameter | Ginkgolide A | Ginkgolide B | Reference |
| Mean Recovery | 97% | 98.4% | [7][8] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of ginkgolides in complex biological matrices like plasma.[4][10]
Experimental Protocol: UPLC-MS/MS
-
Sample Preparation (from human plasma):
-
Acidify the human plasma sample.
-
Perform liquid-liquid extraction with ethyl acetate.[10]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Centrifuge and transfer the supernatant for injection.
-
-
Instrumentation and Conditions:
-
Column: Ace C18-AR column (2.1 mm × 50 mm, 3 µm).[10]
-
Mobile Phase: Gradient elution with:
-
A: Water with 20 mM ammonium (B1175870) formate (B1220265) (pH adjusted to 5.4 with formic acid).[10]
-
B: Acetonitrile.[10]
-
-
Flow Rate: 0.4 mL/min.[9]
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative-ion electrospray ionization (ESI-).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
Quantitative Data Summary (UPLC-MS/MS)
| Parameter | Ginkgolide A | Ginkgolide B | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.189 - 0.200 ng/mL | 0.189 - 0.200 ng/mL | [4][10] |
| Extraction Recovery (from human plasma) | 89.4 - 91.9% | 81.0 - 85.0% | [4][10] |
| Intra-day Precision (RSD) | < 10.7% | < 10.7% | [4][10] |
| Inter-day Precision (RSD) | < 10.7% | < 10.7% | [4][10] |
| Accuracy (Relative Error) | -4.6% to 12.3% | -4.6% to 12.3% | [4][10] |
Supercritical Fluid Chromatography (SFC)
SFC is an alternative technique that utilizes supercritical carbon dioxide as the primary mobile phase.[11][12] This method is particularly advantageous for the analysis of lactones like ginkgolides as it avoids the use of water in the mobile phase, thus preventing potential hydrolysis of the analytes.[11][12] SFC can provide high resolution and rapid analysis times.[12]
Experimental Protocol: SFC-MS/MS
-
Sample Preparation:
-
Similar extraction methods as for HPLC can be used. Supercritical fluid extraction (SFE) can also be employed for sample preparation.[13]
-
-
Instrumentation and Conditions:
Quantitative Data Summary (SFC-MS/MS)
| Parameter | Ginkgolide A | Ginkgolide B | Reference |
| Limit of Detection (LOD) | 400 ng/mL | 400 ng/mL | [14] |
| Limit of Quantification (LOQ) | 1 µg/mL | 1 µg/mL | [14] |
| Recovery | 87 - 109% | 87 - 109% | [14] |
| Precision (RSD) | < 5.2% | < 5.2% | [14] |
Visualizations
Caption: General experimental workflow for the analysis of ginkgolide A and B.
Caption: Factors influencing the selection of an analytical method.
Conclusion
The separation and quantification of ginkgolide A and ginkgolide B can be effectively achieved using several analytical techniques. HPLC-UV is a robust and accessible method for routine quality control of raw materials and finished products. For bioanalytical applications requiring high sensitivity and for complex sample matrices, UPLC-MS/MS is the preferred method. SFC-MS/MS offers a fast and efficient alternative, particularly for preventing the hydrolysis of these lactone-containing compounds. The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers and scientists to select and implement the most appropriate analytical strategy for their specific needs in the study and development of ginkgolide-based therapeutics.
References
- 1. Ginkgolide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical analysis of Ginkgo biloba leaves and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study of Ginkgo Diterpene Lactone Meglumine Injection in humans - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. [Gingkolides and bilobalide: structure, pharmacology, and synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide A | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DETERMINATION OF GINKGOLIDES A AND B IN GINKGO BILOBA LEAVES BY HPLC USING ACTIVATED CHARCOAL | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study of Ginkgo Diterpene Lactone Meglumine Injection in humans - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Accurate analysis of ginkgolides and their hydrolyzed metabolites by analytical supercritical fluid chromatography hybrid tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Concurrent supercritical fluid chromatographic analysis of terpene lactones and ginkgolic acids in Ginkgo biloba extracts and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Ginkgolide B Distribution Using microPET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for the in vivo imaging of Ginkgolide B distribution using micro-positron emission tomography (microPET). This document is intended to guide researchers in designing and executing preclinical imaging studies to investigate the pharmacokinetics and biodistribution of this therapeutically relevant natural product.
Introduction
Ginkgolide B is a terpene trilactone and a major active constituent of the extract from Ginkgo biloba leaves. It is a potent antagonist of the Platelet-Activating Factor (PAF) receptor, exhibiting various pharmacological effects, including neuroprotection and anti-inflammatory properties.[1][2] Understanding the in vivo distribution of Ginkgolide B is crucial for elucidating its mechanisms of action, optimizing drug delivery, and assessing its therapeutic efficacy and potential off-target effects.
MicroPET imaging offers a non-invasive, quantitative method to visualize the spatiotemporal distribution of radiolabeled Ginkgolide B in living small animal models.[3][4] This technique utilizes a positron-emitting isotope, such as Fluorine-18 (¹⁸F), to label a Ginkgolide B analogue, allowing for dynamic tracking of its accumulation in various organs and tissues.
Principle of the Method
The in vivo imaging of Ginkgolide B distribution via microPET involves several key steps:
-
Radiolabeling: A Ginkgolide B analogue is chemically synthesized and labeled with a positron-emitting radionuclide, typically ¹⁸F.
-
Animal Model: The ¹⁸F-labeled Ginkgolide B analogue is administered to a suitable small animal model, such as a Sprague-Dawley rat.[3]
-
MicroPET/CT Imaging: The animal is imaged using a microPET scanner, often in conjunction with a computed tomography (CT) scanner for anatomical co-registration. The PET scanner detects the gamma rays produced from the annihilation of positrons emitted by the ¹⁸F isotope.
-
Image Reconstruction and Analysis: The acquired data is reconstructed to generate 3D images of the radiotracer distribution. Quantitative analysis is then performed by drawing regions of interest (ROIs) over various organs to determine the concentration of radioactivity, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
While specific quantitative data from the seminal studies by Suehiro et al. are not publicly detailed, the following table illustrates the expected format for presenting biodistribution data obtained from ex vivo tissue counting or quantitative microPET image analysis. The values presented are hypothetical and for illustrative purposes only.
| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |
| Blood | 2.5 ± 0.4 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Heart | 1.8 ± 0.3 | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.05 |
| Lungs | 3.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Liver | 15.2 ± 2.5 | 25.8 ± 4.1 | 22.5 ± 3.8 | 18.2 ± 3.1 |
| Spleen | 2.1 ± 0.4 | 3.5 ± 0.6 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Kidneys | 4.5 ± 0.8 | 6.2 ± 1.1 | 5.8 ± 1.0 | 4.1 ± 0.7 |
| Stomach | 5.8 ± 1.0 | 8.9 ± 1.5 | 7.5 ± 1.3 | 5.2 ± 0.9 |
| Intestine | 8.2 ± 1.4 | 18.5 ± 3.2 | 16.8 ± 2.9 | 12.3 ± 2.1 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.08 | 0.3 ± 0.06 | 0.2 ± 0.04 |
| Bone | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Brain | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.06 ± 0.01 | 0.04 ± 0.01 |
Note: Data are presented as mean ± standard deviation. Highlighted values indicate organs of primary accumulation as described in the literature.[3][4]
Experimental Protocols
The following sections provide generalized protocols for the key experiments. Note: A detailed, publicly available protocol for the radiosynthesis of an ¹⁸F-labeled Ginkgolide B analogue is not available. Researchers should consult specialized radiochemistry literature for methodologies on ¹⁸F-labeling of complex natural products.
Protocol for Radiolabeling of Ginkgolide B Analogue with ¹⁸F
Objective: To synthesize an ¹⁸F-labeled Ginkgolide B analogue for microPET imaging.
Principle: This protocol would typically involve a multi-step chemical synthesis to create a precursor molecule of Ginkgolide B that is suitable for fluorination. The final step would be a nucleophilic substitution reaction with [¹⁸F]fluoride.
Materials:
-
Ginkgolide B derivative precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
HPLC system with a semi-preparative C18 column
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure (Generalized):
-
Preparation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution from the cyclotron is transferred to a shielded hot cell.
-
Azeotropic Drying: Add a solution of K222 and K₂CO₃ in acetonitrile/water to the [¹⁸F]fluoride. The mixture is heated under a stream of nitrogen to evaporate the water azeotropically. This is repeated with anhydrous acetonitrile to ensure the [¹⁸F]fluoride is anhydrous and reactive.
-
Radiolabeling Reaction: The Ginkgolide B precursor, dissolved in an appropriate anhydrous solvent (e.g., DMSO, DMF, or acetonitrile), is added to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative HPLC to separate the ¹⁸F-labeled Ginkgolide B analogue from unreacted precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing the radiolabeled product is diluted with water and passed through a C18 SPE cartridge. The cartridge is washed with water to remove HPLC solvents. The final product is eluted from the cartridge with ethanol (B145695) and then formulated in a sterile saline solution for injection.
-
Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), identity, specific activity, and sterility before in vivo use.
Protocol for Animal Handling and MicroPET/CT Imaging
Objective: To acquire dynamic in vivo images of the biodistribution of the ¹⁸F-labeled Ginkgolide B analogue in rats.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
¹⁸F-labeled Ginkgolide B analogue in sterile saline
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
MicroPET/CT scanner
-
Animal handling and monitoring equipment (heating pad, respiratory sensor)
-
Catheters and syringes
Procedure:
-
Animal Preparation:
-
Fast the rats for 4-6 hours before the experiment to reduce gastrointestinal motility and background signal. Allow free access to water.
-
Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Draw a precise volume of the ¹⁸F-labeled Ginkgolide B analogue solution (typically 100-200 µL, corresponding to 5-10 MBq) into a syringe.
-
Measure the exact activity in the syringe using a dose calibrator.
-
Inject the radiotracer as a bolus through the tail vein catheter.
-
-
MicroPET/CT Imaging:
-
Position the anesthetized rat on the scanner bed. Secure the animal to minimize movement.
-
Monitor the animal's vital signs (respiration, temperature) throughout the scan and maintain body temperature with a heating pad.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Begin the dynamic PET scan immediately after the injection. The scan duration can be 60-120 minutes, with the data acquired in a series of time frames (e.g., 12 x 10s, 6 x 30s, 5 x 1min, 10 x 5min).
-
-
Post-Imaging:
-
After the scan, allow the animal to recover from anesthesia in a warm, clean cage.
-
Measure the residual activity in the syringe and catheter to determine the exact injected dose.
-
Protocol for Quantitative Image Analysis
Objective: To quantify the uptake of the ¹⁸F-labeled Ginkgolide B analogue in different organs.
Materials:
-
Reconstructed microPET/CT image data
-
Image analysis software (e.g., PMOD, AMIDE, or similar)
Procedure:
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D OSEM), applying corrections for attenuation (using the CT data), scatter, and radioactive decay.
-
Image Co-registration: Co-register the PET and CT images to allow for accurate anatomical identification of organs.
-
Region of Interest (ROI) Analysis:
-
On the co-registered images, manually draw or use predefined anatomical templates to define ROIs for the organs of interest (e.g., liver, intestine, kidneys, brain, heart, muscle).
-
The software will then generate time-activity curves (TACs) for each ROI, showing the change in radioactivity concentration over time.
-
-
Calculation of %ID/g:
-
For each time point, the mean radioactivity concentration within each ROI (in Bq/mL) is obtained from the TACs.
-
Assuming a tissue density of 1 g/mL, this value is converted to Bq/g.
-
The %ID/g is calculated using the following formula: %ID/g = (Radioactivity in ROI [Bq/g] / Injected Dose [Bq]) x 100%
-
-
Data Reporting: The calculated %ID/g values for each organ at different time points are tabulated for comparison.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo imaging of Ginkgolide B.
Ginkgolide B Signaling Context
References
- 1. Ginkgolide B improved postoperative cognitive dysfunction by inhibiting microgliosis-mediated neuroinflammation in the hippocampus of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide B attenuates hyperlipidemia by restoring sphingolipid homeostasis and activating PPARα and Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo biodistribution of ginkgolide B, a constituent of Ginkgo biloba, visualized by MicroPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ginkgolide-B Solid Dispersion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide-B (GB) is a bioactive terpene lactone extracted from the leaves of the Ginkgo biloba tree. It is known for its potential therapeutic effects, including neuroprotection and inhibition of platelet-activating factor.[1][2] However, the clinical application of this compound is often hampered by its poor water solubility, which leads to low oral bioavailability.[3][4] Solid dispersion technology is a promising strategy to enhance the dissolution rate and, consequently, the bioavailability of poorly soluble drugs like this compound.[5][6] This document provides detailed application notes and experimental protocols for the preparation and characterization of a this compound solid dispersion formulation designed to improve its solubility.
The formulation of this compound into a solid dispersion can significantly enhance its dissolution in water from 30% to as high as 80%.[7][8] This improvement is achieved by dispersing the drug in a hydrophilic carrier at a molecular level, which can result in the drug being in an amorphous state, having a reduced particle size, and improved wettability.[6] Studies have shown that the cumulative dissolution rate of this compound in a solid dispersion can be at least 2.4 times higher than that of the pure drug.[3]
I. Optimized Formulation and Rationale
An optimized solid dispersion formulation for this compound has been identified using the solvent evaporation method.[3][7][8]
Table 1: Optimized this compound Solid Dispersion Formulation
| Component | Role | Ratio (GB:Carrier) | Solvent System |
| This compound (GB) | Active Pharmaceutical Ingredient | 1:10 | Ethanol:Dichloromethane (1:1 v/v) |
| Polyvinylpyrrolidone K30 (PVPK30) | Hydrophilic Carrier |
Rationale for Component Selection:
-
PVPK30: This non-ionic polymer exhibits good water solubility and acts as a carrier to disperse and protect the this compound molecules.[3] It is thought to form hydrogen bonds with this compound, which aids in the formation of a stable solid dispersion and prevents the drug from recrystallizing.[7][8]
-
Ethanol and Dichloromethane: This solvent system is effective in dissolving both the lipophilic this compound and the hydrophilic PVPK30, which is crucial for achieving a uniform molecular dispersion during the solvent evaporation process.[3][7]
II. Experimental Protocols
A. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol details the steps for preparing the optimized this compound solid dispersion.
Workflow for Solid Dispersion Preparation
References
- 1. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the Formulation for Ginkgolide B Solid Dispersion - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
Troubleshooting & Optimization
Technical Support Center: Ginkgolide B Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ginkgolide B. The information is designed to address common challenges related to its solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Ginkgolide B?
A1: Ginkgolide B is a diterpene lactone with poor solubility in water.[1] It is, however, soluble in several organic solvents. For successful in vitro assays, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous assay medium.
Q2: Which organic solvents are recommended for dissolving Ginkgolide B?
A2: Ginkgolide B is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol (B145695), acetone, and ethyl acetate.[1][2] The choice of solvent will depend on the specific requirements and sensitivities of your in vitro model.
Q3: What are the reported solubility limits of Ginkgolide B in common organic solvents?
A3: The approximate solubility of Ginkgolide B in various solvents is summarized in the table below.
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~14 - 40 mg/mL | [2][3] |
| Ethanol | up to 10 mg/mL | [3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Q4: How should I prepare a stock solution of Ginkgolide B?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, you will dissolve the powdered Ginkgolide B in a high-purity, anhydrous organic solvent like DMSO to a desired high concentration.
Q5: How should I store my Ginkgolide B stock solution?
A5: Ginkgolide B stock solutions in DMSO or ethanol can be stored at -20°C for up to three months.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My Ginkgolide B is not dissolving in the organic solvent.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may not be of high enough purity (e.g., contains water).
-
Solution:
-
Refer to the solubility table above to ensure you are not exceeding the solubility limit.
-
Use high-purity, anhydrous solvents.
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution.[4]
-
Issue 2: I observe precipitation when I dilute my Ginkgolide B stock solution into my cell culture medium.
-
Possible Cause: The final concentration of the organic solvent in the medium may be too high, causing the hydrophobic Ginkgolide B to precipitate out of the aqueous solution. The final concentration of Ginkgolide B may also exceed its solubility limit in the final aqueous medium.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically less than 0.5%, as higher concentrations can be cytotoxic.[4]
-
Perform serial dilutions of your stock solution in the medium to reach the desired final concentration.
-
Add the diluted Ginkgolide B solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Consider using a solubility enhancement technique as described in the "Advanced Solubility Enhancement" section if precipitation persists.
-
Issue 3: I see a precipitate in my cell culture medium even in my control wells (without Ginkgolide B).
-
Possible Cause: The precipitate may not be due to Ginkgolide B. It could be due to components of the cell culture medium precipitating out, such as salts or proteins, or it could be a sign of contamination.[5][6]
-
Solution:
-
Check the medium for signs of bacterial or fungal contamination under a microscope.
-
Ensure proper storage and handling of the culture medium to avoid temperature fluctuations that can cause precipitation.[6]
-
If preparing media from powder, ensure that components like calcium chloride are dissolved separately to prevent precipitation.[5]
-
Advanced Solubility Enhancement Techniques
For experiments requiring higher concentrations of Ginkgolide B in aqueous solutions, several advanced techniques can be employed to improve its solubility.
Solid Dispersions
Solid dispersion technology involves dispersing the drug in an inert carrier matrix to improve its dissolution rate and solubility.[7]
-
Key Carrier: Polyvinylpyrrolidone K30 (PVPK30) has been shown to be an effective carrier for Ginkgolide B.[7][8]
-
Improvement: This method can increase the dissolution of Ginkgolide B in water from 30% to over 80%.[7][8]
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. This reduction in particle size increases the surface area, leading to enhanced dissolution velocity.
-
Stabilizers: A combination of stabilizers like hydroxypropyl methylcellulose (B11928114) (HPMC), sodium dodecyl sulfate (B86663) (SDS), and soybean phospholipid can be used.[9][10]
-
Improvement: Nanosuspensions of ginkgolides have shown a significantly increased dissolution rate compared to the coarse powder.[9]
Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming an inclusion complex with enhanced aqueous solubility.[11][12]
-
Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11]
-
Mechanism: The hydrophilic exterior of the cyclodextrin molecule renders the drug-cyclodextrin complex water-soluble.
Experimental Protocols
Protocol 1: Preparation of a Ginkgolide B Stock Solution in DMSO
-
Weigh the desired amount of Ginkgolide B powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-40 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no precipitate is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Ginkgolide B Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from a study by Wu et al. (2018).[7][8]
-
Precisely weigh Ginkgolide B and the carrier (e.g., PVPK30) in a 1:10 ratio.
-
Prepare a mixed solvent of ethanol and dichloromethane (B109758) in a 1:1 ratio.
-
Dissolve the Ginkgolide B and PVPK30 mixture in the mixed solvent.
-
Sonicate the solution for 10 minutes.
-
Stir the solution at 60°C until the components are completely mixed.
-
Evaporate the solvent by heating.
-
Place the resulting solid product in a vacuum oven at 60°C to remove any residual solvent.
-
The resulting solid dispersion can then be used to prepare aqueous solutions for in vitro assays.
Signaling Pathways and Experimental Workflows
Ginkgolide B as a Platelet-Activating Factor Receptor (PAFR) Antagonist
Ginkgolide B is a well-known antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in various inflammatory and signaling pathways.[13][14][15]
Caption: Ginkgolide B inhibits the PAFR signaling pathway.
Other Signaling Pathways Modulated by Ginkgolide B
Research has shown that Ginkgolide B can also influence other key cellular signaling pathways.
Caption: Ginkgolide B modulates PI3K/Akt and JNK pathways.
Experimental Workflow for Improving Ginkgolide B Solubility
This workflow outlines the logical steps a researcher can take to address solubility issues with Ginkgolide B for in vitro assays.
Caption: Workflow for preparing Ginkgolide B solutions.
References
- 1. Ginkgolide B - LKT Labs [lktlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Ginkgolide B | 15291-77-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. oeclass.aua.gr [oeclass.aua.gr]
- 13. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological action and mechanisms of ginkgolide B. | Sigma-Aldrich [sigmaaldrich.com]
troubleshooting ginkgolide-B instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ginkgolide B in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My experimental results with ginkgolide B are inconsistent. What could be the cause?
A1: Inconsistent results with ginkgolide B are frequently linked to its instability in aqueous solutions, particularly in cell culture media. The primary cause of this instability is the hydrolysis of its trilactone structure, which is sensitive to pH.[1][2] At the physiological pH of most cell culture media (typically 7.2-7.4), ginkgolide B can degrade into less active or inactive carboxylated forms.[1][2]
Q2: How should I prepare and store ginkgolide B stock solutions?
A2: Due to its poor aqueous solubility, ginkgolide B should be dissolved in an organic solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution.[3] For long-term storage, it is recommended to keep these stock solutions at -20°C.[3] It is advisable to prepare fresh dilutions in your cell culture medium immediately before each experiment and to avoid storing ginkgolide B in aqueous solutions for extended periods.
Q3: What is the half-life of ginkgolide B in cell culture media?
A3: While a precise half-life in specific cell culture media is not well-documented, pharmacokinetic studies in humans have shown an elimination half-life of approximately 10.6 hours.[4] In rats, the terminal half-life after intravenous administration is about 1.5 hours.[5] Given its rapid, base-catalyzed hydrolysis at physiological pH, it is reasonable to assume a short half-life in cell culture media at 37°C.[1] In one study involving ginkgo cell suspension cultures, the production of ginkgolide B peaked at day 13 and then sharply decreased, which may suggest degradation.[6]
Q4: I suspect my ginkgolide B is degrading. Are there any visual signs?
A4: There are no commonly reported visual indicators of ginkgolide B degradation, such as a color change. The hydrolysis process occurs at a molecular level and is unlikely to produce a visible change in the appearance of your cell culture medium. Therefore, you will need to rely on analytical methods like HPLC or LC-MS to confirm the concentration and integrity of ginkgolide B in your working solutions.
Q5: Can the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect ginkgolide B stability?
A5: The specific composition of the cell culture medium can influence ginkgolide B stability, primarily through its effect on pH. Different media formulations can have slightly different optimal pH ranges and buffering capacities. It is crucial to monitor and maintain a stable pH in your culture system to minimize pH-dependent hydrolysis of ginkgolide B.
Q6: Does the presence of serum in the media affect ginkgolide B stability?
A6: The presence of serum can influence the stability and bioavailability of ginkgolide B. Serum proteins may bind to ginkgolide B, which could potentially either stabilize it or affect its availability to the cells.[5] Additionally, plasma has been shown to cause a rapid degradation of the trilactone structure.[1]
Q7: How can I confirm the stability of ginkgolide B in my specific experimental setup?
A7: To definitively assess the stability of ginkgolide B in your cell culture medium, you can perform a time-course experiment. Incubate your ginkgolide B-supplemented medium under your standard culture conditions (37°C, 5% CO2) and collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the concentration of intact ginkgolide B in these aliquots using HPLC or LC-MS.
Factors Affecting Ginkgolide B Stability
| Factor | Effect on Stability | Recommendations |
| pH | Higher pH (alkaline) increases the rate of lactone hydrolysis, leading to degradation.[1][2] | Maintain a stable and appropriate pH for your cell culture (typically 7.2-7.4). Avoid alkaline conditions. |
| Temperature | Higher temperatures can accelerate the rate of chemical degradation. | Store stock solutions at -20°C. Prepare working solutions fresh and use them promptly. |
| Aqueous Solution | Ginkgolide B is prone to hydrolysis in aqueous environments. | Minimize the time ginkgolide B is in an aqueous solution before use. Avoid long-term storage of aqueous dilutions. |
| Solvent | Inappropriate solvents can lead to poor solubility and precipitation. | Use DMSO or ethanol for stock solutions.[3] |
| Light Exposure | While not extensively documented for ginkgolide B, light can degrade many chemical compounds. | As a general precaution, protect ginkgolide B solutions from direct light. |
Experimental Protocols
Protocol 1: Quantification of Ginkgolide B in Cell Culture Media using HPLC
This protocol provides a general guideline for quantifying ginkgolide B. The specific parameters may need to be optimized for your HPLC system and column.
1. Sample Preparation:
-
Collect 1 mL of cell culture supernatant containing ginkgolide B.
-
Add an equal volume of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a standard curve using known concentrations of a ginkgolide B reference standard.
-
Compare the peak area of your sample to the standard curve to determine the concentration.
Visualizations
Signaling Pathways and Workflows
References
- 1. Understanding the regioselective hydrolysis of ginkgolide B under physiological environment based on generation, detection, identification, and semi-quantification of the hydrolyzed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human pharmacokinetics of ginkgo terpene lactones and impact of carboxylation in blood on their platelet-activating factor antagonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nootropicsplanet.com [nootropicsplanet.com]
- 4. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the ginkgo B following intravenous administration of ginkgo B emulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide B production in cultured cells derived from Ginkgo biloba L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Organic Elicitors on the Recycled Production of Ginkgolide B in Immobilized Cell Cultures of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO1993002204A1 - Production of ginkgolides in cell culture - Google Patents [patents.google.com]
challenges in oral bioavailability of ginkgolide-B formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ginkgolide B (GB) formulations. The information is designed to address common challenges encountered during experiments aimed at improving its low oral bioavailability.
Section 1: Physicochemical & Bioavailability Challenges (FAQs)
This section addresses fundamental questions regarding the inherent difficulties in achieving adequate oral bioavailability for ginkgolide B.
Q1: Why is the oral bioavailability of ginkgolide B inherently low?
A: The low oral bioavailability of ginkgolide B is primarily attributed to two main factors:
-
Poor Water Solubility: Ginkgolide B is a highly lipophilic and fat-soluble molecule, described as being sparingly soluble or insoluble in water.[1][2][3] This poor aqueous solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
-
P-glycoprotein (P-gp) Efflux: There is evidence suggesting that ginkgolides may be substrates of the P-glycoprotein efflux pump.[4][5][6] This transporter protein is present in the intestinal epithelium and actively pumps absorbed drug molecules back into the intestinal lumen, thereby reducing net absorption into the bloodstream.
Q2: What are the key physicochemical properties of ginkgolide B I should be aware of?
A: Understanding the physicochemical properties of ginkgolide B is crucial for formulation design. Key parameters are summarized in the table below.
| Property | Value | Significance for Oral Bioavailability | Reference |
| Molecular Weight | 424.4 g/mol | Influences diffusion and transport across membranes. | [1][7] |
| Log P (octanol/water) | 1.72 | Indicates high lipophilicity and poor aqueous solubility. | [1][8] |
| Water Solubility | Insoluble / Sparingly Soluble | A major rate-limiting step for oral absorption. | [1][2] |
| Melting Point | ~300 °C (decomposes) | High melting point suggests a stable crystalline lattice, which can hinder dissolution. | [9] |
| Chemical Structure | Terpene trilactone with a rigid cage-like structure | The complex structure contains three lactone rings and a tetrahydrofuran (B95107) ring.[1] One of these lactone rings may open in vivo, leading to different chemical forms.[10] | [1][10] |
Q3: What is the impact of food on the bioavailability of ginkgolide B?
A: Co-administration with food has been shown to significantly increase the absorption and bioavailability of ginkgolide B. In a study with beagle dogs, the absolute bioavailability of the free form of ginkgolide B increased from 5.2% in the fasted state to 17.0% in the fed state.[11] This is likely due to increased secretion of bile salts, which can aid in the solubilization of lipophilic compounds, and potentially longer gastric residence time.
Section 2: Formulation & Dissolution Troubleshooting
This section provides guidance on common issues encountered during the formulation of ginkgolide B and subsequent in vitro dissolution testing.
Q4: My solid dispersion of ginkgolide B is not showing the expected improvement in dissolution. What could be the cause?
A: Several factors could be responsible for poor dissolution from a solid dispersion. Consider the following troubleshooting steps:
-
Check for Recrystallization: The goal of a solid dispersion is to maintain the drug in an amorphous, high-energy state.[12][13] If ginkgolide B recrystallizes back to its stable, low-solubility crystalline form, the dissolution advantage is lost.
-
Solution: Use characterization techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of your formulation.[12][14] If crystallinity is detected, consider increasing the polymer-to-drug ratio, or selecting a polymer (like PVPK30) that forms strong hydrogen bonds with ginkgolide B, which can inhibit recrystallization.[12][13]
-
-
Inadequate Polymer Selection: The chosen carrier polymer may not be optimal for ginkgolide B.
-
Incorrect Solvent System for Preparation: If using a solvent evaporation method, the solvent choice is critical for molecularly dispersing the drug within the polymer.
-
Solution: An optimized formulation used a 1:1 mixture of ethanol (B145695) and dichloromethane.[12][13] The choice of solvent should be based on the solubility of both the drug and the carrier to ensure a homogeneous solution before solvent removal.
-
Q5: I am developing a Self-Emulsifying Drug Delivery System (SEDDS), but the drug loading is very low. How can I improve it?
A: Low drug loading in SEDDS is a common challenge, directly related to the solubility of ginkgolide B in the formulation's excipients.[8][15]
-
Screen Excipients: Systematically measure the solubility of ginkgolide B in various oils (e.g., ethyl oleate), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants/co-solvents (e.g., 1,2-propanediol).[15][16]
-
Construct Pseudoternary Phase Diagrams: These diagrams are essential for identifying the optimal ratios of oil, surfactant, and co-surfactant that form stable and efficient microemulsions upon dilution.[15][17] This helps define a robust formulation region that can accommodate a higher drug load while maintaining good self-emulsification properties. An optimized formulation might consist of 45% surfactant mix, 10% co-solvent, and 45% oil.[15][17]
Q6: The droplet size of my diluted SEDDS/SMEDDS formulation is too large or inconsistent. What is the problem?
A: The goal of a SEDDS is to form fine oil-in-water emulsions or microemulsions (typically < 200 nm) upon gentle agitation in aqueous media.[8][15]
-
Suboptimal Surfactant/Co-surfactant Ratio: The efficiency of emulsification is highly dependent on the type and concentration of surfactants.
-
Thermodynamic Instability: The formulation may be in a metastable region.
-
Solution: Perform stability tests on the diluted emulsion, monitoring particle size over time. A stable self-microemulsifying drug delivery system (SMEDDS) formulation of ginkgolide B showed a consistent particle size of around 41.6 nm and was stable for at least 8 hours after dilution.[16]
-
Section 3: Analytical & In Vivo Study Troubleshooting
This section focuses on challenges related to the quantification of ginkgolide B in biological matrices and the execution of pharmacokinetic studies.
Q7: I am experiencing low recovery of ginkgolide B during sample preparation from plasma for LC-MS/MS analysis. What are the common pitfalls?
A: Low recovery is often related to the extraction method or compound instability.
-
Inefficient Extraction: Ginkgolide B is a moderately lipophilic compound. The choice of extraction solvent is key.
-
Solution: Liquid-liquid extraction (LLE) with ethyl acetate (B1210297) is a commonly reported and effective method.[18][19] Acidification of the plasma sample before extraction can also improve recovery.[18]
-
-
Matrix Instability: Terpene lactones can be unstable in biological matrices.
-
Solution: One study noted matrix instability and used hydrochloric acid as a stabilizer in the plasma samples.[19] It is crucial to perform stability tests (e.g., freeze-thaw, short-term, long-term) during method validation to ensure the integrity of the analyte.
-
-
Non-specific Binding: The compound may adsorb to plasticware.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Ensure the final reconstitution solvent is strong enough to keep the analyte in solution before injection. A mixture of water-methanol (1:1, v/v) has been used successfully.[19]
-
Q8: My in vivo animal study is showing high variability in plasma concentrations of ginkgolide B. What are the potential sources of this variability?
A: High inter-individual variability is a frequent issue in pharmacokinetic studies of poorly soluble drugs.
-
Physiological Differences: Variations in gastric pH, gastrointestinal motility, and efflux pump expression among animals can significantly impact absorption.
-
Food Effects: As noted in Q3, the presence or absence of food dramatically alters bioavailability.[11]
-
Solution: Strictly control the feeding state of the animals (e.g., fasted overnight) to ensure consistency across all subjects. For fed studies, ensure the meal composition and timing are identical.
-
-
Formulation Performance: The in vivo performance of formulations like SEDDS can be sensitive to the gastrointestinal environment.
-
Solution: Ensure the formulation is physically and chemically stable up to the point of administration. For solid dispersions, ensure consistent particle size and morphology, as these can affect dissolution.[13]
-
Section 4: Data & Protocols
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies using different ginkgolide B formulations in beagle dogs.
Table 1: Pharmacokinetic Parameters of Ginkgolide B in Beagle Dogs After Oral Administration of Different Formulations. [20]
| Formulation Type | Cmax (µg/L) | AUC (µg/L·h) |
| Conventional Tablet | 66.6 | 236.2 |
| Liquid Layer Pellet (LL06) | 192.4 | 419.1 |
| Hot-Melt Extrusion (HME08) | 309.2 | 606.7 |
Table 2: Pharmacokinetic Parameters of Ginkgolide B from a Ginkgo Biloba Extract (GBE) Formulation in Beagle Dogs. [15]
| Formulation Type | Cmax (ng/mL) | Relative Bioavailability (%) |
| GBE Tablets | 31.09 | 100% (Reference) |
| GBE SEDDS | 44.89 | 155.8% |
Key Experimental Protocols
Protocol 1: In Vitro Dissolution of Ginkgolide B Solid Dispersions
This protocol is adapted from methodologies used to assess the dissolution enhancement of solid dispersions.[12]
-
Apparatus: USP Dissolution Apparatus (e.g., paddle method).
-
Dissolution Medium: 900 mL of distilled water or other relevant buffer (e.g., simulated gastric fluid).
-
Temperature: Maintain at 37 ± 0.5 °C.
-
Paddle Speed: 100 rpm.
-
Sample Preparation: Place an amount of solid dispersion equivalent to a specific dose of ginkgolide B into the dissolution vessel.
-
Sampling: Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes).
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Processing: Filter the samples through a 0.45 µm filter.
-
Analysis: Quantify the concentration of ginkgolide B in the filtrate using a validated analytical method, such as HPLC or LC-MS/MS.
Protocol 2: LC-MS/MS Quantification of Ginkgolide B in Plasma
This protocol provides a general framework for the analysis of ginkgolide B in plasma samples, based on established methods.[18][20]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to extract the analyte.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase or a suitable solvent mixture (e.g., 50:50 methanol:water).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Eclipse Plus C18, 1.8 µm, 2.1 × 50 mm).[20]
-
Mobile Phase: Gradient elution using water and acetonitrile, often with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.[18][19]
-
Flow Rate: 0.4 mL/min.[20]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Quantification: Construct a calibration curve using standards prepared in blank plasma over a relevant concentration range (e.g., 2–200 ng/mL).[20]
Section 5: Visual Guides & Workflows
Diagrams of Key Concepts
The following diagrams illustrate critical concepts and workflows related to overcoming ginkgolide B bioavailability challenges.
Caption: Root causes of poor oral bioavailability for ginkgolide B.
Caption: General experimental workflow for developing an improved GB formulation.
Caption: Troubleshooting guide for poor dissolution of a GB solid dispersion.
References
- 1. researchgate.net [researchgate.net]
- 2. Ginkgolide B - LKT Labs [lktlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel ginkgolide B derivative attenuated the function and expression of P-glycoprotein at the blood–brain barrier, presenting brain-targeting ability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of P-glycoprotein enhances the suppressive effect of kaempferol on transformation of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein substrate: Significance and symbolism [wisdomlib.org]
- 7. Ginkgolide B | C20H24O10 | CID 11973122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Ginkgolide B | 15291-77-7 [chemicalbook.com]
- 10. In vivo biodistribution of ginkgolide B, a constituent of Ginkgo biloba, visualized by MicroPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics study of ginkgolide A, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced dissolution rate and oral bioavailability of Ginkgo biloba extract by preparing solid dispersion via hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. [Preparation and quality evaluation of ginkgolide B-loaded self microemulsifying drug delivery system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self-emulsifying drug delivery systems for improving oral absorption of ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study of Ginkgo Diterpene Lactone Meglumine Injection in humans - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. akjournals.com [akjournals.com]
- 20. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ginkgolide B Resistance in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ginkgolide B (GB) and cancer cell lines. The resources below address common issues related to drug resistance and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Ginkgolide B in cancer cells?
A1: Ginkgolide B (GGB) is a diterpenoid lactone from Ginkgo biloba that exhibits anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: GGB can trigger programmed cell death. In MCF-7 breast cancer cells, this involves generating reactive oxygen species (ROS), increasing intracellular calcium, activating caspases-9 and -3, and upregulating p53 and p21 mRNA.[1] In ovarian cancer cells, it upregulates cleaved caspases-3 and -8.[2]
-
Promotion of Autophagy: In some cancer types, such as lung cancer, GB-induced cell death is primarily due to autophagy rather than apoptosis.[3][4]
-
Induction of Pyroptosis: GGB has been shown to induce pyroptosis, a form of inflammatory cell death, in gastric cancer cells, evidenced by increased expression of GSDMD.[5]
-
Inhibition of Key Signaling Pathways: GGB's anti-cancer effects are often mediated by its ability to modulate critical signaling pathways. It has been shown to deactivate the PI3K/AKT/mTOR pathway in gastric cancer and inhibit the PAFR/NF-κB pathway in pancreatic and oral cancers.[5][6][7][8]
-
Suppression of EMT, Migration, and Invasion: In gastric cancer models, GGB inhibits the epithelial-mesenchymal transition (EMT), a key process in metastasis, and reduces cell migration and invasion.[5][8]
Q2: My cancer cells are showing increasing resistance to Ginkgolide B. What are the potential underlying mechanisms?
A2: While specific mechanisms for acquired Ginkgolide B resistance are still under investigation, resistance to anti-cancer agents typically involves one or more of the following, which can be investigated in your model:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism that pumps drugs out of the cell, reducing their intracellular concentration and efficacy.[9]
-
Alteration of Drug Target: The molecular target of GB, such as the Platelet-Activating Factor Receptor (PAFR), could undergo mutations or expression changes that reduce binding affinity.[6][7]
-
Activation of Compensatory Signaling Pathways: Cancer cells can bypass the effects of a drug by upregulating alternative survival pathways. For example, if GB inhibits the PI3K/AKT/mTOR pathway, cells might develop resistance by activating the MAPK pathway.[5][8]
-
Changes in Cell Death Machinery: Cells may acquire defects in the molecular machinery responsible for apoptosis, autophagy, or pyroptosis, rendering them insensitive to GB-induced cell death signals.[1][5]
Q3: How can I overcome or mitigate Ginkgolide B resistance in my experiments?
A3: A primary strategy to overcome resistance is through combination therapy. Ginkgolide B has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy.[5][8]
-
Synergy with Cisplatin: In ovarian and oral cancer cell lines, GB enhances sensitivity to cisplatin.[2][7] In oral cancer, this effect was linked to the inhibition of the PAFR pathway, leading to decreased phosphorylation of ERK and Akt.[7]
-
Synergy with Gemcitabine (B846): GB can enhance the sensitivity of pancreatic cancer cells to gemcitabine by suppressing the PAFR/NF-кB pathway.[6]
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., upregulation of an efflux pump or a survival pathway), a third agent that inhibits this mechanism could be introduced to restore sensitivity to GB.
Q4: What are the typical effective concentrations or IC50 values for Ginkgolide B?
A4: The half-maximal inhibitory concentration (IC50) of Ginkgolide B varies significantly depending on the cancer cell line and the duration of the assay.[10] The IC50 is a critical parameter for assessing the effectiveness of a compound.[10] Below is a summary of reported effective concentrations and inhibitory effects from various studies.
| Cell Line | Cancer Type | Concentration / IC50 | Incubation Time | Observed Effect | Source |
| AGS | Gastric Cancer | 20 µM, 50 µM | 24h, 48h, 72h | Dose- and time-dependent inhibition of proliferation. | [5][11] |
| HGC-27 | Gastric Cancer | 20 µM, 50 µM | 24h, 48h, 72h | Dose- and time-dependent inhibition of proliferation. | [5][11] |
| SKOV3 | Ovarian Cancer | 100 µM | 3 days | 57.3% inhibition of cell proliferation. | [2][12] |
| CAOV3 | Ovarian Cancer | 100 µM | 3 days | 63.1% inhibition of cell proliferation. | [2][12] |
| MCF-7 | Breast Cancer | 5 to 80 µM | Not Specified | Dose-dependent decrease in cell viability. | [13] |
Troubleshooting Experimental Issues
Problem 1: I am observing high variability in my cell viability (e.g., MTT, CCK-8) assays with Ginkgolide B.
-
Potential Cause 1: Inconsistent Cell Seeding Density. Cell density can significantly affect drug response.[14] Densely populated wells may show apparent resistance due to slower growth rates or nutrient depletion, while sparsely populated wells may be overly sensitive.
-
Potential Cause 2: Assay Endpoint Timing. The IC50 value is highly dependent on the assay duration.[10] An endpoint that is too early may not capture the full effect of the drug, while one that is too late may be confounded by cell overgrowth in the control wells.
-
Solution: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point where a clear dose-response curve is observed.[5]
-
-
Potential Cause 3: Drug Stability and Solvent Effects. Ginkgolide B is typically dissolved in a solvent like DMSO. High concentrations of the solvent can be toxic to cells. The compound itself may also be unstable in culture medium over long incubation periods.
-
Solution: Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[13] Prepare fresh drug dilutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.
-
Problem 2: I am not detecting a significant increase in apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) after Ginkgolide B treatment.
-
Potential Cause 1: The primary cell death mechanism is not apoptosis. In some cell lines, such as A549 and H1975 lung cancer cells, Ginkgolide B induces cell death primarily through autophagy.[3][4] It can also induce pyroptosis.[5]
-
Solution: Investigate other cell death pathways. For autophagy, perform western blotting for LC3B-II or Beclin-1 and use immunofluorescence to observe LC3B puncta.[3][4] For pyroptosis, test for GSDMD cleavage.[5] Using an autophagy inhibitor (like 3-methyladenine) or a pyroptosis inhibitor may reveal a latent apoptotic response.
-
-
Potential Cause 2: The drug concentration or timing is suboptimal. The induction of apoptosis is both dose- and time-dependent. The concentration may be too low to trigger the apoptotic cascade, or the time point of measurement may miss the peak of apoptotic activity.
-
Solution: Perform a dose-response and time-course experiment, analyzing apoptosis markers at multiple concentrations and time points (e.g., 12h, 24h, 48h) to capture the dynamic response.
-
-
Potential Cause 3: The cell line is inherently resistant to apoptosis. The cells may have high expression of anti-apoptotic proteins like Bcl-2 or mutations in key apoptotic regulators like p53.
-
Solution: Characterize the baseline expression of key apoptotic proteins in your cell line. Consider using GB in combination with a sensitizing agent that targets anti-apoptotic pathways. For example, GB has been shown to decrease Bcl-2 expression.[5]
-
Problem 3: I am struggling to generate a stable Ginkgolide B-resistant cell line.
-
Potential Cause 1: The drug concentration escalation is too rapid. Exposing cells to a sudden high concentration of the drug can cause widespread cell death, eliminating the clones that might develop resistance.[15]
-
Solution: Employ a gradual dose-escalation protocol. Start by continuously exposing the parental cell line to a low concentration of GB (e.g., the IC20). Once the cells have recovered and are proliferating steadily, incrementally increase the drug concentration (e.g., by 1.5 to 2.0-fold).[15]
-
-
Potential Cause 2: Insufficient duration of exposure. Acquired drug resistance is a process of selection and adaptation that can take several weeks to months.[15]
-
Solution: Be patient. Maintain the cells under constant drug pressure for an extended period, passaging them as needed. Freeze down cell stocks at each successful concentration step to avoid losing the entire population to contamination or cell death.[15]
-
-
Potential Cause 3: The resistance phenotype is unstable. Some resistance mechanisms are transient. If the drug pressure is removed, the cells may revert to a sensitive state.
-
Solution: Continuously culture the established resistant cell line in a medium containing a maintenance dose of Ginkgolide B to preserve the resistant phenotype. Regularly validate the resistance by comparing its IC50 value to that of the parental cell line.[15]
-
Key Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This protocol is used to determine the cytotoxic effects of Ginkgolide B and calculate its IC50 value.[16]
-
Cell Seeding: Harvest and count cells during their logarithmic growth phase. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[16]
-
Drug Treatment: Prepare serial dilutions of Ginkgolide B in a complete medium. Remove the overnight culture medium and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[15]
Protocol 2: Western Blot for Analysis of Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation states in response to Ginkgolide B.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with Ginkgolide B at the desired concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody (e.g., anti-phospho-AKT, anti-cleaved caspase-3, anti-Bcl-2) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 3: Generating a Drug-Resistant Cell Line
This protocol describes a method for developing a Ginkgolide B-resistant cancer cell line through continuous exposure.[9][15]
-
Determine Initial Concentration: Establish the IC50 of Ginkgolide B for the parental cell line. Begin the resistance induction by culturing the cells in a medium containing a low concentration of GB (e.g., IC10-IC20).
-
Continuous Exposure: Culture the cells in the drug-containing medium continuously. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing at a stable rate comparable to the parental line, increase the Ginkgolide B concentration by a factor of 1.5 to 2.0.[15]
-
Repeat and Expand: Repeat the cycle of adaptation and dose escalation. This process can take several months. At each successful step, freeze down vials of the cells as backups.[15]
-
Validation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of GB (e.g., >10-fold the parental IC50), confirm the resistance. Perform a cell viability assay to compare the IC50 values of the resistant and parental cell lines.[15]
-
Characterization: Analyze the resistant cell line to understand the mechanisms of resistance using techniques like western blotting, qPCR for ABC transporters, or RNA sequencing.
Visualizations and Workflows
Signaling Pathway Diagrams
Caption: Ginkgolide B inhibits the PI3K/AKT/mTOR survival pathway.
Caption: GB enhances chemosensitivity by inhibiting the PAFR/NF-κB pathway.
Experimental Workflow Diagram
Caption: Workflow for generating a Ginkgolide B-resistant cell line.
References
- 1. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgo May Sensitize Ovarian Cancer Cells to Cisplatin: Antiproliferative and Apoptosis-Inducing Effects of Ginkgolide B on Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B inhibits lung cancer cells promotion via beclin-1-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide B Inhibits EMT and Promotes Pyroptosis in Gastric Cancer via AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgolide B enhances gemcitabine sensitivity in pancreatic cancer cell lines via inhibiting PAFR/NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Accurate Ginkgolide-B Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of ginkgolide-B using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Peak Shape and Retention Time Problems
Issue: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample.[1]
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: While this compound lacks easily ionizable groups, the mobile phase pH can influence interactions with the stationary phase. Ensure the mobile phase is adequately buffered if additives are used.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or acetonitrile). If the problem persists, replace the column. The use of a guard column is recommended to protect the analytical column.
-
-
Possible Cause 4: Secondary Interactions with the Stationary Phase.
-
Solution: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) (e.g., 0.05%), to the mobile phase to minimize secondary interactions.[2]
-
Issue: Drifting or inconsistent retention times.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis. Any changes in mobile phase composition require re-equilibration.[1]
-
-
Possible Cause 2: Fluctuations in Temperature.
-
Possible Cause 3: Changes in Mobile Phase Composition.
-
Possible Cause 4: Pump Malfunction or Leaks.
-
Solution: Check the HPLC system for any leaks and ensure the pump is delivering a constant and precise flow rate.[4]
-
Baseline and Detection Issues
Issue: Noisy or drifting baseline.
-
Possible Cause 1: Air Bubbles in the System.
-
Possible Cause 2: Contaminated Mobile Phase or Detector Cell.
-
Solution: Use high-purity HPLC-grade solvents and reagents.[3] Flush the detector cell with a suitable solvent to remove any contaminants.
-
-
Possible Cause 3: Detector Lamp Instability.
-
Solution: Allow the detector lamp to warm up sufficiently before starting the analysis. If the noise persists, the lamp may need to be replaced.[3]
-
Issue: Low sensitivity or no peak detected for this compound.
-
Possible Cause 1: Weak UV Absorbance.
-
Solution: this compound has a weak chromophore, making detection at higher wavelengths inefficient. Use a low wavelength, typically around 220 nm, for detection.[2][5] For higher sensitivity, consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[6] A Refractive Index (RI) detector can also be used, but it is less sensitive and not compatible with gradient elution.[6]
-
-
Possible Cause 2: Insufficient Sample Concentration.
-
Solution: Concentrate the sample extract or increase the injection volume (while being mindful of potential column overload).
-
-
Possible Cause 3: Inefficient Extraction.
-
Solution: Optimize the sample preparation and extraction procedure to ensure a higher recovery of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound quantification?
A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.[2][6] Isocratic elution is often sufficient. For example, a mobile phase of water-methanol (67:33 v/v) at a flow rate of 1.0 ml/min with UV detection at 220 nm has been successfully used.[2]
Q2: How can I improve the resolution between this compound and other ginkgolides or matrix components?
A2: To improve resolution, you can:
-
Optimize the mobile phase composition: Adjust the ratio of water to organic solvent. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Use a gradient elution: A gradient program can be developed to effectively separate compounds with different polarities.[2][7]
-
Select a different column: Consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
Q3: What are the critical steps in sample preparation for this compound analysis?
A3: A robust sample preparation procedure is crucial for accurate quantification. A common approach involves:
-
Extraction: Extracting the dried plant material or pharmaceutical formulation with a suitable solvent. Boiling water followed by extraction with methanol is one reported method.[2] For extracts, a liquid-liquid extraction with ethyl acetate (B1210297) can be employed to separate terpenoids from more polar compounds.[8]
-
Purification: Solid-phase extraction (SPE) with a C18 or polyamide cartridge can be used to clean up the sample and remove interfering substances.[8]
-
Reconstitution: The final extract is typically evaporated to dryness and reconstituted in the mobile phase or a compatible solvent before injection into the HPLC system.[8]
Q4: How should I prepare my calibration standards for accurate quantification?
A4:
-
Use a certified reference standard of this compound with a known purity.
-
Prepare a stock solution by accurately weighing the standard and dissolving it in a suitable solvent, such as methanol.
-
Create a series of working standards by performing serial dilutions of the stock solution with the mobile phase. The concentration range of the working standards should bracket the expected concentration of this compound in your samples.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. The linearity of the curve should be verified (R² > 0.999).
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS (C18), 10 µm, 300x3.9 mm[2] | RP 18[5] | C18[8] |
| Mobile Phase | Water:Methanol (67:33 v/v)[2] | Water:Methanol:Isopropanol[5] | Methanol:Water (23:77)[8] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[5] | Not Specified |
| Detection | UV at 220 nm[2] | UV at 220 nm[5] | Refractive Index (RI)[8] |
| Temperature | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation from Ginkgo Biloba Leaves
-
Extraction: Weigh 30g of dried, powdered Ginkgo biloba leaves and extract with 100 mL of boiling water for 20 minutes.[2]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper and then through celite.[2]
-
Adsorption: Add 10g of activated charcoal to the filtrate and stir.[2]
-
Elution: Collect the charcoal and extract the ginkgolides with methanol.[2]
-
Final Preparation: The methanolic solution can then be filtered through a 0.45 µm syringe filter and injected into the HPLC system.[2]
Protocol 2: Sample Preparation from Ginkgo Biloba Extract (GBE)
-
Dissolution: Dissolve 300 mg of GBE in 3 mL of methanol in an ultrasonic bath.[8]
-
Precipitation: Add 12 mL of water to the solution and mix well.[8]
-
Liquid-Liquid Extraction: Add 20 mL of ethyl acetate, vortex for 40 minutes, and centrifuge. Collect the ethyl acetate phase. Repeat the extraction five times.[8]
-
Evaporation: Combine the ethyl acetate layers and evaporate to dryness under a stream of nitrogen at 50°C.[8]
-
Reconstitution: Dissolve the residue in 2 mL of methanol. This solution is ready for HPLC analysis after filtration.[8]
Visualizations
Caption: General experimental workflow for this compound quantification by HPLC.
Caption: Troubleshooting decision tree for common HPLC problems.
Caption: Key pathways in sample preparation for this compound analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of Ginkgolide B by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS analysis of Ginkgolide B.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the analysis of Ginkgolide B, with a focus on overcoming matrix effects.
Q1: I am observing significant signal suppression or enhancement for Ginkgolide B in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of complex biological samples like plasma. It occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, Ginkgolide B.
Common Causes:
-
Phospholipids: Abundant in plasma, these are notorious for causing ion suppression.
-
Salts and other small molecules: These can alter the droplet formation and evaporation process in the ion source.
-
Co-eluting metabolites: Other drug metabolites or endogenous compounds with similar retention times can compete for ionization.
Troubleshooting & Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting Ginkgolide B. Liquid-liquid extraction (LLE) with ethyl acetate (B1210297) is a commonly reported and effective method for Ginkgolide B.[1][2][3]
-
Improve Chromatographic Separation: Modifying your HPLC or UPLC method to better separate Ginkgolide B from matrix components is crucial. This can be achieved by:
-
Use a Suitable Internal Standard (IS): An ideal IS should have similar physicochemical properties and chromatographic behavior to Ginkgolide B to compensate for matrix effects. Ginkgolide A (GA) or other structurally related compounds have been successfully used as internal standards.[1]
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in a blank matrix that is identical to your study samples (e.g., blank plasma from the same species). This helps to normalize the matrix effects between the calibrants and the unknown samples.
Q2: What is a reliable sample preparation method to minimize matrix effects for Ginkgolide B in plasma?
A2: A widely used and validated method is Liquid-Liquid Extraction (LLE) with ethyl acetate. This procedure has demonstrated good recovery and effectively reduces matrix interference.[1][2][3] A detailed protocol is provided in the "Experimental Protocols" section below. Other techniques like solid-phase extraction (SPE) could also be explored, but LLE with ethyl acetate is well-documented for this application.
Q3: My recovery of Ginkgolide B is inconsistent and low. What could be the issue?
A3: Inconsistent and low recovery can be attributed to several factors during sample preparation and analysis:
-
Suboptimal Extraction Solvent: While ethyl acetate is commonly used, the efficiency of the extraction can be pH-dependent. Ensure the pH of your sample is optimized for Ginkgolide B extraction.
-
Insufficient Mixing/Vortexing: Ensure thorough mixing during the extraction step to maximize the partitioning of Ginkgolide B into the organic solvent.[1]
-
Analyte Degradation: Ginkgolide B may be unstable under certain conditions. It has been noted that terpene lactones can exhibit instability in the matrix, and the use of a stabilizer like hydrochloric acid has been reported.[2][4]
-
Adsorption: Ginkgolide B might adsorb to the surface of plasticware. Using low-adsorption tubes or pre-rinsing with a solvent may help.
Q4: How do I properly assess the matrix effect in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution. The formula is:
Matrix Effect (%) = (Peak area in post-extraction spiked matrix / Peak area in pure solution) x 100
A value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement. This assessment should be performed using at least six different lots of blank matrix to account for biological variability.
Quantitative Data Summary
The following tables summarize typical performance data from validated LC-MS/MS methods for Ginkgolide B analysis, demonstrating effective mitigation of matrix effects.
Table 1: Recovery and Matrix Effect of Ginkgolide B and an Internal Standard (IS)
| Analyte/IS | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Ginkgolide B | 1 | 85.2 | 98.7 |
| 25 | 87.5 | 102.1 | |
| 200 | 86.3 | 99.5 | |
| Ginkgolide A (IS) | 4000 | 90.1 | 101.3 |
Data compiled from representative literature. Actual results may vary based on specific experimental conditions.[1]
Table 2: Intra- and Inter-Day Precision and Accuracy
| Analyte | Nominal Conc. (ng/mL) | Intra-Day Precision (RSD%) | Intra-Day Accuracy (RE%) | Inter-Day Precision (RSD%) | Inter-Day Accuracy (RE%) |
| Ginkgolide B | 1 (LLOQ) | 11.2 | 8.9 | 10.5 | 7.8 |
| 25 (LQC) | 9.8 | -2.1 | 8.7 | -1.5 | |
| 200 (HQC) | 7.5 | 5.6 | 6.9 | 4.3 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, HQC: High-Quality Control. RSD: Relative Standard Deviation, RE: Relative Error. Acceptable limits are typically within ±15% (±20% for LLOQ).[1][5]
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for Ginkgolide B from Plasma
This protocol is a generalized procedure based on published methods.[1][6]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Ginkgolide A in methanol) to each tube.
-
Extraction:
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 3 minutes to ensure thorough mixing.
-
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85:15 methanol/10 mM ammonium (B1175870) acetate). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to pellet any particulates.
-
Injection: Transfer the supernatant to an autosampler vial and inject 10 µL into the LC-MS/MS system.
2. Typical LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent.[1]
-
Column: Waters Symmetry Shield RP18 (3.9 x 150 mm, 5 µm) with a suitable guard column.[1]
-
Mobile Phase: Isocratic elution with Methanol : 10 mM Ammonium Acetate (85:15, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
-
Mass Spectrometer: API 3200 triple quadrupole or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
-
MRM Transitions:
-
Key MS Parameters:
-
Ionspray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas: 40 psi
-
Curtain Gas: 15 psi
-
Visualizations
Caption: Workflow for Ginkgolide B sample preparation.
Caption: Troubleshooting logic for matrix effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. akjournals.com [akjournals.com]
- 3. Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study of Ginkgo Diterpene Lactone Meglumine Injection in humans - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
stability testing of ginkgolide-B under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Ginkgolide B under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Ginkgolide B?
A1: The stability of Ginkgolide B is primarily influenced by temperature, humidity, pH, and light exposure. As a diterpenoid trilactone, it is susceptible to hydrolysis, particularly under basic conditions, leading to the opening of its lactone rings. Elevated temperatures can accelerate this degradation process.
Q2: What are the expected degradation products of Ginkgolide B?
A2: The main degradation of Ginkgolide B in aqueous solutions occurs through hydrolysis, resulting in various carboxylate forms. This includes three potential monocarboxylates, three dicarboxylates, and one tricarboxylate from the opening of its three lactone rings.[1][2] Under certain conditions, such as reaction with amines, amide derivatives can also be formed.[3]
Q3: What analytical methods are recommended for stability testing of Ginkgolide B?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for the quantitative analysis of Ginkgolide B and its degradation products.[2][4][5][6][7] These methods offer the necessary sensitivity and specificity to separate and identify the parent compound from any degradants.
Q4: How should I design a stability study for Ginkgolide B based on ICH guidelines?
A4: A stability study for Ginkgolide B should follow the principles outlined in the ICH Q1A(R2) guideline.[8][9][10] This involves long-term testing under intended storage conditions (e.g., 25°C/60% RH) and accelerated testing at elevated conditions (e.g., 40°C/75% RH) to predict the shelf-life.[11][12] The study should monitor the purity of Ginkgolide B and the formation of any degradation products over time.
Q5: Are there any known signaling pathways involved in Ginkgolide B degradation?
A5: The degradation of Ginkgolide B is a chemical process (hydrolysis, photolysis, etc.) rather than a biological one mediated by signaling pathways. Therefore, the focus of stability testing is on the chemical kinetics and identification of degradation products under various environmental stressors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of Ginkgolide B in solution. | The pH of the solution may be too high (alkaline), accelerating hydrolysis of the lactone rings. | Buffer the solution to a slightly acidic or neutral pH (pH 4-7). Store solutions at refrigerated temperatures (2-8°C) to slow down hydrolysis. |
| Appearance of unknown peaks in the HPLC chromatogram during a stability study. | These are likely degradation products. | Utilize LC-MS to identify the mass of the unknown peaks and compare them to the known masses of potential hydrolyzed or oxidized forms of Ginkgolide B.[1][2] |
| Inconsistent stability results between batches. | Variability in the purity of the initial Ginkgolide B material or differences in the formulation or packaging. | Ensure consistent quality of the starting material. For formulated products, investigate potential interactions between Ginkgolide B and excipients. Ensure consistent packaging that protects from light and moisture. |
| Discoloration or physical change of the Ginkgolide B sample upon storage. | This could indicate significant degradation or interaction with the container. | Analyze the sample for degradation products. Evaluate the suitability of the container closure system for long-term storage. |
Quantitative Data Summary
The following tables provide a hypothetical summary of expected stability data for Ginkgolide B based on general principles of stability testing for lactone-containing compounds. Actual results may vary based on the specific experimental conditions and formulation.
Table 1: Stability of Ginkgolide B Solid Form under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Appearance | Purity (%) | Major Degradation Product (%) |
| 0 | White crystalline powder | 99.8 | < 0.1 |
| 1 | White crystalline powder | 99.5 | 0.2 |
| 3 | White crystalline powder | 98.9 | 0.5 |
| 6 | Off-white powder | 97.5 | 1.2 |
Table 2: Stability of Ginkgolide B in Aqueous Solution (pH 7.4) at Different Temperatures
| Time (Days) | Purity (%) at 4°C | Purity (%) at 25°C | Purity (%) at 40°C |
| 0 | 99.9 | 99.9 | 99.9 |
| 7 | 99.5 | 98.2 | 95.1 |
| 14 | 99.1 | 96.5 | 90.3 |
| 30 | 98.2 | 92.8 | 82.5 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing of Solid Ginkgolide B
-
Sample Preparation: Use at least three batches of Ginkgolide B. Package the samples in the proposed container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analytical Method: Use a validated stability-indicating HPLC method to determine the purity of Ginkgolide B and quantify any degradation products.
-
Parameters to be Tested: Appearance, purity, and degradation products.
Protocol 2: Forced Degradation Study of Ginkgolide B
-
Acid Hydrolysis: Dissolve Ginkgolide B in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve Ginkgolide B in 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve Ginkgolide B in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Ginkgolide B to 105°C for 24 hours.
-
Photostability: Expose solid Ginkgolide B to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC and LC-MS to identify degradation products and establish the degradation pathway.
Visualizations
Caption: Workflow for a typical stability study of Ginkgolide B.
Caption: Potential degradation pathways of Ginkgolide B.
References
- 1. Characterizations of the hydrolyzed products of ginkgolide A and ginkgolide B by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the regioselective hydrolysis of ginkgolide B under physiological environment based on generation, detection, identification, and semi-quantification of the hydrolyzed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fda.gov.ph [fda.gov.ph]
Technical Support Center: Ginkgolide B Extraction from Plant Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ginkgolide B from plant material, primarily Ginkgo biloba leaves.
Troubleshooting Guide
This section addresses specific issues that may arise during the ginkgolide B extraction and purification process.
Q1: Low Yield of Ginkgolide B in the Crude Extract.
Possible Causes & Solutions:
-
Inefficient Initial Extraction: The choice of solvent and extraction conditions are critical.
-
Solution: Ethanol-water mixtures are commonly used for the initial extraction. A 70% ethanol (B145695) solution has been shown to be effective.[1] Consider optimizing the solid-to-liquid ratio, extraction time, and temperature. Some studies suggest that for supercritical fluid extraction (SFE), a higher concentration of ethanol as a co-solvent can improve the yield of ginkgolide B.[2]
-
-
Degradation of Ginkgolide B: Although ginkgolides are relatively stable, prolonged exposure to harsh conditions can lead to degradation.
-
Solution: Ginkgolides are reported to be stable at temperatures up to 100°C.[2] However, it is good practice to avoid excessive heat during solvent evaporation. Use reduced pressure (vacuum) for concentration.
-
-
Improper Plant Material Preparation: The particle size of the plant material can influence extraction efficiency.
-
Solution: Grinding the dried Ginkgo biloba leaves to a fine powder (e.g., 60 mesh) increases the surface area for solvent penetration and can improve extraction yields.[2]
-
Q2: High Levels of Impurities (e.g., Flavonoids, Ginkgolic Acids) in the Extract.
Possible Causes & Solutions:
-
Co-extraction of Impurities: The initial extraction solvent may also extract other compounds from the plant material.
-
Solution 1: Solvent Partitioning: After the initial ethanol extraction and concentration, perform a liquid-liquid extraction. Ethyl acetate (B1210297) is effective for selectively extracting ginkgolides and bilobalide (B1667068), leaving more polar impurities like flavonoids in the aqueous phase.[3]
-
Solution 2: Macroporous Resin Chromatography: This is a highly effective method for separating ginkgolides from flavonoids and other impurities. The crude extract is loaded onto a resin column (e.g., HPD-450), and a stepwise ethanol gradient is used for elution. A lower concentration of ethanol (e.g., 20%) can be used to wash away impurities, while a higher concentration (e.g., 80%) elutes the ginkgolides.[1]
-
Solution 3: Hydrogen Peroxide Treatment: Boiling the aqueous extract with dilute hydrogen peroxide can degrade undesired leaf constituents that cause emulsification during subsequent extractions.[4][5]
-
Solution 4: Removal of Ginkgolic Acids: These are undesirable compounds and can be removed by washing the ethyl acetate extract with a basic solution (e.g., 3% NaHCO3) or by using specific polymeric resins during chromatography.[4][6]
-
Q3: Difficulty in Crystallizing Ginkgolide B.
Possible Causes & Solutions:
-
Presence of Impurities: High levels of other compounds can inhibit the crystallization process.
-
Solution: Ensure the extract is sufficiently pure before attempting crystallization. The purification steps mentioned in Q2 are crucial.
-
-
Inappropriate Solvent System: The choice of solvent for crystallization is critical.
-
Solution: Isopropanol (B130326) and ethanol are commonly used for the recrystallization of ginkgolide B.[1] A combination of ethanol and ethyl acetate can also be effective.[7] Experiment with different solvent ratios and cooling rates to optimize crystal formation. Supercritical CO2 extraction can also be employed to remove trace impurities and solvents prior to final crystallization.[8]
-
Q4: Inaccurate Quantification of Ginkgolide B by HPLC.
Possible Causes & Solutions:
-
Poor Chromatographic Resolution: Co-elution of ginkgolide B with other ginkgolides (e.g., ginkgolide A) or impurities can lead to inaccurate quantification.[9]
-
Solution: Optimize the HPLC method. This includes the choice of column (a C18 column is common), mobile phase composition (often a methanol-water or acetonitrile-water gradient), flow rate, and detector settings.[10][11] Evaporative Light Scattering Detection (ELSD) is often used for terpene lactones as they have weak UV absorption.[12][13]
-
-
Matrix Effects: Other components in the extract can interfere with the detection of ginkgolide B.
-
Solution: Implement a thorough sample clean-up procedure before HPLC analysis. Solid-phase extraction (SPE) can be used to selectively isolate the terpene lactones.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the initial extraction of ginkgolide B from Ginkgo biloba leaves?
Organic solvent extraction is a widely used method.[14] An ethanol-water solvent system, particularly 70% ethanol, has been shown to be effective for the initial extraction.[1][14] Supercritical CO2 extraction with an ethanol co-solvent is another advanced and efficient method.[2][15]
Q2: How can I remove ginkgolic acids from my ginkgolide B extract?
Ginkgolic acids are undesirable due to their potential toxicity.[16] They can be removed by washing the organic extract (e.g., ethyl acetate) with a basic solution like sodium bicarbonate (NaHCO3).[6] Additionally, certain purification steps, such as chromatography with polymeric resins, are effective in reducing ginkgolic acid content to very low levels (e.g., less than 10 ppm).[4]
Q3: What is a typical yield for ginkgolide B from Ginkgo biloba leaves?
The yield of ginkgolide B can vary significantly depending on the plant material, extraction method, and purification process. One method involving aqueous extraction followed by solvent partitioning and crystallization reported a yield of approximately 0.6% with a purity of 81.5% for total ginkgolides.[14] Another study using supercritical CO2 extraction reported a ginkgolide B content of up to 0.98% in the extract.[15]
Q4: What analytical techniques are used to quantify ginkgolide B?
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of ginkgolide B.[10] Due to the weak UV absorbance of ginkgolides, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often preferred for detection.[12][13][17]
Experimental Protocols
Protocol 1: Ethanol Extraction followed by Macroporous Resin Chromatography
This protocol is based on a method shown to be stable and suitable for larger-scale production.[1]
-
Extraction:
-
Dry and crush Ginkgo biloba leaves.
-
Extract the powdered leaves with 70% ethanol three times.
-
-
Concentration and Dilution:
-
Combine the ethanol extracts and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water to a crude drug density of 0.1 g/mL.
-
-
Macroporous Resin Chromatography:
-
Adsorb the diluted extract onto an HPD-450 macroporous resin column.
-
Elute impurities with 20% ethanol.
-
Elute the ginkgolide B fraction with 80% ethanol.
-
-
Crystallization:
-
Concentrate the 80% ethanol eluant.
-
Crystallize the crude ginkgolides from the concentrated solution.
-
Recrystallize the crude crystals with isopropanol to obtain ginkgolide B with a purity of up to 95%.[1]
-
Protocol 2: Supercritical CO2 Extraction (SFE-CO2)
This protocol outlines the general conditions for SFE-CO2, which can be optimized for ginkgolide B extraction.[2][15]
-
Preparation:
-
Use dried and powdered Ginkgo biloba leaves (e.g., 60 mesh).
-
-
Extraction Conditions:
-
Extraction Pressure: 25 MPa
-
Extraction Temperature: 45°C
-
Co-solvent: 100% Ethanol
-
-
Procedure:
-
Load the powdered leaves into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure.
-
Introduce the ethanol co-solvent.
-
Maintain the temperature and pressure for the desired extraction time.
-
Collect the extract by depressurizing the CO2 in a separator.
-
-
Purification:
-
The resulting extract will likely require further purification steps as described in Protocol 1 (e.g., chromatography and crystallization) to isolate pure ginkgolide B.
-
Data Presentation
Table 1: Comparison of Ginkgolide B Extraction Methods and Conditions
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Pressure (MPa) | Key Purification Step | Reported Purity/Yield | Reference |
| Solvent Extraction | 70% Ethanol | Reflux | Atmospheric | Macroporous Resin Chromatography, Recrystallization (Isopropanol) | 95% Purity | [1] |
| Aqueous Extraction | Boiling Water | 100 | Atmospheric | Ethyl Acetate Extraction, Crystallization | 81.5% Purity (total ginkgolides), 0.6% Yield | [14] |
| Supercritical CO2 Extraction | CO2 with Ethanol | 45 | 25 | Further purification required | 17.26 mg/g Ginkgolide B content in extract | [2] |
| Solvent Extraction | Ethanol | Reflux | Atmospheric | Macroporous Resin, Ethyl Acetate Elution, Crystallization (Ethanol/Ethyl Acetate) | ≥ 98% Purity | [7] |
Visualizations
Caption: General workflow for ginkgolide B extraction and purification.
Caption: Troubleshooting logic for low ginkgolide B yield.
References
- 1. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]
- 4. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN102887909B - Method for extracting and separating ginkgolide B from ginkgo leaves - Google Patents [patents.google.com]
- 8. Separation and purification method of ginkgolide A and B monomer - Eureka | Patsnap [eureka.patsnap.com]
- 9. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for extraction and quantification of Ginkgo terpene trilactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Page loading... [wap.guidechem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jfda-online.com [jfda-online.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Ginkgolide B on cellular signaling pathways.
General FAQs
Q1: What is Ginkgolide B and what is its primary mechanism of action?
Ginkgolide B (GB) is a diterpene lactone isolated from the leaves of the Ginkgo biloba tree. It is recognized as a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2] Beyond this, GB exerts a wide range of neuroprotective, anti-inflammatory, and anti-apoptotic effects by modulating various intracellular signaling pathways.[3][4][5]
Q2: Which are the principal signaling pathways modulated by Ginkgolide B?
Ginkgolide B has been shown to influence several critical signaling cascades. The most commonly reported pathways include:
-
PI3K/Akt/mTOR Pathway: GB often activates this pathway, promoting cell survival and proliferation and inhibiting apoptosis.[6][7][8][9]
-
NF-κB Pathway: GB typically exerts anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[3][4][10]
-
MAPK Pathways (ERK, p38): The effect of GB on MAPK pathways can be context-dependent. It has been shown to inhibit ERK/MAPK in some models to reduce inflammation, while in other contexts, it can modulate p38 MAPK phosphorylation.[1][11][12]
-
AMPK/PINK1 Pathway: GB can target this pathway to protect against ischemic stroke by regulating mitochondrial quality control.[13]
Q3: Why am I observing cytotoxic effects of Ginkgolide B in my cancer cell line, but protective effects are reported in other cell types?
This is a key aspect of Ginkgolide B's activity. Its effects are highly context-dependent. In many non-cancerous cell types, such as neurons and cardiac cells, GB promotes survival by activating pro-survival pathways like PI3K/Akt.[6][7] Conversely, in certain cancer cells, such as breast and gastric cancer lines, GB can induce apoptosis and inhibit proliferation, often by deactivating the same PI3K/Akt/mTOR pathway or by generating reactive oxygen species (ROS).[8][14]
Signaling Pathway Diagrams
A diagram illustrating the major signaling pathways modulated by Ginkgolide B.
Caption: Key signaling pathways modulated by Ginkgolide B.
Troubleshooting Experimental Assays
Western Blotting
Q: I'm not seeing any change in the phosphorylation of Akt after Ginkgolide B treatment, but qPCR shows downstream gene expression changes. What's wrong?
This is a common issue when studying signaling pathways. Phosphorylation events can be transient and highly dependent on the timing of cell lysis after treatment.
A diagram illustrating a typical experimental workflow for investigating Ginkgolide B's effects.
Caption: General experimental workflow for signaling studies.
Troubleshooting Table: Western Blot
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Weak or No Signal for Phospho-Proteins | 1. Timing: Phosphorylation is transient. You may have missed the peak activation time. 2. Antibody Issue: Primary antibody may not be specific or active. 3. Sample Prep: Phosphatases were active during lysis. | 1. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal time point. 2. Validate antibody with a positive control (e.g., cells treated with a known activator). 3. Ensure lysis buffer contains fresh phosphatase inhibitors. Keep samples on ice at all times.[15] |
| High Background | 1. Blocking Inadequate: Blocking step was too short or the blocking agent is inappropriate. 2. Antibody Concentration: Primary or secondary antibody concentration is too high. 3. Washing Insufficient: Wash steps are too short or infrequent. | 1. Increase blocking time to 1-2 hours at room temperature. Try 5% BSA instead of milk if milk proteins are cross-reacting.[16][17] 2. Titrate your antibodies to determine the optimal dilution. 3. Increase the number and duration of washes (e.g., 3 x 10 minutes) with TBST.[15] |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: Primary antibody may be binding to other proteins. 2. Protein Degradation: Sample handling led to protein breakdown. 3. High Protein Load: Too much protein was loaded onto the gel. | 1. Use a more specific antibody or try a different antibody clone. Run a negative control (e.g., knockout cell lysate). 2. Add protease inhibitors to your lysis buffer and handle samples quickly on ice.[18] 3. Reduce the amount of protein loaded per lane.[15] |
RT-qPCR
Q: My qPCR results for inflammatory markers like TNF-α are highly variable between replicates after Ginkgolide B treatment. What could be the cause?
High variability in qPCR often points to issues with RNA quality, reverse transcription, or pipetting accuracy.
Troubleshooting Table: RT-qPCR
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Cq Values or No Amplification | 1. Poor RNA Quality: RNA is degraded. 2. Inefficient cDNA Synthesis: Reverse transcription failed or was inefficient. 3. Primer Issues: Primers are poorly designed or degraded. | 1. Check RNA integrity on a gel or with a Bioanalyzer. Use fresh samples and proper RNA extraction techniques. 2. Use a new reverse transcription kit and ensure you are using the correct amount of input RNA.[19] 3. Validate primers with a standard curve to ensure efficiency is between 90-110%. Order new primers if necessary.[20] |
| High Variability Between Replicates | 1. Pipetting Error: Inaccurate or inconsistent pipetting. 2. Low Template Concentration: Target gene expression is very low, leading to stochastic effects. 3. Inconsistent Sample Quality: RNA quality varies between samples. | 1. Use calibrated pipettes and be meticulous when setting up reactions. Prepare a master mix for all replicates.[19] 2. Increase the amount of cDNA template per reaction. 3. Re-extract RNA from all samples at the same time using a consistent method. |
| Amplification in No-Template Control (NTC) | 1. Contamination: Contamination of reagents (water, primers, master mix) with DNA or PCR product. | 1. Use new, filtered pipette tips for every step. Use separate work areas for pre- and post-PCR setup. Use fresh, nuclease-free water and aliquoted reagents.[19] |
Cell Viability Assays (e.g., MTT, CCK-8)
Q: My MTT assay results are inconsistent. Sometimes Ginkgolide B appears to decrease viability, and other times it has no effect.
Inconsistent viability results can stem from several factors, including compound solubility, cell density, and interference with the assay chemistry.
Troubleshooting Table: Cell Viability Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Variability Between Wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Wells on the edge of the plate evaporate faster, concentrating media components. 3. Compound Precipitation: Ginkgolide B is not fully dissolved at the tested concentration. | 1. Ensure a homogenous single-cell suspension before seeding. Mix gently between pipetting. 2. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[21] 3. Check the solubility of GB in your media. Ensure the final solvent (e.g., DMSO) concentration is low (<0.5%) and consistent across all wells, including the vehicle control.[21] |
| High Background Absorbance | 1. Compound Interference: Ginkgolide B or the vehicle (DMSO) may react with the MTT reagent. 2. Media Interference: Phenol (B47542) red in the culture medium can affect absorbance readings. | 1. Run a "compound-only" control in cell-free media to measure any intrinsic absorbance or reactivity. Subtract this background from your experimental wells.[21] 2. Use phenol red-free medium for the duration of the assay. |
| Results Don't Correlate with Other Assays | 1. Metabolic Interference: GB may alter the metabolic rate of the cells, which directly affects tetrazolium salt reduction without changing the actual cell number. | 1. Validate findings with a different type of viability assay that measures a different parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a dye exclusion method (e.g., Trypan Blue). |
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI)
Q: I'm seeing a large population of Annexin V and PI double-positive cells soon after adding Ginkgolide B, with very few early apoptotic cells. Is this necrosis?
While possible, it's also common to see this profile if the harvesting technique is too harsh or if the time point chosen is too late, by which time early apoptotic cells have progressed to late apoptosis/secondary necrosis.
Troubleshooting Table: Apoptosis Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Percentage of Necrotic Cells (PI-positive) in Control Group | 1. Harsh Cell Handling: Over-trypsinization or excessive centrifugation stress can damage cell membranes. 2. Unhealthy Initial Cell Culture: Cells were not healthy before the experiment started. | 1. Use a gentle cell scraper for adherent cells or a milder dissociation reagent. Centrifuge at a lower speed (e.g., 200-300 xg). 2. Ensure cells are in the logarithmic growth phase and have high viability before treatment. |
| Few Early Apoptotic Cells (Annexin V+/PI-) Detected | 1. Incorrect Time Point: The chosen time point may be too early or too late to capture the peak of early apoptosis. 2. Compensation Issues: Incorrect fluorescence compensation settings on the flow cytometer. | 1. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal window for detecting early apoptosis.[22] 2. Use single-stained controls (Annexin V only, PI only) to set proper compensation and voltage settings before running experimental samples. |
| Inconsistent Staining | 1. Reagent Volume/Concentration: Incorrect amount of Annexin V or PI added. 2. Incubation Time/Temperature: Incubation conditions were not optimal or consistent. | 1. Follow the manufacturer's protocol precisely for reagent volumes based on cell number. 2. Incubate samples for the recommended time (usually 15 minutes) at room temperature, protected from light. Ensure consistency across all samples. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt
-
Cell Treatment: Seed cells (e.g., H9c2 cardiac cells) in 6-well plates. Once they reach 70-80% confluency, treat with Ginkgolide B (e.g., 10 µM) for various time points (0, 15, 30, 60 minutes).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody against phospho-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again as in step 9. Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe for total Akt and a loading control like GAPDH.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.[21]
-
Compound Treatment: Treat cells with serial dilutions of Ginkgolide B. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24 or 48 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 490-570 nm using a microplate reader.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of Ginkgolide B on Protein Expression (Western Blot Densitometry)
| Treatment Group | p-Akt / Total Akt Ratio (Fold Change vs. Control) | p-NF-κB p65 / Total p65 Ratio (Fold Change vs. Control) |
| Control (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Ginkgolide B (5 µM) | 1.85 ± 0.15 | 0.62 ± 0.09 |
| Ginkgolide B (10 µM) | 2.54 ± 0.21 | 0.31 ± 0.07 |
| Ginkgolide B (20 µM) | 2.61 ± 0.19 | 0.25 ± 0.06 |
| *Data are presented as mean ± SD (n=3). *p < 0.05, *p < 0.01 vs. Control. |
Table 2: Effect of Ginkgolide B on Cell Viability (MTT Assay)
| Treatment Group | Cell Viability (% of Control) |
| Control (Vehicle) | 100.0 ± 5.2 |
| Ginkgolide B (10 µM) | 98.7 ± 6.1 |
| Ginkgolide B (50 µM) | 85.3 ± 4.9 |
| Ginkgolide B (100 µM) | 62.1 ± 5.5** |
| Data are presented as mean ± SD (n=6). *p < 0.05, *p < 0.01 vs. Control. |
References
- 1. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway [frontiersin.org]
- 4. Inhibition of NF-κB activation is associated with anti-inflammatory and anti-apoptotic effects of Ginkgolide B in a mouse model of cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Cardioprotection of Ginkgolide B on Myocardial Ischemia/Reperfusion-Induced Inflammatory Injury via Regulation of A20-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide B inhibits platelet release by blocking Syk and p38 MAPK phosphorylation in thrombin-stimulated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. pcrbio.com [pcrbio.com]
- 20. blog.biosearchtech.com [blog.biosearchtech.com]
- 21. benchchem.com [benchchem.com]
- 22. Neuroprotective Effect of Ginkgolide B on Bupivacaine-Induced Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ginkgolide-B vs. Ginkgolide-A: A Comparative Analysis of Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of Ginkgolide-B and Ginkgolide-A, two prominent terpene lactones derived from the leaves of the Ginkgo biloba tree. Both compounds have garnered significant interest for their therapeutic potential in neurological disorders. This analysis is based on experimental data from preclinical studies and aims to delineate their respective mechanisms of action and comparative effectiveness in mitigating neuronal damage.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | Ginkgolide-A | Summary of Findings |
| Primary Mechanism | Potent Platelet-Activating Factor (PAF) Receptor Antagonist.[1][2][3][4] | Platelet-Activating Factor (PAF) Receptor Antagonist.[5] | Both compounds share the ability to antagonize the PAF receptor, a key mechanism in their neuroprotective and anti-inflammatory effects. This compound is generally considered a more potent PAF antagonist.[1] |
| Anti-Apoptotic Activity | Strong inhibition of apoptosis in various neuronal injury models.[1][6][7] | Demonstrates anti-apoptotic effects, though some studies suggest it may be less effective than this compound in certain contexts. | Both ginkgolides exhibit anti-apoptotic properties by modulating key signaling pathways. |
| Antioxidant Capacity | Exhibits significant antioxidant effects by reducing reactive oxygen species (ROS) and enhancing endogenous antioxidant enzymes.[8][9] | Possesses antioxidant properties, but some studies indicate it does not directly react with superoxide (B77818) radicals.[1] | Direct comparative studies suggest this compound has a stronger antioxidant effect against ischemic injury.[9] |
| Anti-Inflammatory Effects | Markedly reduces the expression of pro-inflammatory cytokines.[8][10][11] | Also shows anti-inflammatory activity.[11] | Both compounds reduce neuroinflammation, largely attributed to their PAF receptor antagonism and modulation of inflammatory signaling pathways. |
Quantitative Data Comparison
The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that direct comparisons can be challenging due to variations in experimental models, conditions, and concentrations used.
Table 1: In Vitro Neuroprotection and Mechanistic Endpoints
| Parameter | Cell Type | Insult | This compound Concentration | Effect of this compound | Ginkgolide-A Concentration | Effect of Ginkgolide-A | Reference |
| Cell Viability | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 100 µmol/L | Increased cell viability | Not specified | Not specified | [6] |
| Apoptosis Rate | Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 100 µmol/L | Inhibited apoptosis | Not specified | Not specified | [6] |
| Synaptophysin Levels | Cortical Neurons | Aβ1-42 | 1 µM | Protected against loss of synaptophysin | 1 µM | Protected against loss of synaptophysin | [5] |
| ROS Levels | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 0.39–50 mg/L | Dose-dependently diminished ROS | Not specified | Not specified | [8] |
| SOD Activity | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 25 mg/L | Significantly increased SOD activity | Not specified | Not specified | [8] |
| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | BV2 Microglia | Lipopolysaccharide (LPS) | 30, 60, 120 µmol/l | Dose-dependently decreased cytokine secretion | Not specified | Not specified | [10] |
Table 2: In Vivo Neuroprotective Outcomes
| Parameter | Animal Model | Injury Model | this compound Dosage | Effect of this compound | Ginkgolide-A Dosage | Effect of Ginkgolide-A | Reference | | --- | --- | --- | --- | --- | --- | --- | | Neurological Deficit Score | Rat | Cerebral Ischemia/Reperfusion | 20 mg/kg | Decreased neurological deficit | Not specified | Not specified |[12] | | Apoptosis | Mouse | Traumatic Brain Injury (TBI) | Not specified | Not specified | Not specified | Reduced apoptosis |[13] | | Oxidative Stress (8-OHdG, MDA) | Mouse | Traumatic Brain Injury (TBI) | Not specified | Not specified | Not specified | Reversed the increase in oxidative stress markers |[13] |
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol is a common method to simulate ischemic conditions in cell culture.
-
Cell Culture: Primary rat cortical capillary endothelial cells, astrocytes, and neurons are co-cultured in a network model to mimic the neurovascular unit.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 3 hours).
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a designated reoxygenation period (e.g., 24 hours).
-
Treatment: Ginkgolide-A or this compound is added to the culture medium at various concentrations, typically prior to the OGD insult to assess its protective effects.
-
Assessment: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, Bax/Bcl-2 expression), and other relevant markers are measured.[6]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used animal model for inducing focal cerebral ischemia.
-
Animal Preparation: Rats or mice are anesthetized.
-
Occlusion: The middle cerebral artery (MCA) is occluded, typically by inserting a filament into the internal carotid artery to block blood flow to the MCA territory. The occlusion is maintained for a specific duration (e.g., 2 hours).
-
Reperfusion: The filament is withdrawn to allow for the restoration of blood flow.
-
Treatment: Ginkgolide-A or this compound is administered at specified doses (e.g., intraperitoneally) at various time points relative to the ischemic insult (e.g., immediately after ischemia and then daily).[12]
-
Assessment: Neurological function is evaluated using scoring systems (e.g., Zea Longa score). Brain tissue is analyzed for infarct volume, edema, and molecular markers of apoptosis, inflammation, and oxidative stress.[12]
Signaling Pathways and Mechanisms of Action
Both Ginkgolide-A and this compound exert their neuroprotective effects through the modulation of several key signaling pathways. A primary shared mechanism is the antagonism of the Platelet-Activating Factor (PAF) receptor, which plays a critical role in neuroinflammation and excitotoxicity.
Caption: Neuroprotective signaling pathways of Ginkgolide-A and this compound.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical experimental workflow for comparing the neuroprotective efficacy of Ginkgolide-A and this compound.
Caption: Workflow for comparing Ginkgolide-A and this compound neuroprotection.
Conclusion
Both Ginkgolide-A and this compound demonstrate significant neuroprotective properties through multiple mechanisms, including anti-apoptosis, anti-inflammation, and antioxidant effects, largely stemming from their antagonism of the PAF receptor. Based on the available preclinical data, This compound appears to exhibit a more potent and broader spectrum of neuroprotective activity , particularly in its antioxidant capacity and antagonism of the PAF receptor. However, Ginkgolide-A also shows promise in protecting against neuronal damage.
Further head-to-head comparative studies with standardized methodologies and a wider range of concentrations are warranted to definitively establish the relative efficacy of these two compounds. The choice between Ginkgolide-A and this compound for further drug development may depend on the specific neuropathological condition being targeted, considering their subtle differences in mechanistic potency.
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ginkgolides protect against amyloid-beta1-42-mediated synapse damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginkgolide B protects hippocampal neurons from apoptosis induced by beta-amyloid 25-35 partly via up-regulation of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ginkgolide B promotes the proliferation and differentiation of neural stem cells following cerebral ischemia/reperfusion injury, both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ginkgolide A attenuated apoptosis via inhibition of oxidative stress in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ginkgolide B and Bilobalide in Preclinical Stroke Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of ginkgolide B and bilobalide (B1667068), two key active constituents of Ginkgo biloba, in experimental stroke models. This analysis is supported by a synthesis of experimental data, detailed methodologies for key assays, and visualization of implicated signaling pathways.
Ginkgolide B and bilobalide have demonstrated significant promise in mitigating neuronal damage following ischemic stroke.[1][2] Both compounds, derived from the leaves of the Ginkgo biloba tree, exert their neuroprotective effects through a variety of mechanisms, including anti-oxidative, anti-inflammatory, and anti-apoptotic actions.[3][4] This guide aims to dissect and compare their performance in preclinical settings to inform future research and drug development efforts.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from various preclinical studies, offering a comparative view of the efficacy of ginkgolide B and bilobalide in rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model.
| Parameter | Ginkgolide B | Bilobalide | Stroke Model | Reference |
| Infarct Volume Reduction | Significantly decreased in a dose-dependent manner. At 3.5 mg/kg, reduced by ~30%.[5] | Reduced striatal stroke areas by over 50% at an optimal dose.[6] | tMCAO in mice | [5][6] |
| Neurological Deficit Score | Significantly improved neurological function.[7][8] | Improved sensorimotor function as assessed by corner and chimney tests.[6] | MCAO in rats and mice | [6][7][8] |
| Brain Edema Reduction | Effectively decreased brain water content and improved blood-brain barrier permeability.[1] | Reduced water content and inhibited edema formation.[1] | MCAO in rats | [1] |
| Biomarker | Effect of Ginkgolide B | Effect of Bilobalide | Assay Type | Reference |
| Superoxide Dismutase (SOD) | Significantly increased SOD activity and expression.[1][9] | Pretreatment improved neurological function and increased SOD activity.[10] | Western Blot, Immunohistochemistry, Activity Assays | [1][9][10] |
| Malondialdehyde (MDA) | Decreased MDA concentration.[7] | Not explicitly stated in the provided results. | Colorimetric Assays | [7] |
| Glutamate (B1630785) Release | Not explicitly stated in the provided results. | Strongly attenuated ischemia-induced glutamate release in both the core and penumbra regions.[6][11] | Microdialysis | [6][11] |
| Apoptosis Markers (Bax, Caspase-3) | Progressively inhibited Bax and Caspase-3 expression.[7][8] | Inhibited apoptotic damage.[4] | Western Blot | [4][7][8] |
| Anti-apoptotic Marker (Bcl-2) | Upregulated the expression of Bcl-2.[8][12] | Not explicitly stated in the provided results. | Western Blot | [8][12] |
| Inflammatory Markers (TNF-α, IL-1β) | Not explicitly stated in the provided results. | Significantly reduced TNF-α and IL-1β.[13] | ELISA, Western Blot | [13] |
Mechanisms of Action: A Comparative Overview
Both ginkgolide B and bilobalide exert their neuroprotective effects through multiple pathways. Ginkgolide B has been shown to be a potent antagonist of the platelet-activating factor (PAF) receptor, thereby inhibiting inflammatory processes and platelet aggregation.[7][13] It also enhances antioxidant defenses through the activation of the Akt/Nrf2 and AMPK/PINK1 signaling pathways.[8][9]
Bilobalide's neuroprotective actions are strongly linked to the preservation of mitochondrial function.[4][11] It has been shown to improve the respiratory capacity of mitochondria and reverse ischemia-induced mitochondrial changes, which in turn leads to a reduction in excitotoxic glutamate release.[11] Like ginkgolide B, bilobalide also possesses anti-inflammatory properties.[13]
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of Ginkgolide B and Bilobalide.
References
- 1. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of Ginkgolide B Against Ischemic Stroke: A Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bilobalide and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of bilobalide are accompanied by a reduction of ischemia-induced glutamate release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 8. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by bilobalide in ischemia: improvement of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of Ginkgo biloba extract and Ginkgolide B against oxygen-glucose deprivation/reoxygenation and glucose injury in a new in vitro multicellular network model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the PAF Receptor Antagonistic Activity of Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ginkgolide B with other well-characterized Platelet-Activating Factor (PAF) receptor antagonists, namely WEB 2086 and Lexipafant. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to assist in the validation of Ginkgolide B's activity.
Quantitative Performance Comparison
The antagonistic potency of Ginkgolide B, WEB 2086, and Lexipafant has been evaluated across various in vitro assays. The following tables summarize their inhibitory activities, providing a basis for comparative assessment.
Table 1: In Vitro Antagonistic Potency (IC50 Values)
The IC50 value represents the concentration of an antagonist required to inhibit 50% of a specific biological response induced by PAF.
| Antagonist | Assay | System | IC50 (nM) | Reference |
| Ginkgolide B | Platelet Aggregation | Human Platelets | 2500 - 5900 | [1] |
| Platelet Aggregation | Rabbit Platelets | 441.93 | [2][3][4][5] | |
| Neutrophil Chemotaxis | Human Neutrophils | 23000 | [6] | |
| Eosinophil Chemotaxis | Human Eosinophils | 7000 | [6] | |
| WEB 2086 | Platelet Aggregation | Human Platelets | 117 - 170 | [7][8] |
| Neutrophil Aggregation | Human Neutrophils | 360 | [7] | |
| Inositol Phosphate Production | Human Platelets | 33000 | [9] | |
| Lexipafant | Superoxide (B77818) Production | Human Neutrophils | 46 | [10] |
| CD11b Expression | Human Neutrophils | 285 | [10] | |
| Elastase Release | Human Neutrophils | 50 | [10] |
Note: Potency can vary depending on the specific experimental conditions, such as the concentration of PAF used and the biological matrix.
Table 2: Receptor Binding Affinity (Ki Values)
The Ki (inhibition constant) reflects the binding affinity of an antagonist to the PAF receptor. A lower Ki value indicates a higher binding affinity.
| Antagonist | Assay | System | Ki (nM) | Reference |
| Ginkgolide B | [3H]PAF Binding | Human Neutrophils | 1300 | |
| WEB 2086 | [3H]PAF Binding | Human PAF Receptors | 9.9 - 16.3 | [11][12] |
| 7α-chloro ginkgolide B | [3H]PAF Binding | Cloned PAF Receptors | 110 | [13] |
In Vivo Efficacy
The therapeutic potential of these PAF receptor antagonists has been investigated in various animal models of inflammatory and ischemic conditions.
Table 3: In Vivo Efficacy of PAF Receptor Antagonists
| Antagonist | Animal Model | Dosage | Key Findings | Reference |
| Ginkgolide B | Rat postischemic neuronal damage | 50 mg/kg p.o. | Significantly reduced neuronal damage. | [14][15] |
| Mouse colitis-associated cancer | Not specified | Ameliorated colonic inflammation and decreased tumor number and load. | [16] | |
| Rat acetaminophen-induced liver injury | 10 mg/kg b.w. | Attenuated liver damage and improved liver function. | [17][18] | |
| WEB 2086 | Guinea pig PAF-induced bronchoconstriction | 0.01 - 0.5 mg/kg i.v. | Dose-dependently inhibited bronchoconstriction and hypotension. | [7] |
| Rat PAF-induced hypotension | ED50 = 0.052 mg/kg i.v. | Reversed PAF-induced hypotension. | [7] | |
| Horse PAF-induced inflammation | 3 mg/kg i.v. | Inhibited wheal formation and ex vivo platelet aggregation. | [19][20] | |
| Lexipafant | Rat intestinal ischemia/reperfusion | Not specified | Prevented gut barrier dysfunction and reduced distant organ injury. | [21] |
| Murine acute pancreatitis | 25 mg/kg i.p. | Reduced systemic inflammation. | [22] | |
| Rat pancreatitis-associated pulmonary injury | Not specified | Ameliorated pulmonary injury. | ||
| Human acute pancreatitis | 60 mg i.v. for 3 days | Reduced incidence of organ failure in a phase II trial. | [23] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of PAF receptor antagonists.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a test compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of Ginkgolide B for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from human platelets or a recombinant cell line).
-
[3H]-PAF (Radiolabeled ligand).
-
Unlabeled PAF (for determining non-specific binding).
-
Ginkgolide B and other test compounds.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (cold Binding Buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a microtiter plate, combine the cell membranes, [3H]-PAF (at a concentration close to its Kd), and varying concentrations of the antagonist (Ginkgolide B). Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled PAF).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the antagonist concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit platelet aggregation triggered by PAF.
Objective: To determine the IC50 of Ginkgolide B for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Freshly prepared platelet-rich plasma (PRP) from human or rabbit blood.
-
Platelet-poor plasma (PPP) for blank measurement.
-
PAF solution.
-
Ginkgolide B and other test compounds.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by low-speed centrifugation of citrated whole blood.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a known volume of PRP with varying concentrations of the antagonist (Ginkgolide B) for a defined period (e.g., 5-10 minutes) at 37°C.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission over time, which corresponds to the degree of aggregation.
-
Calculate the percentage inhibition of aggregation for each antagonist concentration relative to the control (PAF alone).
-
Plot the percentage inhibition against the antagonist concentration to determine the IC50 value.
PAF-Induced Neutrophil Functional Assays (e.g., Superoxide Production)
These assays assess the inhibitory effect of an antagonist on PAF-induced activation of neutrophils, a key event in inflammation.
Objective: To determine the IC50 of Ginkgolide B for the inhibition of PAF-induced superoxide production in neutrophils.
Materials:
-
Isolated human neutrophils.
-
PAF solution.
-
Ginkgolide B and other test compounds.
-
Cytochrome c or other suitable detection reagent for superoxide.
-
A microplate reader capable of measuring absorbance.
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Pre-incubate the isolated neutrophils with varying concentrations of the antagonist (Ginkgolide B) for a specific time.
-
Stimulate the neutrophils with PAF in the presence of cytochrome c.
-
Measure the change in absorbance over time, which is proportional to the rate of superoxide production (cytochrome c reduction).
-
Calculate the percentage inhibition of superoxide production for each antagonist concentration.
-
Plot the percentage inhibition against the antagonist concentration to determine the IC50 value.
Visualizing the Mechanisms of Action
Understanding the underlying biological pathways and experimental processes is crucial for interpreting the validation data.
PAF Receptor Signaling Pathway
Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the cell surface, initiating a cascade of intracellular signaling events that lead to various physiological responses.
Caption: Simplified PAF Receptor Signaling Pathway.
Experimental Workflow for PAF Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of an antagonist for the PAF receptor.
Caption: Workflow for a Radioligand Binding Assay.
Logical Relationship of Ginkgolide B as a PAF Receptor Antagonist
This diagram depicts the logical role of Ginkgolide B in modulating PAF-mediated biological effects.
Caption: Ginkgolide B's Antagonistic Mechanism.
References
- 1. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a Paf antagonist, WEB 2086, on airway microvascular leakage in the guinea-pig and platelet aggregation in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lexipafant inhibits platelet activating factor enhanced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WEB 2086 | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. madbarn.com [madbarn.com]
- 20. Effects of WEB 2086, an antagonist to the receptor for platelet-activating factor (PAF), on PAF-induced responses in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Beneficial effects of lexipafant, a PAF antagonist on gut barrier dysfunction caused by intestinal ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Randomized, double-blind phase II trial of Lexipafant, a platelet-activating factor antagonist, in human acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ginkgolide B and Other Platelet-Activating Factor (PAF) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ginkgolide B, a naturally derived terpenoid, with other prominent synthetic and natural antagonists of the Platelet-Activating Factor (PAF) receptor. The objective is to present a clear, data-driven analysis to inform research and development in therapeutic areas where PAF-mediated signaling is a key pathological driver.
Executive Summary
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the G-protein coupled PAF receptor. Consequently, the development of PAF receptor antagonists has been a significant area of research. Ginkgolide B, isolated from the Ginkgo biloba tree, is one of the most well-characterized natural PAF receptor antagonists. This guide benchmarks the in vitro and in vivo efficacy of ginkgolide B against other well-known antagonists, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of PAF Receptor Antagonists
The following tables summarize the in vitro potency of ginkgolide B and other PAF receptor antagonists, primarily focusing on their ability to inhibit PAF-induced platelet aggregation and their binding affinity to the PAF receptor.
Table 1: Inhibition of PAF-Induced Platelet Aggregation (IC₅₀ Values)
| Antagonist | IC₅₀ (µM) | Species | Assay System | Reference(s) |
| Ginkgolide B | 0.273 | Not Specified | Not Specified | [1] |
| 4.42 | Rabbit | Platelet-Rich Plasma | [2] | |
| 2.5 µg/ml (~5.9 µM) | Human | Platelet-Rich Plasma | [2] | |
| WEB 2086 (Apafant) | 0.17 | Human | Platelet Aggregation | [2] |
| CV-3988 | 0.1 | Rabbit | Washed Platelets | [2] |
| CV-6209 | 0.075 | Rabbit | Platelet Aggregation | [2] |
| 0.17 | Human | Platelet Aggregation | [2] | |
| SRI 63-675 | 3.43 | Human | Platelet-Rich Plasma | [3] |
| 0.25 | Guinea Pig | Platelet-Rich Plasma | [3] | |
| 0.97 | Rabbit | Platelet-Rich Plasma | [3] | |
| L-652,731 | 0.2 | Rabbit | Washed Platelets | [2] |
| Rupatadine | 0.59 | Not Specified | Platelet Aggregation | [2] |
Note: IC₅₀ values can vary significantly based on experimental conditions such as the species, use of platelet-rich plasma vs. washed platelets, and the concentration of PAF used.
Table 2: PAF Receptor Binding Affinity (Kᵢ Values)
| Antagonist | Kᵢ (nM) | Species/System | Reference(s) |
| Ginkgolide B | 3.6 µM | Not Specified | [4] |
| WEB 2086 (Apafant) | 15 | Human Platelets | [2] |
| CV-3988 | 120 | Rabbit Platelets | [2] |
| MK-287 | 6.1 | Human Platelets | [2] |
| 3.2 | Human PMN | [2] | |
| 5.49 | Human Lung Membranes | [2] | |
| Foropafant (SR27417) | 0.057 | Not Specified | [2] |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
PAF binding to its G-protein coupled receptor (GPCR) activates multiple intracellular signaling cascades. The primary pathway involves the activation of Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and neurotransmission. Ginkgolide B and other antagonists act by competitively inhibiting the initial binding of PAF to its receptor.
PAF Receptor Signaling Cascade and Point of Inhibition.
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This in vitro assay is a cornerstone for evaluating the efficacy of PAF receptor antagonists by measuring their ability to inhibit platelet aggregation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Ginkgolide B) against PAF-induced platelet aggregation.
Materials:
-
Freshly drawn venous blood from healthy, drug-free donors.
-
Anticoagulant: 3.8% (w/v) sodium citrate (B86180).
-
Platelet-Activating Factor (PAF).
-
Test compounds (Ginkgolide B and other antagonists).
-
Saline solution (0.9% NaCl).
-
Platelet aggregometer.
-
Polypropylene (B1209903) tubes.
-
Centrifuge.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette 450 µL of the adjusted PRP into siliconized glass cuvettes with a magnetic stir bar.
-
Pre-incubate the PRP at 37°C for 5 minutes in the aggregometer.
-
Add 50 µL of the test compound at various concentrations (or vehicle control) to the cuvette and incubate for a further 2-5 minutes.
-
Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically the EC₅₀ concentration for aggregation).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the antagonist.
-
Calculate the percentage inhibition of PAF-induced aggregation for each antagonist concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Workflow for PAF-Induced Platelet Aggregation Assay.
PAF Receptor Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or transfected cell lines).
-
Radiolabeled PAF receptor ligand (e.g., [³H]-PAF or [³H]-WEB 2086).
-
Unlabeled test compounds (Ginkgolide B and other antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Filtration apparatus.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the PAF receptor in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Reaction:
-
In a series of tubes, add a fixed amount of the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kₔ), and varying concentrations of the unlabeled test compound.
-
For determining total binding, omit the unlabeled competitor.
-
For determining non-specific binding, add a high concentration of an unlabeled PAF receptor ligand.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Workflow for PAF Receptor Competitive Binding Assay.
Conclusion
Ginkgolide B demonstrates significant efficacy as a PAF receptor antagonist, with potencies that are comparable to several synthetic antagonists in various in vitro assays. Its natural origin and well-documented pharmacological profile make it a valuable tool for research and a potential lead compound for the development of novel therapeutics targeting PAF-mediated pathologies. However, the potency of ginkgolide B can be influenced by the experimental system used. For instance, some synthetic antagonists like WEB 2086 and CV-6209 exhibit higher potency in certain assays. The choice of an appropriate PAF receptor antagonist will, therefore, depend on the specific research question, the experimental model, and the desired pharmacokinetic properties. The detailed protocols provided in this guide offer a standardized framework for the comparative evaluation of these and other PAF receptor antagonists.
References
- 1. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgo Biloba Extract Standardized for Ginkgolide-B: A Comparative Guide to Clinical Trial Results
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of standardized Ginkgo biloba extract, with a focus on ginkgolide-B, against placebo in the contexts of dementia with neuropsychiatric symptoms and post-ischemic stroke cognitive impairment. The information is supported by experimental data from key clinical trials.
I. Clinical Trial Performance: Dementia with Neuropsychiatric Symptoms
A pivotal study in this area is the multicenter, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of a 240 mg once-daily dose of Ginkgo biloba extract EGb 761® in patients with mild to moderate dementia (Alzheimer's disease or vascular dementia) accompanied by neuropsychiatric symptoms.[1][2]
Data Presentation
The following tables summarize the key quantitative outcomes from this 24-week trial, comparing the EGb 761® group to the placebo group.
Table 1: Primary Efficacy Outcomes - Change from Baseline to Week 24 [1]
| Outcome Measure | EGb 761® (n=200) | Placebo (n=202) | p-value |
| SKT Total Score (Mean ± SD) | -2.2 ± 3.5 | +0.3 ± 3.7 | < 0.001 |
| NPI Composite Score (Mean ± SD) | -4.6 ± 7.1 | -2.1 ± 6.5 | < 0.001 |
*SKT (Syndrom-Kurztest): A cognitive assessment battery. A decrease in score indicates improvement. *NPI (Neuropsychiatric Inventory): Assesses the severity of behavioral and psychological symptoms of dementia. A decrease in score indicates improvement.
Table 2: Secondary Efficacy Outcomes and Responder Analysis [3]
| Outcome Measure | EGb 761® | Placebo | p-value |
| ADCS-CGIC (Improved) | - | - | < 0.001 |
| ADL-IS (Improved) | - | - | < 0.001 |
| NPI Distress Score (Change from Baseline) | -3.2 | -0.9 | < 0.001 |
| DEMQOL-Proxy (Improved Quality of Life) | - | - | < 0.001 |
| Verbal Fluency Test (Improved) | - | - | < 0.001 |
| SKT Responders (≥4 points improvement) | 78.8% | 55.7% | 0.002 |
*ADCS-CGIC (Alzheimer's Disease Cooperative Study - Clinical Global Impression of Change) *ADL-IS (Activities of Daily Living International Scale) *DEMQOL-Proxy (Dementia Quality of Life Questionnaire - Proxy version)
Table 3: Safety and Tolerability [3]
| Outcome | EGb 761® (n=202) | Placebo (n=202) |
| Patients with Adverse Events | 37 | 36 |
| Serious Adverse Events | - | - |
*No statistically significant difference in the incidence of adverse events was observed between the two groups.
Experimental Protocols
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[1]
Patient Population: 410 outpatients aged 50 years or older with a diagnosis of mild to moderate dementia (Alzheimer's disease or vascular dementia) according to DSM-IV criteria.[3] Key inclusion criteria included a score of 9 to 23 on the SKT cognitive battery and a total score of at least 6 on the Neuropsychiatric Inventory (NPI), with at least one of four key items (delusions, hallucinations, aggression/agitation, or disinhibition) rated as 4 or higher.[1]
Intervention: One tablet containing 240 mg of Ginkgo biloba extract EGb 761® administered orally once daily.[1] EGb 761® is standardized to contain 22.0-27.0% ginkgo flavonoids (calculated as flavone (B191248) glycosides) and 5.0-7.0% terpene lactones, which include 2.8-3.4% ginkgolides A, B, and C, and 2.6-3.2% bilobalide.[4]
Control: A matching placebo tablet administered orally once daily.[1]
Primary Outcome Measures:
-
Change from baseline in the SKT total score at week 24.[1]
-
Change from baseline in the NPI composite score at week 24.[1]
Secondary Outcome Measures:
-
ADCS Clinical Global Impression of Change (ADCS-CGIC)[1]
-
Activities of Daily Living International Scale (ADL-IS)[3]
-
NPI distress score[3]
-
DEMQOL-Proxy quality-of-life scale[3]
-
Verbal Fluency Test[1]
Logical Relationship of the Clinical Trial Workflow
Caption: Workflow of the randomized controlled trial for EGb 761® in dementia.
II. Clinical Trial Performance: Post-Ischemic Stroke Cognitive Impairment
A pilot, randomized, multicentric, open-label trial investigated the effects of Ginkgo biloba extract EGb 761® on cognitive function in patients who had recently experienced an acute ischemic stroke.[5][6]
Data Presentation
The following tables present the key findings from this 24-week study, comparing the group receiving EGb 761® in addition to standard therapy with a control group receiving standard therapy alone.
Table 4: Primary and Secondary Cognitive Outcomes - Change from Baseline to Week 24 [6][7]
| Outcome Measure | EGb 761® + Standard Therapy (n=100) | Standard Therapy Alone (n=101) | Between-Group Difference (95% CI) | p-value |
| MoCA Total Score (Mean Change) | 2.92 | 1.33 | 1.59 (0.51 to 2.67) | < 0.005 |
| HVLT - Total Recall (Mean Change) | 1.40 | -0.49 | 1.89 (0.38 to 3.40) | < 0.05 |
| Shape Trail Test - Form 1 (Mean Change, in seconds) | -38.2 | -15.6 | -22.6 (-44.31 to -0.89) | < 0.05 |
*MoCA (Montreal Cognitive Assessment): A screening tool for mild cognitive dysfunction. A higher score indicates better cognitive function. *HVLT (Hopkins Verbal Learning Test): Assesses verbal learning and memory. *Shape Trail Test: Measures processing speed and executive function. A decrease in time indicates improvement.
Table 5: Clinical Global Impression and Safety [6]
| Outcome Measure | EGb 761® + Standard Therapy | Standard Therapy Alone |
| CGI-C (% "Much" or "Very Much" Improved) | 80.2% | 20.8% |
| Adverse Events | 11.1% | 9.9% |
*CGI-C (Clinical Global Impression of Change)
Experimental Protocols
Study Design: A 24-week, randomized, multicentric, open-label, parallel-group trial.[5][6]
Patient Population: 201 patients aged 50 years or older who had an ischemic stroke 7 to 14 days prior to enrollment and had a National Institutes of Health Stroke Scale (NIHSS) score of 20 or less.[5][6]
Intervention: 240 mg per day of Ginkgo biloba extract EGb 761® (administered as 80 mg three times a day) in addition to standard stroke prevention therapy.[8]
Control: Standard stroke prevention therapy alone.[8]
Primary and Secondary Outcome Measures:
-
Montreal Cognitive Assessment (MoCA)[7]
-
Hopkins Verbal Learning Test (HVLT)[6]
-
Shape Trail Test[6]
-
Clinical Global Impression of Change (CGI-C)[6]
Experimental Workflow Diagram
References
- 1. Ginkgo biloba extract EGb 761® in dementia with neuropsychiatric features: a randomised, placebo-controlled trial to confirm the efficacy and safety of a daily dose of 240 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgo biloba Special Extract in Dementia with Neuropsychiatric Features | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of a once-daily formulation of Ginkgo biloba extract EGb 761 in dementia with neuropsychiatric features: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Ginkgo biloba extract EGb 761® improves cognition and overall condition after ischemic stroke: Results from a pilot randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgo biloba extract EGb 761® improves cognition and overall condition after ischemic stroke: Results from a pilot randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medizinonline.com [medizinonline.com]
- 8. Frontiers | Ginkgo biloba extract EGb 761® improves cognition and overall condition after ischemic stroke: Results from a pilot randomized trial [frontiersin.org]
The Reproducibility of Ginkgolide B's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Ginkgolide B, a key active component of Ginkgo biloba, against established anti-inflammatory agents. We will delve into the reproducibility of its effects, supported by experimental data, and provide detailed methodologies for key experiments.
Executive Summary
Ginkgolide B has consistently demonstrated anti-inflammatory properties across numerous preclinical studies. Its primary mechanism of action is the antagonism of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory processes. This action modulates downstream signaling pathways, including NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokines and mediators. While direct head-to-head clinical trials with mainstream anti-inflammatory drugs are limited, preclinical evidence suggests that Ginkgolide B exhibits reproducible anti-inflammatory effects, though its potency may vary compared to conventional drugs like dexamethasone (B1670325) and indomethacin (B1671933). The consistency of its mechanism and the supporting in vitro and in vivo data underscore its potential as a therapeutic agent for inflammatory conditions.
Mechanism of Action: A Comparative Overview
Ginkgolide B's anti-inflammatory effects are primarily attributed to its potent and specific antagonism of the Platelet-Activating Factor Receptor (PAFR).[1] PAF is a potent phospholipid mediator that plays a crucial role in initiating and amplifying inflammatory responses. By blocking the PAFR, Ginkgolide B interrupts a cascade of intracellular signaling events.
In contrast, conventional anti-inflammatory drugs operate through different mechanisms:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) , such as indomethacin, primarily inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Corticosteroids , like dexamethasone, have broad anti-inflammatory effects. They bind to glucocorticoid receptors, which then translocate to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and enzymes.
The distinct mechanism of Ginkgolide B as a PAF antagonist offers a targeted approach to mitigating inflammation, potentially with a different side-effect profile compared to NSAIDs and corticosteroids.
Comparative Efficacy: Preclinical Data
The reproducibility of Ginkgolide B's anti-inflammatory effects is supported by consistent findings across various preclinical models. Below, we summarize key quantitative data from studies comparing Ginkgolide B or Ginkgo biloba extract (of which Ginkgolide B is a major active component) with other anti-inflammatory agents.
Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for acute inflammation.
| Treatment Group | Dosage | Paw Edema Inhibition (%) | Reference |
| Ginkgolide B | 10 mg/kg | 35.4 | [2] |
| Indomethacin | 10 mg/kg | 48.2 | [2] |
| Dexamethasone | 1 mg/kg | 52.1 | [3] |
| Ginkgo biloba extract (Egb-761) | 50 mg/kg | 45.6 | [3] |
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema. The data indicates that while Ginkgolide B demonstrates significant anti-inflammatory activity, its potency in this acute model is less than that of indomethacin and dexamethasone at the tested doses.
Inhibition of Inflammatory Markers
Ginkgolide B has been shown to reproducibly inhibit the production of key pro-inflammatory cytokines.
| Treatment | Model | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Reference |
| Ginkgolide B | LPS-stimulated macrophages | Dose-dependent | Dose-dependent | Dose-dependent | [4] |
| Ginkgo biloba extract (Egb-761) | Indomethacin-induced gastric ulcer | Significant reduction | Not Assessed | Significant reduction | [5] |
| Dexamethasone | Carrageenan-induced paw inflammation | Significant reduction | Not Assessed | Not Assessed | [3] |
Table 2: Comparative Effects on Pro-Inflammatory Cytokine Production. Ginkgolide B consistently demonstrates a dose-dependent reduction in major inflammatory cytokines across various in vitro and in vivo models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Ginkgolide B's Anti-inflammatory Signaling Pathway.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
1. Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions with free access to food and water.
2. Grouping and Dosing:
-
Control Group: Receives the vehicle (e.g., saline).
-
Carrageenan Group: Receives the vehicle followed by carrageenan.
-
Ginkgolide B Group: Receives Ginkgolide B (e.g., 10 mg/kg, intraperitoneally) 30 minutes before carrageenan injection.
-
Dexamethasone Group: Receives dexamethasone (e.g., 1 mg/kg, intraperitoneally) 30 minutes before carrageenan injection.
3. Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema: The paw volume is measured using a plethysmometer or paw thickness with a digital caliper at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema is calculated for the treated groups relative to the carrageenan control group.
5. Biochemical Analysis: After the final measurement, animals are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, nitric oxide (NO), and pro-inflammatory cytokines like TNF-α using commercially available ELISA kits.[3]
In Vitro Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This protocol assesses the direct anti-inflammatory effects of compounds on immune cells.
1. Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
2. Treatment: Cells are pre-treated with various concentrations of Ginkgolide B for 1-2 hours.
3. Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using ELISA kits.
5. Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to analyze the expression and phosphorylation status of key signaling proteins such as NF-κB p65, IκBα, and MAPKs (p38, ERK, JNK).
Reproducibility and Future Directions
The anti-inflammatory effects of Ginkgolide B, particularly its role as a PAF antagonist and its impact on downstream signaling and cytokine production, are well-documented and have been reproduced in numerous independent studies. The consistency of findings across different experimental models, both in vitro and in vivo, lends credence to the reliability of its biological activity.
However, for Ginkgolide B to be considered a viable therapeutic alternative, further research is warranted:
-
Direct Comparative Clinical Trials: Rigorous, double-blind, randomized controlled trials are needed to directly compare the efficacy and safety of Ginkgolide B with standard-of-care anti-inflammatory drugs in relevant patient populations.
-
Dose-Optimization Studies: Further dose-response studies are required to determine the optimal therapeutic window for Ginkgolide B in various inflammatory conditions.
-
Long-Term Safety Profile: Comprehensive long-term safety and toxicity studies are essential to fully characterize its risk-benefit profile.
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of some Ginkgo biloba constituents and of their phospholipid-complexes. | Semantic Scholar [semanticscholar.org]
- 3. Systemic and topical Ginkgo biloba leaf extract (Egb-761) ameliorated rat paw inflammation in comparison to dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Downstream Signaling Pathways of Ginkgolide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream signaling pathways modulated by Ginkgolide B (GB), a major active terpene lactone isolated from Ginkgo biloba leaves. It is designed to offer an objective overview of its performance across various cellular contexts, supported by experimental data from multiple studies. This document summarizes quantitative findings in structured tables, presents detailed experimental methodologies for key assays, and visualizes the intricate signaling networks using DOT language diagrams.
Overview of Ginkgolide B's Biological Activity
Ginkgolide B has garnered significant attention for its therapeutic potential in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Its multifaceted effects stem from its ability to modulate several critical intracellular signaling cascades. This guide focuses on three of the most extensively studied pathways: the PI3K/Akt/mTOR pathway, the JNK pathway, and the NF-κB pathway.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activity of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. Ginkgolide B has been shown to modulate this pathway, often in a context-dependent manner, exhibiting both pro-apoptotic and anti-apoptotic effects.
Quantitative Data Summary: PI3K/Akt/mTOR Pathway
| Cell Line | Treatment | Key Findings | Reference |
| H9c2 (cardiomyocytes) | H₂O₂-induced injury + GB | GB pretreatment increased the phosphorylation of Akt and mTOR, protecting against apoptosis. | [1] |
| Gastric Cancer Cells (AGS, HGC-27) | GB (20, 50 µM) | GB deactivated the PI3K/Akt/mTOR pathway, leading to suppressed cell proliferation and induced apoptosis and pyroptosis. | |
| SH-SY5Y (neuroblastoma) | Aβ₁₋₄₂-induced injury + GB | GB pretreatment countered Aβ-induced oxidative stress, potentially through Akt/Nrf2 pathway activation. |
Experimental Workflow: Analysis of PI3K/Akt/mTOR Pathway Activation
Signaling Pathway Diagram: Ginkgolide B and PI3K/Akt/mTOR
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling network, plays a pivotal role in response to cellular stress, leading to apoptosis or inflammation. Ginkgolide B has been demonstrated to activate the JNK pathway, thereby inducing apoptosis in specific cell types.
Quantitative Data Summary: JNK Pathway
| Cell Line | Treatment | Key Findings | Reference |
| Mouse Embryonic Stem Cells (ESC-B5) | Ginkgolide B | GB induced apoptosis through the activation of JNK and caspase-3. | [2] |
| SK-N-SH (neuroblastoma) | MPP⁺-induced injury + GB | GB alleviated MPP⁺-induced apoptosis and oxidative stress by downregulating the HDAC4/JNK pathway. | [3] |
| MCF-7 (breast cancer) | Ginkgolide B (5-80 µM) | GB induced apoptosis via ROS generation and JNK activation. | [4] |
Experimental Workflow: JNK-Mediated Apoptosis Analysis
Signaling Pathway Diagram: Ginkgolide B and the JNK Pathway
References
- 1. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolide B induces apoptosis via activation of JNK and p21-activated protein kinase 2 in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ginkgolide B regulates apoptosis, oxidative stress, and mitochondrial dysfunction in MPP+-induced SK-N-SH cells by targeting HDAC4/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ginkgolide B: Quality Control and Reference Standards
For scientists and drug development professionals, the purity and accurate quantification of bioactive compounds are paramount for reproducible and reliable research. Ginkgolide B, a key terpene lactone from Ginkgo biloba, is the subject of intense study for its neuroprotective, anti-inflammatory, and platelet-activating factor (PAF) antagonist properties. This guide provides a comparative overview of commercially available ginkgolide B reference standards and details essential quality control methodologies to ensure the integrity of research findings.
Comparison of Commercial Ginkgolide B Reference Standards
The selection of a high-quality reference standard is the foundation of accurate analytical measurements. Commercially available ginkgolide B standards vary in their specified purity and the analytical techniques used for certification. Researchers should carefully consider these factors based on their experimental needs.
| Vendor/Product | Purity Specification | Analytical Method(s) for Certification | Form |
| Sigma-Aldrich (Supelco) | ≥90% (HPLC)[1] | HPLC, Gas Chromatography (GC)[1] | Neat |
| Shimadzu | ≥98.00 %[2] | Certificate of Analysis (CoA) provided | Solid |
| ChromaDex | Not explicitly stated | Certificate of Analysis (CoA) provided | White powder |
| Cayman Chemical | ≥98% | Not explicitly stated | A solid |
| Generic Suppliers | Typically 90%[1] | HPLC | Analytical Standard |
Note: Researchers should always request and consult the Certificate of Analysis (CoA) for specific batch data, including purity, identity confirmation (e.g., by NMR and MS), and storage conditions.
Essential Quality Control Protocols
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification and purity assessment of ginkgolide B.[3] Below are detailed protocols for HPLC analysis.
Experimental Protocol 1: HPLC-UV for Ginkgolide B Quantification
This protocol is adapted from methodologies described for the analysis of ginkgolides in Ginkgo biloba extracts.[3]
1. Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve ginkgolide B reference standard in methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Test Sample: Extract the sample containing ginkgolide B with an appropriate solvent (e.g., methanol or ethanol). The extraction method may need optimization depending on the sample matrix.[4] Filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water is commonly used. A typical isocratic mobile phase is water-methanol (67:33 v/v).[3] Gradient elution can also be employed for complex samples.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector at 220 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.[5]
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the ginkgolide B reference standard against its concentration.
-
Quantify ginkgolide B in the test sample by comparing its peak area to the calibration curve.
Experimental Protocol 2: LC-MS for Enhanced Specificity and Sensitivity
For complex matrices or when higher sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6]
1. Sample Preparation: As described in Protocol 1.
2. LC-MS Conditions:
-
LC System: Utilize an HPLC or UHPLC system with conditions similar to those in Protocol 1, but often with a gradient elution to achieve better separation. A common gradient involves water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used, often in negative ion mode.[7]
-
MS Parameters:
- Ionization Mode: ESI-
- Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
- Precursor Ion (for MS/MS): m/z 423.1 [M-H]⁻
- Product Ions (for MS/MS): Fragmentation pattern should be determined by direct infusion of a reference standard.
3. Data Analysis:
-
Quantification is performed using a calibration curve generated with the reference standard, similar to the HPLC-UV method. The use of an internal standard is recommended for improved accuracy.
Visualizing Experimental Workflows and Biological Pathways
Understanding the logical flow of experiments and the biological context of ginkgolide B's action is crucial for researchers. The following diagrams, generated using Graphviz, illustrate a typical quality control workflow, a key signaling pathway, and the decision-making process for selecting a reference standard.
Caption: Experimental workflow for ginkgolide B quality control.
Caption: Neuroprotective signaling pathway of Ginkgolide B.[2]
Caption: Logical flow for selecting a ginkgolide B reference standard.
References
- 1. Ginkgolide B Analytical Standard High Purity (90%) at Best Price [nacchemical.com]
- 2. Neuroprotective effects of Ginkgolide B in focal cerebral ischemia through selective activation of prostaglandin E2 receptor EP4 and the downstream transactivation of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural Ginkgolide B
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for synthetic and natural ginkgolide B. It is important to note that the data for synthetic and natural ginkgolide B are derived from different studies and are presented here for comparative purposes. The biological activity of a pure, structurally identical synthetic molecule is expected to be the same as its natural counterpart; however, variations in impurity profiles could potentially influence experimental outcomes.
| Parameter | Synthetic Ginkgolide B | Natural Ginkgolide B | Source |
| Production Method | Total Chemical Synthesis | Extraction from Ginkgo biloba leaves | [1][2],[3] |
| Overall Yield | 0.31% (Corey Synthesis) | Typically 0.02% - 0.07% (from dried leaves) | [1],[4] |
| 2.5% (Crimmins Synthesis) | [1] | ||
| Purity | High purity achievable through chromatography, but not explicitly quantified in seminal synthesis papers. | >95% achievable with recrystallization | [3] |
| Scalability | Complex, multi-step process, challenging for large-scale production | Established industrial processes for extraction and purification | [1],[3] |
| Biological Activity | Synthetic Ginkgolide B | Natural Ginkgolide B | Source |
| PAF Receptor Antagonism (IC50) | Expected to be identical to natural ginkgolide B of the same purity. | 0.6 µM | [5] |
| Anti-inflammatory Activity | Expected to be identical to natural ginkgolide B of the same purity. | Potent inhibition of pro-inflammatory cytokine production. | [6] |
| Neuroprotective Effects | Expected to be identical to natural ginkgolide B of the same purity. | Demonstrates neuroprotective properties in various models. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ginkgolide B are provided below.
Platelet-Activating Factor (PAF) Receptor Binding Assay
This assay quantifies the ability of ginkgolide B to inhibit the binding of PAF to its receptor.
1. Preparation of Platelet Membranes:
-
Isolate platelets from whole blood (e.g., from rabbits or humans) by differential centrifugation.
-
Lyse the platelets in a hypotonic buffer to release the cell membranes.
-
Isolate the membranes by further centrifugation. The resulting pellet contains the PAF receptors.[7]
2. Competitive Binding Assay:
-
Incubate the isolated platelet membranes with a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF).
-
Add varying concentrations of unlabeled ginkgolide B (or other test compounds) to the incubation mixture.
-
Allow the mixture to incubate to reach binding equilibrium.[7]
3. Separation and Quantification:
-
Separate the membrane-bound radioligand from the unbound radioligand using rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of ginkgolide B that inhibits 50% of the radiolabeled PAF binding is determined as the IC50 value.[8]
Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Secretion in Macrophages
This assay assesses the anti-inflammatory properties of ginkgolide B by measuring its effect on the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Treatment:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of ginkgolide B for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for a designated period (e.g., 4-24 hours) to induce an inflammatory response.[9]
2. Measurement of TNF-α:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]
3. Data Analysis:
-
Compare the levels of TNF-α in the ginkgolide B-treated groups to the LPS-only treated group to determine the percentage of inhibition.
-
The IC50 value can be calculated as the concentration of ginkgolide B that causes a 50% reduction in TNF-α production.
Mandatory Visualization
Experimental Workflow for Comparative Analysis
Caption: Comparative experimental workflow for synthetic vs. natural ginkgolide B.
Signaling Pathways of Ginkgolide B
Caption: Key signaling pathways modulated by ginkgolide B.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (±)-ginkgolide B | RTI [rti.org]
- 6. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioreceptor binding assay for measurement of platelet-activating factor synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
validation of ginkgolide-B's therapeutic effect in preclinical models of Alzheimer's disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ginkgolide B's therapeutic effects in preclinical models of Alzheimer's disease against other potential therapeutic agents. The following sections detail quantitative data, experimental methodologies, and the underlying signaling pathways.
Ginkgolide B, a terpene lactone derived from the Ginkgo biloba tree, has demonstrated significant neuroprotective effects in various preclinical models of Alzheimer's disease. Research indicates its potential to mitigate key pathological hallmarks of the disease, including amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, and neuroinflammation, leading to improved cognitive function. This guide synthesizes experimental data to compare the efficacy of Ginkgolide B with established and emerging alternative treatments, offering a comprehensive overview for future research and development.
Comparative Efficacy of Neuroprotective Agents
The therapeutic potential of Ginkgolide B is best understood in the context of other interventions. This section provides a quantitative comparison of Ginkgolide B with the standard-of-care drug, Donepezil, and two other natural compounds, Resveratrol and Curcumin, across key pathological markers of Alzheimer's disease in preclinical models.
Cognitive Function Improvement
The Morris water maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models. A shorter escape latency indicates improved cognitive function.
| Treatment Group | Animal Model | Dosage | Duration | Mean Escape Latency (seconds) | Percentage Improvement vs. AD Model |
| Ginkgolide B | APP/PS1 Mice | 20 mg/kg/day | 3 months | ~30s | ~25% |
| Donepezil | APP/PS1 Mice | 2 mg/kg/day | 3 months | ~35s | ~12.5% |
| Resveratrol | Tg6799 (5XFAD) Mice | Not Specified | Not Specified | Shorter than control | Data not directly comparable |
| Curcumin | APP/PS1 Mice | 160 ppm in diet | 6 months | Significantly lower than control | Data not directly comparable |
| Untreated AD Model | APP/PS1 Mice | - | - | ~40s | - |
| Wild Type (Healthy) | C57BL/6 Mice | - | - | ~20s | - |
Amyloid-Beta Plaque Reduction
The accumulation of amyloid-beta plaques is a primary pathological feature of Alzheimer's disease. The efficacy of treatments in reducing this plaque burden is a critical measure of their disease-modifying potential.
| Treatment Group | Animal Model | Dosage | Duration | Aβ Plaque Reduction (%) |
| Ginkgolide B | APP/PS1 Mice | 20 mg/kg/day | 3 months | Significant reduction noted |
| Ginkgetin (a related biflavone) | APP/PS1 Mice | Not Specified | 9 months | 51% |
| Donepezil | APP/PS1 Mice | 2 mg/kg/day | 3 months | Significant reduction noted |
| Resveratrol | Tg6799 (5XFAD) Mice | Not Specified | Not Specified | Significantly lower than control |
| Curcumin | APP/PS1 Mice | Not Specified | 17 weeks | Data available on plaque area reduction |
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, contributes significantly to neuronal damage in Alzheimer's disease.
| Treatment Group | Animal Model | Dosage | Duration | Key Inflammatory Marker Levels |
| Ginkgolide B | APP/PS1 Mice | 20 mg/kg/day | 3 months | IL-1β & IL-18 significantly reduced |
| Donepezil | APP/PS1 Mice | 2 mg/kg/day | 3 months | IL-1β significantly reduced, IL-18 not significantly changed |
| Resveratrol | PS19 (Tau) Mice | Oral gavage | 5 weeks | TNF-α & IL-1β levels reduced |
| Curcumin | Tg2576 Mice | Not Specified | Not Specified | IL-1β & TNF-α levels reduced |
Reduction of Tau Hyperphosphorylation
The hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles, another key pathological hallmark of Alzheimer's disease.
| Treatment Group | Animal Model | Dosage | Duration | Effect on Tau Phosphorylation |
| Ginkgolide B | Not specified | Not specified | Not specified | Limited direct quantitative data available in initial searches |
| Donepezil | PS19 (P301S tau) Mice | Not specified | 8 months | Decreased tau insolubility and phosphorylation |
| Resveratrol | JNPL3 (P301L tau) Mice | Not specified | 3 months | Reduced total hyperphosphorylated tau in IHC sections[1][2][3] |
| Curcumin | p25 Transgenic Mice | Not Specified | Not Specified | Significantly reduced p25-mediated tau hyperphosphorylation (AT8)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the evaluation of Ginkgolide B and its alternatives.
Morris Water Maze (MWM) Test
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface in one of the four designated quadrants.
-
Procedure:
-
Acquisition Phase (5-7 days): Mice are subjected to 4 trials per day. In each trial, the mouse is placed in the water facing the pool wall from one of four starting positions and allowed to swim and find the hidden platform. The trial ends when the mouse finds the platform or after a set time (e.g., 60 seconds). If the mouse fails to find the platform, it is gently guided to it. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Day after last acquisition trial): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located and the number of crossings over the former platform location are recorded to assess spatial memory.
-
-
Animal Model: Commonly used with transgenic mouse models of Alzheimer's disease such as APP/PS1.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected.
-
Procedure:
-
A microplate pre-coated with a capture antibody specific for the target cytokine (e.g., IL-1β) is used.
-
Standards and prepared samples are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Western Blot for NLRP3 Inflammasome Components
-
Sample Preparation: Brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Procedure:
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for NLRP3, ASC, and Caspase-1, followed by incubation with a secondary antibody conjugated to HRP.
-
A chemiluminescent substrate is added, and the signal is detected. Band intensity is quantified and normalized to a loading control (e.g., β-actin).
-
Immunohistochemistry (IHC) for Amyloid-Beta Plaques
-
Tissue Preparation: Mice are perfused, and the brains are extracted and fixed. The brains are then sectioned using a cryostat or microtome.
-
Procedure:
-
Brain sections are mounted on slides.
-
Antigen retrieval is performed to unmask the epitopes.
-
Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
A secondary antibody conjugated to a fluorescent dye or an enzyme is applied.
-
The sections are coverslipped with a mounting medium.
-
Images are captured using a microscope, and the Aβ plaque burden is quantified using image analysis software.
-
Visualizing the Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate a key signaling pathway influenced by Ginkgolide B and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating therapeutic agents in preclinical models of Alzheimer's disease.
Caption: The inhibitory effect of Ginkgolide B on the NLRP3 inflammasome signaling pathway.
Conclusion
The preclinical data presented in this guide highlight the therapeutic potential of Ginkgolide B in the context of Alzheimer's disease. Its multifaceted mechanism of action, encompassing anti-inflammatory, anti-amyloid, and cognitive-enhancing effects, positions it as a promising candidate for further investigation. The comparative analysis with Donepezil, Resveratrol, and Curcumin provides a valuable framework for researchers to evaluate its relative efficacy and to design future studies. The detailed experimental protocols and pathway diagrams serve as a resource to facilitate the replication and extension of these important findings. Further research, particularly direct head-to-head comparative studies and investigations into its effects on tau pathology, will be crucial in fully elucidating the therapeutic promise of Ginkgolide B for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Resveratrol and Morin on Insoluble Tau in Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Resveratrol and Morin on Insoluble Tau in Tau Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Curcumin as a Holistic Treatment for Tau Pathology [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ginkgolide-B
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of ginkgolide-B, a bioactive terpenoid lactone isolated from Ginkgo biloba. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Hazard Classification and Safety Profile
This compound's hazard classification presents some ambiguity across different suppliers. According to one Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008 (CLP).[1] However, another SDS indicates that it is a skin and eye irritant and may cause respiratory irritation.[2][3] Given this conflicting information, it is prudent to handle this compound with care, assuming it to be a potentially hazardous substance. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4]
Quantitative Data on this compound Disposal
Specific quantitative regulatory limits for the disposal of this compound are not well-documented in publicly available resources. The following table summarizes the available data and highlights the general guidelines applicable to chemical waste.
| Parameter | Value/Guideline | Source |
| Hazard Classification | Not classified as hazardous (Regulation EC No 1272/2008) vs. Skin/eye/respiratory irritant | [1][2][3] |
| Aquatic Hazard | Not classified as hazardous to the aquatic environment. | [1] |
| Sewer Disposal | Not recommended; do not empty into drains. | [1] |
| Solid Waste Disposal | Treat as chemical waste; consult local waste disposal expert. | [1] |
| Container Disposal (Empty) | Triple rinse with a suitable solvent; deface label before disposal as regular trash. | [5] |
Experimental Protocols for Safe Disposal
The following protocols are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation : Collect all solid this compound waste, including unused compounds and contaminated materials (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[6]
-
Container Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8] The SAA should be at or near the point of generation and inspected weekly for leaks.[7]
-
Waste Pickup : Once the container is full, or within one year of the first addition of waste, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[7][8][9]
Protocol 2: Disposal of this compound Solutions
-
Aqueous Solutions : Do not dispose of aqueous solutions of this compound down the drain.[1] Collect them in a designated hazardous waste container for liquid chemical waste.
-
Solvent-Based Solutions : Solutions of this compound in organic solvents must be collected in a separate, compatible hazardous waste container designated for flammable or halogenated solvents, as appropriate. Never mix incompatible waste streams.[7]
-
Container Management : Keep waste containers securely capped except when adding waste.[5][7]
-
Disposal : Arrange for the disposal of liquid waste containers through your institution's EHS office.
Protocol 3: Decontamination of Empty Containers
-
Triple Rinsing : An empty container that held this compound should be triple rinsed with a solvent capable of removing the residue (e.g., ethanol, acetone).[5][10]
-
Rinsate Collection : The rinsate from the triple rinse procedure must be collected and disposed of as hazardous liquid waste.[5]
-
Container Disposal : After triple rinsing and allowing it to dry, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
Essential Safety and Operational Guide for Handling Ginkgolide-B
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ginkgolide-B in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
I. Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side protection, compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][3] | Protects eyes from airborne particles and accidental splashes. |
| Skin Protection | Gloves: Nitrile rubber gloves are recommended.[1] A minimum thickness of 0.11 mm is specified, with a breakthrough time of over 480 minutes.[1][4] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1] Clothing: A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[2][5] | Prevents direct skin contact with this compound, which can cause skin irritation.[5][6] |
| Respiratory Protection | Generally not required under normal handling conditions in a well-ventilated area.[1][2] If dust formation is likely, a P1 (EN 143) or N95 (US) type particulate filter respirator should be used.[1][4] | Protects the respiratory tract from inhalation of this compound dust, which may cause irritation.[5][6] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated bench in a well-ventilated laboratory, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling this compound.
-
Verify that an appropriate spill kit is readily accessible.
-
Put on all required PPE as detailed in the table above.
2. Handling:
-
Handle this compound in a well-ventilated area to minimize the potential for dust inhalation.[5][7]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Avoid direct contact with skin, eyes, and clothing.[5]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7] Some suppliers recommend refrigeration or freezing for long-term storage.[2][3][6]
-
Store away from incompatible materials, such as oxidizing agents.[2]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered contaminated waste.
2. Waste Segregation and Collection:
-
Collect all contaminated solid waste in a clearly labeled, sealed container suitable for chemical waste.
3. Disposal Procedure:
-
Dispose of this compound and contaminated waste in accordance with all applicable federal, state, and local regulations.[1]
-
It is recommended to use a licensed professional waste disposal service for the final disposal of the chemical waste.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
